molecular formula C8H7NO3 B575999 5-Hydroxy-2H-1,4-benzoxazin-3(4H)-one CAS No. 177210-33-2

5-Hydroxy-2H-1,4-benzoxazin-3(4H)-one

Cat. No.: B575999
CAS No.: 177210-33-2
M. Wt: 165.148
InChI Key: RVBZJDZYVVGTTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The 5-Hydroxy-2H-1,4-benzoxazin-3(4H)-one scaffold is a versatile building block in medicinal chemistry and pharmacology research. Its derivatives are prominently investigated for their antitumor potential, with recent studies showing designed compounds induce apoptosis, elevate reactive oxygen species (ROS), and trigger DNA damage and autophagy in human cancer cell lines . This makes the scaffold a promising candidate for developing novel anticancer agents. Beyond oncology, research demonstrates the utility of the 5-hydroxy-1,4-benzoxazin-3-one core in other therapeutic areas. Specifically, derivatives have been developed and used as potent and selective full agonists of the beta2-adrenoceptor, indicating significant potential in pulmonary drug discovery . This compound is intended for research applications only and is not approved for any personal, human, or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-hydroxy-4H-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO3/c10-5-2-1-3-6-8(5)9-7(11)4-12-6/h1-3,10H,4H2,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVBZJDZYVVGTTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(C=CC=C2O1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70672036
Record name 5-Hydroxy-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70672036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177210-33-2
Record name 5-Hydroxy-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70672036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 177210-33-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide on the Natural Occurrence of 5-Hydroxy-2H-1,4-benzoxazin-3(4H)-one in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the natural occurrence of 5-Hydroxy-2H-1,4-benzoxazin-3(4H)-one, a significant benzoxazinoid derivative, in the plant kingdom. The document details its presence, primarily as a glucoside, in specific plant families, with a focus on quantitative data, detailed experimental protocols for its isolation and analysis, and insights into its biosynthetic pathway. This guide is intended to be a valuable resource for researchers in natural product chemistry, pharmacology, and drug development, providing a foundation for further investigation into the therapeutic potential of this compound.

Introduction

Benzoxazinoids are a class of naturally occurring compounds found in a variety of plants, where they play a crucial role in defense mechanisms against herbivores and pathogens. This compound is a derivative of the core benzoxazinoid structure, and its hydroxylated nature suggests potential for unique biological activities. Understanding its distribution in plants, its concentration, and the pathways through which it is synthesized is essential for harnessing its potential for applications in medicine and agriculture.

Natural Occurrence

The primary documented natural source of this compound is in its glucosylated form, (2R)-2-O-β-D-glucopyranosyl-5-hydroxy-2H-1,4-benzoxazin-3(4H)-one. This compound has been isolated from the aerial parts of Acanthus ilicifolius, a plant belonging to the Acanthaceae family.[1][2] While other benzoxazinoids are well-known constituents of cereals such as wheat, maize, and rye, the 5-hydroxy derivative has, to date, been specifically identified in the Acanthus genus.[1]

Quantitative Data

Currently, there is a notable lack of specific quantitative data on the concentration of this compound or its glucoside in plant tissues. However, studies on related benzoxazinoids in the Acanthus genus can provide an estimate of the potential yield. For instance, in Acanthus mollis, derivatives of the related benzoxazinoid 2,4-dihydroxy-1,4-benzoxazin-3-one (DIBOA) were found to constitute 5.58% of an ethanolic extract of the leaves.[3] While not a direct measure, this suggests that 5-hydroxy-benzoxazinoids may also be present in significant quantities. Further targeted quantitative studies are necessary to determine the precise concentrations of this compound in Acanthus ilicifolius and to screen other plant species for its presence.

Table 1: Occurrence of (2R)-2-O-β-D-glucopyranosyl-5-hydroxy-2H-1,4-benzoxazin-3(4H)-one

Plant SpeciesFamilyPlant PartCompound FormQuantitative DataReference
Acanthus ilicifolius L.AcanthaceaeAerial Parts(2R)-2-O-β-D-glucopyranosyl-5-hydroxy-2H-1,4-benzoxazin-3(4H)-oneNot Reported[1][2]

Experimental Protocols

The isolation and characterization of this compound from plant material require a multi-step process involving extraction, purification, and spectroscopic analysis. The following protocols are based on established methods for benzoxazinoid isolation from Acanthus species and other plants.

Extraction and Isolation

This protocol is adapted from the methods described for the isolation of benzoxazinoid glucosides from Acanthus ilicifolius.[1][4]

Experimental Workflow for Extraction and Isolation

Extraction_Isolation_Workflow plant_material Air-dried and powdered aerial parts of Acanthus ilicifolius extraction Maceration with Methanol (MeOH) at room temperature plant_material->extraction filtration_concentration Filtration and concentration under reduced pressure extraction->filtration_concentration crude_extract Crude Methanolic Extract filtration_concentration->crude_extract partitioning Suspension in water and partitioning with n-butanol (n-BuOH) crude_extract->partitioning n_butanol_fraction n-BuOH Fraction partitioning->n_butanol_fraction chromatography Column Chromatography on Silica Gel n_butanol_fraction->chromatography hsccc High-Speed Counter-Current Chromatography (HSCCC) chromatography->hsccc pure_compound (2R)-2-O-β-D-glucopyranosyl-5-hydroxy- 2H-1,4-benzoxazin-3(4H)-one hsccc->pure_compound

Caption: Workflow for the extraction and isolation of (2R)-2-O-β-D-glucopyranosyl-5-hydroxy-2H-1,4-benzoxazin-3(4H)-one.

  • Plant Material Preparation: The aerial parts of Acanthus ilicifolius are air-dried at room temperature and then ground into a fine powder.

  • Extraction: The powdered plant material is macerated with methanol (MeOH) at room temperature for an extended period (e.g., 7 days), with the solvent being replaced periodically.

  • Concentration: The combined methanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and n-butanol (n-BuOH). The benzoxazinoid glucosides are typically enriched in the n-butanol fraction.

  • Chromatographic Purification: The n-BuOH fraction is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol. Fractions are monitored by thin-layer chromatography (TLC).

  • High-Speed Counter-Current Chromatography (HSCCC): Fractions containing the target compound are further purified using HSCCC. A suitable two-phase solvent system, such as ethyl acetate-n-butanol-water, is employed to achieve final purification.[5]

Quantification by High-Performance Liquid Chromatography (HPLC)

The following is a general HPLC method that can be adapted for the quantification of (2R)-2-O-β-D-glucopyranosyl-5-hydroxy-2H-1,4-benzoxazin-3(4H)-one.

Table 2: HPLC Method for Benzoxazinoid Glucoside Analysis

ParameterCondition
Column C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A: Water with 0.1% formic acidB: Acetonitrile with 0.1% formic acid
Gradient 0-5 min, 5% B; 5-30 min, 5-40% B; 30-35 min, 40-100% B; 35-40 min, 100% B
Flow Rate 1.0 mL/min
Detection UV at 254 nm and 280 nm
Injection Volume 20 µL
Column Temperature 25 °C

Note: This method should be validated for the specific compound of interest by determining linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy.

Spectroscopic Characterization

The structural elucidation of (2R)-2-O-β-D-glucopyranosyl-5-hydroxy-2H-1,4-benzoxazin-3(4H)-one is based on spectroscopic data.[1]

Table 3: Spectroscopic Data for (2R)-2-O-β-D-glucopyranosyl-5-hydroxy-2H-1,4-benzoxazin-3(4H)-one

Technique Data
¹H-NMR (DMSO-d₆)δ 12.20 (1H, brs, N-H), 6.75 (1H, dd, J=8.3, 8.1 Hz, H-7), 6.53 (2H, brd, J=8.3 Hz, H-6,8), 5.62 (1H, s, H-2), 4.53 (1H, d, J=7.8 Hz, H-1 Glc), 3.66 (1H, brd, J=11.5 Hz, H-6 Glc), 3.43 (1H, dd, J=11.0, 4.6 Hz, H-6 Glc), 3.14 (1H, m, H-5 Glc), 3.13 (1H, dd, J=9.3, 8.8 Hz, H-3 Glc), 3.02 (1H, dd, J=9.3, 9.0 Hz, H-4 Glc), 2.98 (1H, dd, J=8.8, 7.8 Hz, H-2 Glc)
¹³C-NMR (DMSO-d₆)δ 165.9 (C-3), 154.6 (C-5), 143.9 (C-4a), 132.8 (C-8a), 116.9 (C-7), 110.1 (C-6), 108.5 (C-8), 101.4 (C-1 Glc), 98.7 (C-2), 77.3 (C-5 Glc), 76.8 (C-3 Glc), 73.5 (C-2 Glc), 70.0 (C-4 Glc), 60.9 (C-6 Glc)
HR-FAB-MS m/z 342.0820 [M-H]⁻ (Calculated for C₁₄H₁₅NO₉, 342.0825)

Mass Spectral Fragmentation: The fragmentation of glucosylated benzoxazinoids in mass spectrometry typically involves the loss of the glucose moiety (162 Da) as a primary fragmentation step. Further fragmentation of the aglycone can provide structural information. For this compound, characteristic fragments would arise from cleavages within the benzoxazinone ring.

Biosynthesis

The biosynthesis of benzoxazinoids is best understood in maize, where it originates from indole-3-glycerol phosphate, an intermediate in the tryptophan biosynthesis pathway. A series of cytochrome P450 enzymes (BX1-BX5) are responsible for the formation of the core benzoxazinoid structure, which is then glucosylated for stability and storage.

The specific enzymatic step leading to the hydroxylation at the C-5 position of the aromatic ring in this compound has not yet been elucidated. It is hypothesized that a specific cytochrome P450 monooxygenase is responsible for this modification. These enzymes are known to catalyze a wide range of hydroxylation reactions on aromatic rings in plant secondary metabolism.[6] The timing of this hydroxylation event within the overall biosynthetic pathway (i.e., whether it occurs on an early indole intermediate or on a later benzoxazinoid precursor) remains a subject for future research.

Hypothesized Biosynthetic Pathway

Biosynthesis_Pathway indole3gp Indole-3-glycerol phosphate indole Indole indole3gp->indole BX1 hboa 2-Hydroxy-2H-1,4- benzoxazin-3(4H)-one (HBOA) indole->hboa BX2, BX3, BX4 diboa 2,4-Dihydroxy-2H-1,4- benzoxazin-3(4H)-one (DIBOA) hboa->diboa BX5 hydroxy_diboa 5-Hydroxy-DIBOA diboa->hydroxy_diboa CYP450 (Hypothetical) glucoside (2R)-2-O-β-D-glucopyranosyl- This compound hydroxy_diboa->glucoside Glucosyl- transferase

Caption: A hypothesized biosynthetic pathway for (2R)-2-O-β-D-glucopyranosyl-5-hydroxy-2H-1,4-benzoxazin-3(4H)-one, highlighting the proposed C5-hydroxylation step.

Conclusion

This compound, occurring as its glucoside in Acanthus ilicifolius, represents an intriguing natural product with potential for further scientific investigation. This guide has summarized the current knowledge regarding its natural occurrence, provided a framework for its isolation and analysis, and outlined the current understanding of its biosynthesis. Significant research gaps remain, particularly in the areas of quantitative analysis and the elucidation of the specific biosynthetic enzymes involved in its formation. Addressing these knowledge gaps will be crucial for unlocking the full potential of this and related benzoxazinoid compounds in drug discovery and development.

References

A Comprehensive Technical Guide to the Isolation and Purification of 5-Hydroxy-2H-1,4-benzoxazin-3(4H)-one (DIBOA) from Cereal Crops

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxy-2H-1,4-benzoxazin-3(4H)-one, commonly known as DIBOA, is a naturally occurring benzoxazinoid found in a variety of cereal crops, including rye, wheat, and maize.[1][2][3] This compound and its derivatives are of significant interest to the scientific community due to their wide range of biological activities, including allelopathic, insecticidal, and antimicrobial properties.[4][5] As research into the potential pharmaceutical and agrochemical applications of DIBOA continues, the need for robust and efficient methods for its isolation and purification from natural sources has become increasingly critical.

This technical guide provides an in-depth overview of the methodologies for isolating and purifying DIBOA from cereal crops. It is designed to serve as a valuable resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data for comparison, and visualizations of key pathways and workflows.

Data Presentation: Quantitative Analysis of DIBOA in Cereal Crops

The concentration of DIBOA can vary significantly between different cereal species and even between different cultivars and growth stages.[2][3] The following table summarizes reported yields of DIBOA from various cereal crops, providing a comparative overview for researchers selecting source materials.

Cereal CropPlant PartDIBOA Yield (µg/g dry weight)Reference
Rye (Secale cereale)Shoots112 - 1240[5]
Wheat (Triticum aestivum)SeedlingsNot explicitly quantified, but present[6][7]
Maize (Zea mays)Seedlings~500 (as major component DIBOA)[4]
Maize (Zea mays)Inbred Lines (fresh weight)60 - 660[3]

Note: Yields can be influenced by factors such as plant age, growing conditions, and the specific analytical methods used.

Experimental Protocols

This section details the methodologies for the extraction, purification, and quantification of DIBOA from cereal plant material.

Extraction of DIBOA from Cereal Seedlings

This protocol is adapted from methodologies commonly used for the extraction of benzoxazinoids from cereal tissues.[6]

Materials:

  • Fresh or lyophilized cereal seedlings (e.g., rye, wheat, or maize)

  • 70% Methanol (MeOH) in water

  • Liquid nitrogen

  • Mortar and pestle or a high-speed blender

  • Centrifuge and centrifuge tubes

  • Rotary evaporator

  • Filtration apparatus (e.g., filter paper or glass microfiber filters)

Procedure:

  • Harvest fresh cereal seedlings and immediately freeze them in liquid nitrogen to quench metabolic processes. Alternatively, use lyophilized (freeze-dried) plant material.

  • Grind the frozen or lyophilized tissue to a fine powder using a pre-chilled mortar and pestle or a high-speed blender.

  • Weigh the powdered plant material and transfer it to an appropriate container.

  • Add 70% methanol to the powdered tissue at a ratio of 10:1 (v/w) (e.g., 10 mL of 70% MeOH for every 1 g of plant material).

  • Homogenize the mixture thoroughly for 5-10 minutes.

  • Centrifuge the homogenate at 4,000 x g for 15 minutes at 4°C to pellet the solid plant debris.

  • Carefully decant the supernatant, which contains the crude DIBOA extract, into a clean flask.

  • To maximize yield, the pellet can be re-extracted with another portion of 70% methanol, and the supernatants combined.

  • Concentrate the crude extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C until the methanol is removed. The resulting aqueous extract is now ready for purification.

Purification of DIBOA using Solid-Phase Extraction (SPE)

Solid-phase extraction is a crucial step for cleaning up the crude extract and removing interfering compounds before further purification by preparative HPLC.[5][7]

Materials:

  • Concentrated aqueous extract from the extraction step

  • C18 SPE cartridges

  • Methanol (HPLC grade)

  • Deionized water (HPLC grade)

  • SPE manifold or vacuum system

Procedure:

  • Condition the SPE cartridge: Pass 5 mL of methanol through the C18 cartridge, followed by 5 mL of deionized water. Do not allow the cartridge to dry out.

  • Load the sample: Dilute the concentrated aqueous extract with deionized water if necessary and load it onto the conditioned SPE cartridge.

  • Wash the cartridge: Pass 5-10 mL of deionized water through the cartridge to remove polar impurities such as sugars and salts.

  • Elute DIBOA: Elute the DIBOA from the cartridge with 5-10 mL of methanol. The polarity of the elution solvent can be adjusted (e.g., using a methanol/water mixture) to optimize the elution of DIBOA while leaving more non-polar impurities on the column.

  • Collect the eluate containing the partially purified DIBOA.

  • Evaporate the solvent from the eluate under a stream of nitrogen or using a rotary evaporator. The resulting residue is now ready for preparative HPLC.

Isolation of DIBOA by Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Preparative HPLC is a high-resolution chromatographic technique used to isolate pure compounds from a mixture.[8][9][10]

Materials:

  • Partially purified DIBOA extract from SPE

  • Preparative HPLC system equipped with a UV detector

  • Preparative C18 HPLC column

  • Mobile phase: Acetonitrile (ACN) and water (both HPLC grade), typically with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.

  • Fraction collector

Procedure:

  • Dissolve the sample: Dissolve the dried eluate from the SPE step in a small volume of the initial mobile phase composition.

  • Method Development (Analytical Scale): It is highly recommended to first develop a separation method on an analytical scale HPLC system using an analytical C18 column to determine the optimal mobile phase gradient and retention time of DIBOA.

  • Scale-up to Preparative HPLC: Based on the analytical method, scale up the injection volume and flow rate for the preparative column.

  • Set up the preparative HPLC system:

    • Column: Preparative C18 column (e.g., 250 x 21.2 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient might start with a low percentage of B (e.g., 10-20%) and increase linearly to a higher percentage (e.g., 50-60%) over 30-40 minutes. The exact gradient will depend on the method development results.

    • Flow Rate: Appropriate for the column dimensions (e.g., 10-20 mL/min).

    • Detection: UV detector set at a wavelength where DIBOA has strong absorbance (e.g., around 254 nm or 280 nm).

  • Inject the sample and start the chromatographic run.

  • Collect fractions: Use a fraction collector to collect the eluent in separate tubes. Collect the fraction corresponding to the retention time of DIBOA as determined in the analytical run.

  • Purity Analysis: Analyze the collected fractions using analytical HPLC to assess the purity of the isolated DIBOA. Fractions with high purity can be pooled.

  • Solvent Removal: Evaporate the solvent from the pooled fractions containing pure DIBOA using a rotary evaporator or freeze-dryer to obtain the final purified compound.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the isolation and purification of DIBOA from cereal crops.

experimental_workflow start Cereal Plant Material (Rye, Wheat, Maize) extraction Extraction (70% Methanol) start->extraction centrifugation Centrifugation extraction->centrifugation concentration Concentration (Rotary Evaporation) centrifugation->concentration spe_cleanup Solid-Phase Extraction (SPE) (C18 Cartridge) concentration->spe_cleanup prep_hplc Preparative HPLC (C18 Column) spe_cleanup->prep_hplc purity_analysis Purity Analysis (Analytical HPLC) prep_hplc->purity_analysis final_product Pure DIBOA purity_analysis->final_product

Caption: Workflow for DIBOA isolation and purification.

Benzoxazinoid Biosynthesis Pathway

This diagram illustrates the biosynthetic pathway leading to the formation of DIBOA in cereal crops.

diboa_biosynthesis indole3gp Indole-3-glycerol phosphate indole Indole indole3gp->indole Bx1 indolinone Indolin-2-one indole->indolinone Bx2 (CYP71C1) hydroxy_indolinone 3-Hydroxyindolin-2-one indolinone->hydroxy_indolinone Bx3 (CYP71C2) dihydroxy_indolinone N,3-Dihydroxyindolin-2-one hydroxy_indolinone->dihydroxy_indolinone Bx4 (CYP71C3) diboa DIBOA (this compound) dihydroxy_indolinone->diboa Bx5 (CYP71C4)

Caption: Biosynthesis pathway of DIBOA.

DIBOA-Mediated Plant Defense Signaling

The following diagram illustrates a simplified conceptual model of how DIBOA may be involved in plant defense signaling upon pathogen or herbivore attack. DIBOA and its derivatives can induce the expression of defense-related genes, leading to a heightened defense response.[4][11]

diboa_defense_signaling pathogen_attack Pathogen/Herbivore Attack tissue_damage Tissue Damage pathogen_attack->tissue_damage diboa_glc_release DIBOA-Glucoside Release tissue_damage->diboa_glc_release diboa_formation DIBOA Formation (via β-glucosidase) diboa_glc_release->diboa_formation signaling_cascade Intracellular Signaling Cascade (e.g., ROS, Ca2+ influx) diboa_formation->signaling_cascade gene_expression Altered Gene Expression signaling_cascade->gene_expression defense_genes Upregulation of Defense-Related Genes (e.g., PR proteins, GSTs) gene_expression->defense_genes defense_response Enhanced Defense Response defense_genes->defense_response

Caption: Conceptual model of DIBOA in plant defense.

Conclusion

The isolation and purification of this compound from cereal crops is a multi-step process that requires careful optimization of extraction and chromatographic techniques. This guide provides a comprehensive framework for researchers to develop and implement robust protocols for obtaining high-purity DIBOA for further scientific investigation and potential application development. The provided data and visualizations aim to facilitate a deeper understanding of the context and methodologies surrounding this important natural product. As research in this field progresses, the continued refinement of these methods will be essential for unlocking the full potential of DIBOA and other related benzoxazinoids.

References

An In-depth Technical Guide to the Biosynthesis of 5-Hydroxy-2H-1,4-benzoxazin-3(4H)-one (DIBOA) in Maize

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Benzoxazinoids are a class of indole-derived secondary metabolites that play a crucial role in the defense mechanisms of various grasses, including maize (Zea mays). 5-Hydroxy-2H-1,4-benzoxazin-3(4H)-one, commonly known as DIBOA (2,4-dihydroxy-1,4-benzoxazin-3-one), is a central intermediate in the biosynthesis of these compounds. This technical guide provides a comprehensive overview of the DIBOA biosynthesis pathway in maize, detailing the enzymatic steps, regulatory networks, and experimental methodologies for its study. This information is critical for researchers in crop science aiming to enhance plant defense and for professionals in drug development exploring natural products as sources for novel therapeutic agents.

The Core Biosynthesis Pathway of DIBOA

The biosynthesis of DIBOA in maize is a well-characterized pathway involving a series of enzymatic reactions that convert a primary metabolite, indole-3-glycerol phosphate, into the benzoxazinoid core structure. The pathway is primarily active in young seedlings and is catalyzed by a set of enzymes encoded by the Bx gene cluster.

The initial step of the pathway occurs in the plastids, where the enzyme indole-3-glycerol phosphate lyase (BX1) converts indole-3-glycerol phosphate, a product of the shikimate pathway, into indole.[1][2] This reaction represents a key branch point from primary metabolism into specialized defensive chemistry.[2]

Following the formation of indole, a series of four consecutive oxygenation reactions are catalyzed by four distinct cytochrome P450-dependent monooxygenases: BX2, BX3, BX4, and BX5.[2][3] These enzymes are anchored in the endoplasmic reticulum membrane and act sequentially to introduce four oxygen atoms into the indole molecule, leading to the formation of the unstable aglucone DIBOA.[3][4]

To stabilize the reactive DIBOA molecule, it is glucosylated in the cytosol by UDP-glucosyltransferases, primarily BX8 and BX9.[1][3] This reaction yields the stable storage form, DIBOA-glucoside (DIBOA-Glc).[1] DIBOA-Glc is then transported to the vacuole for storage.[4]

Mandatory Visualization 1: DIBOA Biosynthesis Pathway

DIBOA_Biosynthesis cluster_plastid Plastid cluster_er Endoplasmic Reticulum cluster_cytosol Cytosol cluster_vacuole Vacuole (Storage) I3GP Indole-3-glycerol Phosphate Indole Indole I3GP->Indole BX1 Intermediate1 Intermediate 1 Indole->Intermediate1 BX2 (CYP79C1) Intermediate2 Intermediate 2 Intermediate1->Intermediate2 BX3 (CYP71C2) Intermediate3 Intermediate 3 Intermediate2->Intermediate3 BX4 (CYP71C3) DIBOA DIBOA (this compound) Intermediate3->DIBOA BX5 (CYP71C4) DIBOA_Glc DIBOA-Glc DIBOA->DIBOA_Glc BX8 / BX9 (UGT) DIBOA_Glc_Vac DIBOA-Glc DIBOA_Glc->DIBOA_Glc_Vac Transport

Caption: The core biosynthetic pathway of DIBOA in maize.

Data Presentation: Enzyme Kinetics

EnzymeSubstrateKm (mM)kcat (s-1)Reference(s)
BX6 DIBOA-Glc0.3732.10[2]
BX7 TRIBOA-Glc< 0.40.25[2]

Note: Kinetic data for BX1, BX2, BX3, BX4, BX5, BX8, and BX9 are not extensively reported in publicly available literature. Further biochemical characterization of these enzymes is required to complete this dataset.

Regulation of DIBOA Biosynthesis

The biosynthesis of DIBOA is tightly regulated at the transcriptional level, responding to developmental cues and environmental stresses. This regulation is primarily mediated by a network of transcription factors and signaling molecules, with jasmonic acid playing a key role.

Transcriptional Regulation

The expression of the Bx genes is coordinately regulated. Several families of transcription factors have been implicated in the control of Bx gene expression, including:

  • MYB transcription factors: ZmMYB61 and other MYB family members have been shown to correlate with Bx1 expression.

  • NAC transcription factors: ZmNAC35 is another transcription factor whose expression pattern mirrors that of Bx1.

  • WRKY transcription factors: ZmWRKY75 has been identified as a potential regulator of the Bx gene cluster.

  • bHLH transcription factors: ZmbHLH57 has been suggested to be involved in the regulation of Bx genes in response to herbivory.

These transcription factors likely bind to specific cis-regulatory elements in the promoter regions of the Bx genes, thereby activating or repressing their transcription.

Hormonal Regulation by Jasmonic Acid

Jasmonic acid (JA) is a key phytohormone involved in plant defense responses. Upon herbivore attack or pathogen infection, JA levels rise, leading to the induction of various defense-related genes, including those in the DIBOA biosynthesis pathway. The JA signaling pathway involves the degradation of JAZ repressor proteins, which in turn releases transcription factors like MYC2 that can activate the expression of target genes, including the Bx genes.[5]

Mandatory Visualization 2: Regulatory Network of DIBOA Biosynthesis

DIBOA_Regulation cluster_stimuli Stimuli cluster_signaling Signaling Cascade cluster_response Cellular Response Herbivory Herbivory JA Jasmonic Acid (JA) Synthesis Herbivory->JA Pathogen Pathogen Attack Pathogen->JA JAZ JAZ Repressor Degradation JA->JAZ TFs Activation of Transcription Factors (MYC2, MYB, NAC, WRKY, bHLH) JAZ->TFs releases Bx_Genes Bx Gene Cluster (Bx1, Bx2, Bx3, Bx4, Bx5, Bx8, Bx9) TFs->Bx_Genes activates DIBOA_Pathway DIBOA Biosynthesis Bx_Genes->DIBOA_Pathway

Caption: Simplified signaling pathway regulating DIBOA biosynthesis.

Experimental Protocols

Extraction of Benzoxazinoids from Maize Tissue

This protocol describes a standard method for the extraction of DIBOA and its glucosides from maize leaf or root tissue.

Materials:

  • Maize tissue (fresh or frozen in liquid nitrogen)

  • Extraction solvent: 70:30 (v/v) methanol:water with 0.1% formic acid

  • Microcentrifuge tubes (2 mL)

  • Vortex mixer

  • Centrifuge (capable of 13,000 rpm and 10°C)

  • Pipettes and tips

Procedure:

  • Weigh approximately 100 mg of finely ground maize tissue into a 2 mL microcentrifuge tube.

  • Add 1 mL of pre-chilled extraction solvent to the tube.

  • Vortex the mixture vigorously for 20 seconds.

  • Centrifuge the tube at 13,000 rpm for 20 minutes at 10°C.

  • Carefully transfer the supernatant to a new tube for analysis.

Quantification of DIBOA and DIBOA-Glc by HPLC-MS/MS

This protocol outlines a typical method for the quantification of DIBOA and DIBOA-Glc using Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS).

Instrumentation:

  • UHPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-3 min: 2% to 20% B

    • 3-6 min: 20% to 100% B

    • 6-8 min: Hold at 100% B

    • 8-10 min: Re-equilibrate at 2% B

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions:

  • Ionization Mode: ESI positive and negative modes are often used for comprehensive analysis.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification. Specific precursor-to-product ion transitions for DIBOA and DIBOA-Glc need to be optimized on the specific instrument.

Heterologous Expression and Purification of BX Enzymes (General Protocol)

This general protocol can be adapted for the expression and purification of soluble BX enzymes (e.g., BX1, BX8, BX9) in E. coli. Membrane-bound enzymes like BX2-BX5 require more specialized protocols, often involving expression in yeast or insect cells and solubilization with detergents.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector with a suitable tag (e.g., His-tag, GST-tag) containing the coding sequence of the BX enzyme.

  • LB medium with appropriate antibiotics.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction.

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

  • Affinity chromatography resin (e.g., Ni-NTA agarose for His-tagged proteins).

  • Wash and elution buffers for chromatography.

Procedure:

  • Transform the expression vector into the E. coli expression strain.

  • Inoculate a starter culture and grow overnight.

  • Inoculate a larger culture with the starter culture and grow to an OD600 of 0.6-0.8.

  • Induce protein expression with IPTG (e.g., 0.1-1 mM) and incubate for several hours at a suitable temperature (e.g., 16-30°C).

  • Harvest the cells by centrifugation.

  • Resuspend the cell pellet in lysis buffer and lyse the cells (e.g., by sonication).

  • Clarify the lysate by centrifugation.

  • Apply the supernatant to the equilibrated affinity chromatography column.

  • Wash the column with wash buffer to remove non-specifically bound proteins.

  • Elute the tagged protein with elution buffer containing a high concentration of the competing ligand (e.g., imidazole for His-tagged proteins).

  • Analyze the purified protein by SDS-PAGE and determine its concentration.

Mandatory Visualization 3: Experimental Workflow

Experimental_Workflow cluster_extraction Sample Preparation cluster_analysis Analytical Chemistry cluster_biochem Biochemical Characterization Tissue Maize Tissue (Leaf/Root) Extraction Solvent Extraction Tissue->Extraction HPLC_MS UHPLC-MS/MS Quantification Extraction->HPLC_MS Expression Heterologous Expression (e.g., E. coli) Purification Affinity Chromatography Purification Expression->Purification Enzyme_Assay Enzyme Kinetic Assay Purification->Enzyme_Assay Enzyme_Assay->HPLC_MS Product Analysis

Caption: General workflow for studying DIBOA biosynthesis.

Conclusion

The biosynthesis of DIBOA in maize is a well-defined pathway of significant importance for plant defense. This guide has provided a detailed overview of the core biosynthetic steps, the regulatory networks that control the pathway, and key experimental protocols for its investigation. While the functions of the core enzymes are known, a complete quantitative understanding of the pathway's kinetics is an area for future research. A deeper understanding of the biosynthesis and regulation of DIBOA and other benzoxazinoids will continue to be a valuable area of study for enhancing crop resilience and for the discovery of novel bioactive compounds.

References

An In-Depth Technical Guide on 5-Hydroxy-2H-1,4-benzoxazin-3(4H)-one: Chemical Structure and Stereochemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and key physicochemical and biological properties of 5-Hydroxy-2H-1,4-benzoxazin-3(4H)-one. This document includes detailed experimental protocols for its synthesis and characterization, quantitative data, and a visualization of its relevant biological signaling pathway.

Chemical Structure and Properties

This compound is a heterocyclic organic compound built upon a benzoxazine core. Its structure features a benzene ring fused to an oxazine ring, with a hydroxyl group at the 5-position and a ketone at the 3-position.

IUPAC Name: this compound

Chemical Formula: C₈H₇NO₃

Molecular Weight: 165.15 g/mol

CAS Number: 177210-33-2

Stereochemistry: The carbon atom at the 2-position (C2) of the oxazine ring is not a stereocenter as it is bonded to two hydrogen atoms. Therefore, this compound is an achiral molecule and does not exhibit stereoisomerism.

Physicochemical Properties:

PropertyValue (for 2H-1,4-benzoxazin-3(4H)-one)
Melting Point173-175 °C
SolubilitySoluble in methanol (25 mg/mL)

Synthesis and Characterization

The synthesis of this compound serves as a key step in the development of various biologically active derivatives. A representative synthetic route is detailed below.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from methodologies used for the synthesis of the core scaffold of novel β2-adrenoceptor agonists.

Materials:

  • 2-Amino-6-hydroxyphenol

  • Chloroacetyl chloride

  • Sodium bicarbonate (NaHCO₃)

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Petroleum ether

Procedure:

Step 1: Synthesis of N-(2-hydroxy-6-aminophenyl)chloroacetamide

  • Dissolve 2-Amino-6-hydroxyphenol in a suitable solvent such as acetone.

  • Add an aqueous solution of sodium bicarbonate.

  • Cool the mixture in an ice bath.

  • Slowly add chloroacetyl chloride dropwise while maintaining the temperature.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (petroleum ether/ethyl acetate) to yield N-(2-hydroxy-6-aminophenyl)chloroacetamide.

Step 2: Synthesis of this compound

  • Dissolve the product from Step 1 in DMF.

  • Add potassium carbonate to the solution.

  • Heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) and stir until the cyclization is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and pour it into ice water.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (petroleum ether/ethyl acetate) to obtain this compound.

Characterization Data

The following are anticipated spectroscopic data based on the structure of this compound and data from similar compounds.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy:

  • Aromatic Protons: Signals corresponding to the protons on the benzene ring. The substitution pattern will lead to a specific splitting pattern (e.g., doublets, triplets).

  • Methylene Protons (-CH₂-): A singlet corresponding to the two protons at the C2 position of the oxazine ring.

  • Amine Proton (-NH-): A broad singlet for the proton on the nitrogen atom.

  • Hydroxyl Proton (-OH): A singlet for the phenolic hydroxyl group.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy:

  • Carbonyl Carbon (C=O): A signal in the downfield region (around 165-175 ppm) corresponding to the amide carbonyl carbon.

  • Aromatic Carbons: Signals in the aromatic region (around 110-150 ppm). The carbon attached to the hydroxyl group will be shifted accordingly.

  • Methylene Carbon (-CH₂-): A signal corresponding to the C2 carbon.

FTIR (Fourier-Transform Infrared) Spectroscopy:

  • O-H Stretching: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

  • N-H Stretching: A peak in the region of 3100-3500 cm⁻¹ for the amine group.

  • C=O Stretching: A strong absorption band around 1680-1700 cm⁻¹ due to the amide carbonyl group.

  • C-O Stretching: Bands in the fingerprint region corresponding to the ether linkage.

  • Aromatic C=C Stretching: Peaks in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS):

  • Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 165.04).

Biological Activity and Signaling Pathway

Derivatives of this compound have been identified as potent and selective β2-adrenoceptor agonists.[1] The β2-adrenergic receptor is a G-protein coupled receptor that plays a crucial role in smooth muscle relaxation, particularly in the bronchioles of the lungs.

β2-Adrenergic Receptor Signaling Pathway

Activation of the β2-adrenergic receptor by an agonist, such as a derivative of this compound, initiates a downstream signaling cascade.

beta2_signaling_pathway agonist This compound Derivative (Agonist) beta2AR β2-Adrenergic Receptor agonist->beta2AR Binds to g_protein Gs Protein beta2AR->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Converts atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates cellular_response Cellular Response (e.g., Smooth Muscle Relaxation) pka->cellular_response Phosphorylates targets leading to

References

An In-depth Technical Guide on the Physicochemical Properties of 5-Hydroxy-2H-1,4-benzoxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 5-Hydroxy-2H-1,4-benzoxazin-3(4H)-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this guide also includes data for structurally related compounds to provide a comparative context.

Chemical Identity and Structure

This compound is a derivative of the 1,4-benzoxazine scaffold, characterized by a hydroxyl group at the 5-position of the benzene ring. Its chemical structure and key identifiers are summarized below.

IdentifierValueSource
IUPAC Name This compound[1]
CAS Number 177210-33-2[1]
Molecular Formula C₈H₇NO₃[1]
Molecular Weight 165.15 g/mol [1]
Canonical SMILES C1=CC(=O)NC2=C(OC1)C=CC=C2O[1]
InChI InChI=1S/C8H7NO3/c10-5-2-1-3-6-8(5)9-7(11)4-12-6/h1-3,10H,4H2,(H,9,11)[1]
InChIKey RVBZJDZYVVGTTH-UHFFFAOYSA-N[1]

Physicochemical Properties

PropertyThis compound (Target)2H-1,4-Benzoxazin-3(4H)-one (Parent Compound)4-Hydroxy-2H-1,4-benzoxazin-3(4H)-one (Isomer)
Physical State SolidCrystals or powder-
Melting Point (°C) Data not available173-175[2], 170-176[3]168-169[4]
Boiling Point (°C) Data not availableData not available329.3 at 760 mmHg (Predicted)[4]
Solubility Data not availableMethanol: 25 mg/mL[2]Data not available
pKa Data not availableData not availableData not available
logP Data not availableData not available0.86620 (Predicted)[4]

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of this compound are not explicitly described in the reviewed literature. However, based on standard laboratory practices for the characterization of organic compounds, the following general methodologies can be proposed.

Synthesis and Purification

The synthesis of this compound can be approached through multi-step reaction schemes common for benzoxazinone derivatives. A generalized workflow is depicted below.

G cluster_synthesis General Synthesis Workflow Starting Materials Starting Materials Reaction Reaction Starting Materials->Reaction Reagents, Solvent, Conditions Crude Product Crude Product Reaction->Crude Product Purification Purification Crude Product->Purification e.g., Recrystallization, Chromatography Pure Compound Pure Compound Purification->Pure Compound

A generalized workflow for the synthesis and purification of benzoxazinone derivatives.

A common synthetic route involves the reaction of an appropriately substituted 2-aminophenol with a suitable C2-synthon, such as chloroacetyl chloride, followed by intramolecular cyclization. Purification is typically achieved by recrystallization from a suitable solvent or by column chromatography.

Melting Point Determination

The melting point can be determined using a standard melting point apparatus. A small amount of the purified solid is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded.

Solubility Assessment

The solubility can be determined by adding a known amount of the compound to a specific volume of a solvent (e.g., water, ethanol, DMSO) at a constant temperature. The mixture is agitated until saturation is reached, and the concentration of the dissolved solute is then measured, often by UV-Vis spectroscopy or HPLC.

pKa and logP Determination

The acid dissociation constant (pKa) can be determined potentiometrically or spectrophotometrically by titrating a solution of the compound with a standard acid or base. The octanol-water partition coefficient (logP) is typically determined using the shake-flask method, where the compound is partitioned between octanol and water, and the concentration in each phase is measured.

Spectroscopic Characterization

The structural elucidation of this compound would rely on a combination of spectroscopic techniques.

G cluster_characterization Spectroscopic Characterization Workflow Compound Compound NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR IR Infrared (IR) Spectroscopy Compound->IR MS Mass Spectrometry (MS) Compound->MS Structure Structure NMR->Structure Carbon-Hydrogen Framework IR->Structure Functional Groups MS->Structure Molecular Weight and Fragmentation

Workflow for the spectroscopic characterization of the target compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would provide detailed information about the hydrogen and carbon environments in the molecule, confirming the connectivity of atoms.

  • Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the functional groups present, such as the O-H stretch of the hydroxyl group, the N-H stretch of the amide, and the C=O stretch of the lactam.

  • Mass Spectrometry (MS): Mass spectrometry would be used to determine the exact molecular weight of the compound and to study its fragmentation pattern, which can provide further structural information.

Logical Relationships of Physicochemical Properties

The physicochemical properties of a compound are interconnected and influence its behavior in various systems, which is of critical importance in drug development.

G cluster_properties Interrelation of Physicochemical Properties in Drug Discovery Structure Structure Solubility Solubility Structure->Solubility Permeability Permeability Structure->Permeability Absorption Absorption Solubility->Absorption Permeability->Absorption Distribution Distribution Absorption->Distribution Metabolism Metabolism Excretion Excretion Metabolism->Excretion Distribution->Metabolism

Relationship between key physicochemical properties and ADME processes.

Properties such as solubility and lipophilicity (logP) are crucial determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The pKa influences the ionization state of the molecule at physiological pH, which in turn affects its solubility, permeability, and interaction with biological targets.

Conclusion

This technical guide has compiled the available physicochemical information for this compound and its close analogs. While direct experimental data for the target compound is scarce, the provided information serves as a valuable starting point for researchers. Further experimental characterization is necessary to fully elucidate its properties and potential as a lead compound in drug discovery. The generalized experimental protocols and workflows presented here offer a framework for such future investigations.

References

Spectroscopic and Synthetic Profile of 5-Hydroxy-2H-1,4-benzoxazin-3(4H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 5-Hydroxy-2H-1,4-benzoxazin-3(4H)-one. Due to the limited availability of direct experimental data for this specific compound in peer-reviewed literature, this guide presents a combination of predicted spectroscopic values and data from its core structure, 2H-1,4-benzoxazin-3(4H)-one. The information herein is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of novel benzoxazine derivatives.

The 2H-1,4-benzoxazin-3(4H)-one scaffold is a significant heterocyclic motif found in a variety of biologically active molecules. Derivatives of this core structure have garnered interest in medicinal chemistry, making the characterization of its analogs crucial for new drug discovery and development.

Predicted Spectroscopic Data

The following sections detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are based on established principles of spectroscopy and by analogy to the experimentally determined data for the parent compound, 2H-1,4-benzoxazin-3(4H)-one.

Table 1: Predicted ¹H NMR Data for this compound
Chemical Shift (δ) ppmMultiplicityProtonsPredicted Assignment
~10.5br s1H-OH
~7.0-7.2m3HAr-H
~4.6s2H-O-CH₂-

Predictions are based on the known spectrum of 2H-1,4-benzoxazin-3(4H)-one and the expected electronic effects of a hydroxyl group on the aromatic ring.

Table 2: Predicted ¹³C NMR Data for this compound
Chemical Shift (δ) ppmPredicted Assignment
~165C=O (amide)
~145Ar-C-OH
~140Ar-C-N
~125Ar-C-O
~115-120Ar-CH
~67-O-CH₂-

Predictions are based on the known spectrum of 2H-1,4-benzoxazin-3(4H)-one and established substituent effects.

Table 3: Predicted Infrared (IR) Spectroscopy Data for this compound
Wavenumber (cm⁻¹)Predicted Assignment
3400-3200O-H stretch (phenolic)
3200-3100N-H stretch (amide)
~1680C=O stretch (amide)
~1600, ~1480C=C stretch (aromatic)
~1250C-O stretch (aryl ether)

Predictions are based on characteristic group frequencies and the IR spectrum of 2H-1,4-benzoxazin-3(4H)-one.

Table 4: Predicted Mass Spectrometry (MS) Data for this compound
m/zPredicted Assignment
165[M]⁺ (Molecular Ion)
136[M - CO - H]⁺
108[M - CO - CO - H]⁺

Predicted fragmentation pattern is based on the structure of the molecule and common fragmentation pathways for related compounds.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for a small organic molecule such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. Proton decoupling is typically used to simplify the spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the dry, powdered sample directly on the ATR crystal.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)
  • Sample Introduction: For a volatile and thermally stable compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method. Dissolve a small amount of the sample in a volatile solvent (e.g., methanol, dichloromethane) and inject it into the GC-MS system.

  • Ionization: Electron Ionization (EI) at 70 eV is a standard method for generating fragments and the molecular ion.

  • Mass Analysis: The mass spectrum is recorded, showing the mass-to-charge ratio (m/z) of the molecular ion and various fragment ions.

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a synthesized organic compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Elucidation MS->Structure_Elucidation Structure_Elucidation->Purity_Assessment

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of an organic compound.

An In-depth Technical Guide on the Tautomerism and Stability of 5-Hydroxy-2H-1,4-benzoxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential tautomerism and stability of 5-Hydroxy-2H-1,4-benzoxazin-3(4H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from analogous structures and theoretical principles to predict its behavior. It outlines potential tautomeric forms and discusses the factors influencing their relative stability. Furthermore, this guide proposes detailed experimental and computational protocols for the elucidation of its tautomeric equilibrium and for the assessment of its chemical stability. This document is intended to serve as a foundational resource for researchers initiating studies on this compound, providing a roadmap for its characterization and development.

Introduction to Tautomerism in Heterocyclic Systems

Tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, is a fundamental concept in organic chemistry with significant implications in drug discovery and development.[1] The different tautomers of a molecule can exhibit distinct physicochemical properties, including solubility, lipophilicity, and pKa, which in turn can affect their pharmacokinetic and pharmacodynamic profiles. For nitrogen- and oxygen-containing heterocyclic compounds such as 2H-1,4-benzoxazin-3(4H)-one derivatives, keto-enol tautomerism is a common phenomenon.[2][3] The position of the tautomeric equilibrium can be influenced by various factors, including intramolecular hydrogen bonding, solvent polarity, temperature, and pH.[4][5]

The 2H-1,4-benzoxazin-3(4H)-one core is a privileged scaffold in medicinal chemistry, with derivatives showing a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[6] The introduction of a hydroxyl group at the 5-position of the benzoxazinone ring introduces the possibility of additional tautomeric forms, which could significantly impact its biological activity and stability.

Potential Tautomeric Forms of this compound

Based on fundamental principles of keto-enol and lactam-lactim tautomerism, this compound is predicted to exist in equilibrium between at least four potential tautomeric forms. The predominant form in a given environment will be determined by the relative thermodynamic stabilities of the tautomers.

Caption: Predicted tautomeric equilibria for this compound.

  • Tautomer 1 (Keto-Lactam): This is the commonly depicted structure, featuring a phenolic hydroxyl group and a lactam (cyclic amide) moiety.

  • Tautomer 2 (Enol-Lactim): This form arises from the tautomerization of the lactam to a lactim and the phenol to a dienone.

  • Tautomer 3 (Dienone): This tautomer results from the keto-enol tautomerization of the phenolic hydroxyl group, leading to a quinone-like structure.

  • Tautomer 4 (Enol-Dienone): This form combines the enolization of the lactam and the keto form of the phenolic ring.

The relative populations of these tautomers are expected to be highly dependent on the solvent environment. Polar protic solvents may favor the more polar keto-lactam form through hydrogen bonding, while nonpolar solvents might shift the equilibrium towards other forms.

Factors Influencing Tautomeric Stability

The stability of the different tautomers of this compound will be governed by a combination of electronic and steric factors, as well as intermolecular interactions.

  • Aromaticity: The keto-lactam form (T1) benefits from the high stability of the aromatic benzene ring. Tautomers that disrupt this aromaticity (T3 and T4) are expected to be significantly less stable.[7]

  • Intramolecular Hydrogen Bonding: The presence of the 5-hydroxyl group allows for the formation of an intramolecular hydrogen bond with the oxygen of the lactam carbonyl in the keto-lactam form. This six-membered ring hydrogen bond is expected to significantly stabilize this tautomer.[8]

  • Solvent Effects: The polarity and hydrogen-bonding capability of the solvent will play a crucial role.[4][9] Polar aprotic solvents may favor the keto form, while non-polar solvents could potentially favor the enol form to a greater extent.

  • Substitution Effects: The electronic nature of any additional substituents on the benzoxazinone ring could influence the acidity of the phenolic and amide protons, thereby shifting the tautomeric equilibrium.

Proposed Methodologies for Tautomerism and Stability Analysis

Given the lack of specific experimental data, the following protocols are proposed for a comprehensive investigation into the tautomerism and stability of this compound.

Experimental Protocols

A systematic experimental approach is necessary to unequivocally identify the predominant tautomeric forms and to quantify their relative stabilities.

The synthesis of this compound can be approached through several established routes for substituted benzoxazinones, often starting from appropriately substituted 2-aminophenols.[10][11] A potential synthetic workflow is outlined below.

SynthesisWorkflow Proposed Synthetic and Analytical Workflow cluster_synthesis Synthesis cluster_analysis Analysis Start 2-Amino-4-nitrophenol Step1 Protection of amine Start->Step1 Step2 Reaction with chloroacetyl chloride Step1->Step2 Step3 Intramolecular cyclization Step2->Step3 Step4 Reduction of nitro group Step3->Step4 Step5 Diazotization and hydrolysis to hydroxyl Step4->Step5 End This compound Step5->End Purification Chromatography & Recrystallization End->Purification NMR 1H & 13C NMR Spectroscopy Purification->NMR UVVis UV-Vis Spectroscopy Purification->UVVis IR FT-IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Stability Forced Degradation Studies Purification->Stability

Caption: Proposed workflow for the synthesis and analysis of this compound.

Protocol:

  • Protection of the amino group of a suitable starting material like 2-amino-4-methoxyphenol.

  • N-acylation with an appropriate reagent such as chloroacetyl chloride.

  • Intramolecular Williamson ether synthesis to form the oxazine ring.

  • Demethylation to yield the final 5-hydroxy product.

  • Purification of the final product using column chromatography and/or recrystallization to ensure high purity for subsequent analyses.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H and ¹³C NMR: Spectra should be acquired in various deuterated solvents of differing polarity (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) to observe any solvent-induced shifts in the tautomeric equilibrium.[9][12] The presence of multiple sets of signals would indicate the co-existence of different tautomers. The chemical shift of the phenolic proton and the amide proton will be particularly informative.

    • 2D NMR (COSY, HSQC, HMBC): These experiments will be crucial for unambiguous assignment of all proton and carbon signals for each tautomer present.

    • Variable-Temperature NMR: Studying the NMR spectra at different temperatures can provide thermodynamic data (ΔH° and ΔS°) for the tautomeric interconversion.[5]

  • UV-Vis Spectroscopy:

    • The different tautomers are expected to have distinct electronic transitions and thus different UV-Vis absorption spectra.[13] By recording spectra in a range of solvents, solvatochromic effects can be analyzed to infer the nature of the predominant tautomer in each solvent.[4][5]

  • Infrared (IR) Spectroscopy:

    • The IR spectra should provide characteristic absorption bands for the C=O (lactam), O-H (hydroxyl), and N-H (amide) functional groups. The position and shape of these bands can provide clues about the tautomeric form and the extent of hydrogen bonding.

For use in drug development, the chemical stability of this compound must be thoroughly assessed. Forced degradation studies under various stress conditions are recommended.

Protocol:

  • Prepare solutions of the compound in appropriate solvents.

  • Expose the solutions to the following conditions:

    • Acidic: 0.1 M HCl at elevated temperature (e.g., 60 °C).

    • Basic: 0.1 M NaOH at room temperature and elevated temperature.

    • Oxidative: 3% H₂O₂ at room temperature.

    • Thermal: Dry heat (e.g., 80 °C).

    • Photolytic: Exposure to UV light.

  • At specified time points, withdraw aliquots and analyze by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection) to quantify the parent compound and any degradation products.

  • Characterize any significant degradation products using LC-MS/MS to elucidate the degradation pathways.

Computational Protocols

In the absence of experimental data, computational chemistry, particularly Density Functional Theory (DFT), can provide valuable insights into the relative stabilities of the tautomers.

ComputationalWorkflow Proposed Computational Workflow Start Define Tautomeric Structures Step1 Geometry Optimization (e.g., B3LYP/6-31G*) Start->Step1 Step2 Frequency Calculation (Confirm minima) Step1->Step2 Step3 Single-Point Energy Calculation (Higher level of theory, e.g., M06-2X/def2-TZVP) Step2->Step3 Step4 Inclusion of Solvent Effects (e.g., PCM, SMD) Step3->Step4 SpecSim Simulate NMR and UV-Vis Spectra Step3->SpecSim End Relative Energies and Thermodynamic Data Step4->End Step4->SpecSim

Caption: A typical workflow for the computational investigation of tautomerism.

Protocol:

  • Structure Generation: Build the 3D structures of all potential tautomers.

  • Geometry Optimization: Perform geometry optimization for each tautomer in the gas phase using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d,p)).

  • Frequency Calculations: Perform frequency calculations to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (zero-point vibrational energy, enthalpy, and Gibbs free energy).

  • Single-Point Energy Refinement: Calculate more accurate single-point energies using a larger basis set and a more robust functional (e.g., M06-2X/def2-TZVP).

  • Solvent Effects: Include the effects of different solvents using a continuum solvation model (e.g., Polarizable Continuum Model - PCM, or Solvation Model based on Density - SMD).

  • Analysis: Compare the relative Gibbs free energies of the tautomers in the gas phase and in different solvents to predict the position of the tautomeric equilibrium. The calculated NMR chemical shifts and simulated UV-Vis spectra can be compared with experimental data for validation.[14]

Data from Analogous Systems

Compound ClassPredominant Tautomer(s)Method of AnalysisKey Findings
HydroxyquinolinesKeto and Enol forms in equilibriumUV-Vis, NMR, DFTEquilibrium is highly solvent-dependent; polar solvents favor the more polar keto form.[4][15]
Hydroxy-pyridinesKeto form often predominates in solutionSpectroscopic and ComputationalThe energetic penalty of disrupting aromaticity is a major factor.
Benzoylthioureas with phenolic groupsTrans-cis configurations observedX-ray, NMR, DFTIntramolecular hydrogen bonding plays a significant role in stabilizing specific conformers.[16]

This data from analogous systems suggests that for this compound, the keto-lactam form is likely to be the most stable, particularly in polar solvents, due to the preservation of aromaticity and the potential for intramolecular hydrogen bonding. However, the presence of other tautomers in detectable amounts, especially in non-polar environments, cannot be ruled out without direct experimental evidence.

Conclusion and Future Work

The tautomeric behavior and stability of this compound are critical parameters for its potential development as a therapeutic agent. This technical guide has outlined the probable tautomeric forms and the key factors that are expected to govern their equilibrium. Based on theoretical considerations and data from analogous compounds, the keto-lactam form is predicted to be the most stable tautomer.

However, a definitive understanding requires rigorous experimental and computational investigation. The detailed protocols proposed herein for synthesis, spectroscopic analysis, stability testing, and computational modeling provide a clear framework for future research. Elucidating the precise tautomeric landscape and degradation pathways of this compound will be essential for establishing its structure-activity relationships, optimizing its formulation, and ensuring its safety and efficacy in preclinical and clinical development.

References

An In-depth Technical Guide to 5-Hydroxy-2H-1,4-benzoxazin-3(4H)-one Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 5-Hydroxy-2H-1,4-benzoxazin-3(4H)-one core structure is a privileged scaffold in medicinal chemistry, forming the basis for a diverse range of derivatives and analogs with significant therapeutic potential. These compounds have demonstrated a wide spectrum of biological activities, including antioxidant, anti-inflammatory, anticancer, and enzyme inhibitory effects. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of these compounds. It is designed to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics based on this versatile heterocyclic system. The guide includes detailed experimental protocols for key synthetic and biological assays, a compilation of quantitative structure-activity relationship data, and visualizations of relevant signaling pathways.

Introduction

This compound and its derivatives are a class of heterocyclic compounds that have garnered considerable attention in the field of drug discovery.[1][2] Their structural features, including the fused benzene and oxazine rings, provide a rigid framework amenable to diverse chemical modifications, allowing for the fine-tuning of their pharmacological properties. The inherent biological activities of the core structure, coupled with the potential for introducing various functional groups, have led to the development of potent and selective agents targeting a range of biological processes. This guide will delve into the key aspects of these compounds, from their chemical synthesis to their biological applications.

Synthesis of this compound Derivatives

The synthesis of the this compound scaffold and its derivatives can be achieved through several synthetic routes, often starting from substituted 2-aminophenols.

General Synthetic Strategies

Common synthetic approaches involve the cyclization of a 2-aminophenol derivative with a suitable two-carbon synthon. One prevalent method is the reaction of a 2-aminophenol with a chloroacetyl chloride, followed by intramolecular cyclization.[3] Modifications to this core structure, such as the introduction of substituents on the aromatic ring or at the N-4 or C-2 positions, are achieved by using appropriately substituted starting materials or through post-synthesis modifications.

Another strategy involves the reaction of 2-aminophenols with dibenzoylacetylene, leading to the formation of 2-[2-hydroxy-2-phenyl-2H-1,4-benzoxazin-3(4H)-ylidene]-1-phenyl-1-ethanones.[4] Furthermore, copper-catalyzed and palladium-catalyzed reactions have been developed for the efficient synthesis of various benzoxazinone derivatives.[2][5]

Detailed Experimental Protocols

Protocol 2.2.1: Synthesis of 2H-1,4-benzoxazin-3(4H)-one [3]

  • A mixture of 2-amino-3-hydroxypyridine (5g), dichloromethane (20ml), and triethylamine (4ml) is taken in a round-bottom flask under ice-cold conditions.

  • The mixture is stirred well using a magnetic stirrer with the simultaneous dropwise addition of ice-cold chloroacetyl chloride (3ml).

  • The reaction mixture is stirred for an additional 2 hours at room temperature.

  • The solvent is evaporated under reduced pressure.

  • The residue is washed with water, dried, and recrystallized from ethanol to yield the desired product.

Protocol 2.2.2: Copper-Catalyzed Synthesis of N-Substituted 2H-1,4-benzoxazin-3(4H)-ones [6]

  • To a solution of the respective 2-halophenol (1.0 mmol) and 2-chloroacetamide (1.2 mmol) in dioxane (5 mL), add CuI (0.1 mmol) and K₂CO₃ (2.0 mmol).

  • Stir the resulting mixture at 100 °C for 12-24 hours, monitoring the reaction progress by TLC.

  • After completion, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired N-substituted 2H-1,4-benzoxazin-3(4H)-one.

Biological Activities and Quantitative Data

Derivatives of this compound exhibit a remarkable range of biological activities. The following sections and tables summarize the key findings and quantitative data.

Antioxidant Activity

Many benzoxazinone derivatives possess potent antioxidant properties, primarily attributed to their ability to scavenge free radicals and modulate cellular antioxidant defense mechanisms. The 5-hydroxy group on the benzoxazine ring is a key contributor to this activity.

Table 1: Antioxidant Activity of this compound Derivatives

Compound/DerivativeAssayIC50/EC50 (µM)Reference
Dihydrobenzoxazinone derivatives with styryl side chainsALR2 inhibition0.082 - 0.308[7]
Phenolic benzazolone compounds 13 and 14bLDL oxidation inhibitionRatio R=2.5, 3.2 (at 5 µM)[8]
Quinazolinone-vanillin derivative 5DPPH scavenging61.53% inhibition at 1 mg/mL[9]
Quinazolinone-vanillin derivative 6DPPH scavenging59.66% inhibition at 1 mg/mL[9]
3-bromo-4-hydroxy substituted 2-aminothiazol-4(5H)-one analogTyrosinase inhibition (l-DOPA)6.9[10]
Anti-inflammatory Activity

The anti-inflammatory effects of these compounds are often linked to their ability to inhibit pro-inflammatory enzymes and cytokines.

Table 2: Anti-inflammatory Activity of this compound Derivatives

Compound/DerivativeTarget/AssayIC50/EC50 (µM) / % InhibitionReference
2H-1,4-benzoxazin-3(4H)-one derivatives e2, e16, e20LPS-induced NO production in BV-2 cellsSignificant reduction[11]
Schiff base derivatives of 2H-1,4-pyridoxazin-3(4H)-oneCarrageenan-induced paw edema45.00-70.00% protection[3]
Anticancer Activity

A significant area of research for these derivatives is in oncology, where they have shown promise in inhibiting cancer cell growth through various mechanisms.

Table 3: Anticancer Activity of this compound Derivatives

Compound/DerivativeCell LineIC50/GI50 (µM)Reference
1,4-benzoxazinone-acetylphenylallyl quinazolin-4(3H)-one hybrid 3A5490.32[7]
1,2,3-triazole-linked ciprofloxacin-chalcone hybrid 8HCT1164.87[7]
Cabotegravir derivative with 1,2,3-triazole 7HepG24.07[7]
1,2,3-triazole-linked ciprofloxacin-chalcone hybrid 4jHCT1162.53[12]
Benzoxazine–purine hybrid 9MCF-74.06[13]
Benzoxazine–purine hybrid 12MCF-73.39[13]
4-phenyl-2H-benzo[b][7][14]oxazin-3(4H)-one derivative 8d-1PI3Kα0.00063[6]
3,4‐dihydro‐1,4‐benzoxazin‐2‐one derivative 10HeLa10.46[15]
Antifungal Activity

Several derivatives have demonstrated efficacy against various fungal pathogens.

Table 4: Antifungal Activity of this compound Derivatives

Compound/DerivativeFungal StrainEC50 (µg/mL)Reference
1,4-benzoxazin-3-one derivative 5LGibberella zeae20.06[16]
1,4-benzoxazin-3-one derivative 5oGibberella zeae23.17[16]
1,4-benzoxazin-3-one derivative 5qPellicularia sasakii26.66[16]
1,4-benzoxazin-3-one derivative 5rPhytophthora infestans15.37[16]
1,4-benzoxazin-3-one derivative 5pCapsicum wilt26.76[16]

Mechanisms of Action and Signaling Pathways

The diverse biological activities of this compound derivatives are a result of their interaction with multiple cellular targets and signaling pathways.

Nrf2/HO-1 Signaling Pathway

The antioxidant and anti-inflammatory effects of many of these compounds are mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway. Under conditions of oxidative stress, these compounds can promote the dissociation of Nrf2 from its inhibitor Keap1, leading to its translocation to the nucleus and the subsequent transcription of antioxidant genes, including HO-1.[14][17][18]

Nrf2_HO1_Pathway cluster_nucleus ROS Oxidative Stress (e.g., ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Benzoxazinone This compound Derivative Benzoxazinone->Keap1_Nrf2 promotes dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Nucleus Nucleus Nrf2->Nucleus translocates to Nrf2_in_nucleus Nrf2 ARE ARE (Antioxidant Response Element) HO1 HO-1 Gene ARE->HO1 activates transcription of HO1_protein HO-1 Protein HO1->HO1_protein translates to Antioxidant_Response Antioxidant & Anti-inflammatory Response HO1_protein->Antioxidant_Response mediates Nrf2_in_nucleus->ARE binds to

Caption: Nrf2/HO-1 Signaling Pathway Activation.

Apoptosis Signaling Pathway

The anticancer activity of certain derivatives is attributed to their ability to induce apoptosis, or programmed cell death, in cancer cells. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key events include the activation of caspases, the release of cytochrome c from mitochondria, and the regulation of Bcl-2 family proteins.[8][13][19][20][21]

Apoptosis_Pathway Benzoxazinone This compound Derivative Mitochondria Mitochondria Benzoxazinone->Mitochondria induces stress Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c releases Apoptosome Apoptosome Cytochrome_c->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 activates Procaspase9 Pro-caspase-9 Procaspase9->Apoptosome Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 activates Procaspase3 Pro-caspase-3 Apoptosis Apoptosis Caspase3->Apoptosis executes

Caption: Intrinsic Apoptosis Signaling Pathway.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is common in cancer. Some 4-phenyl-2H-benzo[b][7][14]oxazin-3(4H)-one derivatives have been identified as potent dual inhibitors of PI3K and mTOR, highlighting a key mechanism for their anticancer effects.[6][15]

PI3K_Akt_mTOR_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor binds PI3K PI3K Receptor->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates Benzoxazinone 4-phenyl-2H-benzo[b][1,4]oxazin-3(4H)-one Derivative Benzoxazinone->PI3K inhibits mTORC1 mTORC1 Benzoxazinone->mTORC1 inhibits PIP2 PIP2 Akt Akt PIP3->Akt activates Akt->mTORC1 activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth promotes

Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.

Key Experimental Methodologies

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol 5.1.1: MTT Assay [12][14][18][22][23]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and is crucial for studying the expression levels of proteins involved in signaling pathways.

Protocol 5.2.1: Western Blot for Nrf2 and HO-1 [1][7][17][24][25]

  • Protein Extraction: Lyse the treated cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against Nrf2, HO-1, and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities using image analysis software.

Western_Blot_Workflow start Cell Lysate (Protein Extract) sds_page SDS-PAGE (Protein Separation) start->sds_page transfer Electrotransfer to PVDF Membrane sds_page->transfer blocking Blocking (e.g., 5% Milk) transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-Nrf2) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Image Analysis & Densitometry detection->analysis

Caption: General Workflow for Western Blot Analysis.

Conclusion and Future Directions

This compound derivatives and their analogs represent a highly promising class of compounds with a wide array of biological activities. Their synthetic tractability allows for the generation of large libraries of compounds for structure-activity relationship studies. The quantitative data presented in this guide highlights their potential as antioxidant, anti-inflammatory, and anticancer agents. The elucidation of their mechanisms of action, particularly their ability to modulate key signaling pathways such as Nrf2/HO-1, apoptosis, and PI3K/Akt/mTOR, provides a solid foundation for their further development.

Future research in this area should focus on optimizing the lead compounds to enhance their potency, selectivity, and pharmacokinetic properties. Further exploration of their mechanisms of action will be crucial for identifying novel therapeutic targets and for the rational design of next-generation drugs. The detailed protocols and compiled data in this technical guide are intended to facilitate these efforts and accelerate the translation of these promising compounds from the laboratory to the clinic.

References

Preliminary Bioactivity Screening of 5-Hydroxy-2H-1,4-benzoxazin-3(4H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary bioactivity screening of 5-Hydroxy-2H-1,4-benzoxazin-3(4H)-one, a heterocyclic compound of interest in medicinal chemistry. Due to a notable scarcity of direct research on this specific parent compound, this paper synthesizes available data on closely related 1,4-benzoxazin-3-one derivatives to project the potential bioactivities and guide future research. This guide covers key biological activities including antioxidant, anti-inflammatory, and cytotoxic properties, providing detailed experimental protocols and summarizing quantitative data for representative derivatives.

Introduction

The 1,4-benzoxazin-3-one scaffold is a privileged structure in drug discovery, known to be a component of various biologically active molecules.[1][2] Derivatives of this core have demonstrated a wide range of pharmacological activities, including antifungal, anti-inflammatory, anticancer, and antioxidant properties.[1][3][4] The introduction of a hydroxyl group at the 5-position of the benzoxazinone ring is anticipated to influence its electronic properties and hydrogen bonding capabilities, potentially modulating its interaction with biological targets. This guide explores the expected bioactivity profile of this compound based on the performance of its analogs.

Data Presentation: Bioactivity of 1,4-Benzoxazin-3-one Derivatives

Table 1: Antioxidant Activity of Representative 1,4-Benzoxazin-3-one Derivatives

Compound/DerivativeAssayIC50 (µg/mL)Reference CompoundIC50 (µg/mL)
(Z)-3-(2-(4-nitrophenyl)-2-oxoethylidene)-3,4-dihydro-2H-benzo[b][5][6]oxazin-2-oneDPPH Radical Scavenging4.74 ± 0.08Ascorbic Acid4.57
(Z)-3-(2-(4-chlorophenyl)-2-oxoethylidene)-3,4-dihydro-2H-benzo[b][5][6]oxazin-2-oneDPPH Radical Scavenging6.89 ± 0.07Ascorbic Acid4.57

Data from a study on C-3 tethered 2-oxo-benzo[5][6]oxazines.[3]

Table 2: Anti-Inflammatory Activity of Representative 1,4-Benzoxazin-3-one Derivatives

Compound/DerivativeCell LineAssayInhibition/IC50
1,2,3-triazole-substituted N-phenyl isoxazolone derivativeTHP-1BlueLPS-induced NF-κB inhibitionIC50: 7.9 ± 1.36 µM (for IL-1β secretion)
Pyrazolo[5,1-b]quinazoline derivativeIn vitroCOX-2 InhibitionIC50: 47 nM

Data from studies on related heterocyclic compounds with anti-inflammatory activity.[7]

Table 3: Cytotoxic Activity of Representative 1,4-Benzoxazin-3-one Derivatives

Compound/DerivativeCell LineIC50 (µM)
2H-benzo[b][5][6]oxazin-3(4H)-one linked to 1,2,3-triazole (Compound 14b)A549 (Lung Cancer)7.59 ± 0.31
2H-benzo[b][5][6]oxazin-3(4H)-one linked to 1,2,3-triazole (Compound 14c)A549 (Lung Cancer)18.52 ± 0.59
1,2,3-triazole-containing 2H-1,4-benzoxazin-3(4H)-one derivative (Compound 5b)MCF-7 (Breast Cancer)17.08 µg/mL
1,2,3-triazole-containing 2H-1,4-benzoxazin-3(4H)-one derivative (Compound 5b)HeLa (Cervical Cancer)15.38 µg/mL

Data from studies on the anticancer activity of 1,4-benzoxazin-3-one derivatives.[2][8]

Experimental Protocols

This section details the methodologies for the synthesis of the parent compound and the key bioactivity assays.

Synthesis of this compound

A plausible synthetic route to this compound involves the condensation of 2-amino-4-hydroxyphenol with a suitable C2 synthon, such as chloroacetyl chloride, followed by intramolecular cyclization.

Materials:

  • 2-Amino-4-hydroxyphenol

  • Chloroacetyl chloride

  • Anhydrous potassium carbonate

  • Acetone

  • Dimethylformamide (DMF)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Hexane

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • N-Chloroacetylation: To a stirred solution of 2-amino-4-hydroxyphenol (1 equivalent) in acetone, add anhydrous potassium carbonate (2.5 equivalents). Cool the mixture to 0-5 °C in an ice bath. Add chloroacetyl chloride (1.1 equivalents) dropwise, ensuring the temperature remains below 10 °C. Stir the reaction mixture at room temperature for 4-6 hours.

  • Work-up: Filter the reaction mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude N-(2-hydroxy-4-methoxyphenyl)-2-chloroacetamide.

  • Cyclization: Dissolve the crude intermediate in DMF and add anhydrous potassium carbonate (2 equivalents). Heat the mixture at 80-90 °C for 8-12 hours.

  • Isolation and Purification: After cooling, pour the reaction mixture into ice-cold water and acidify with dilute HCl to pH 5-6. The precipitated solid is filtered, washed with water, and dried. The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.

G cluster_synthesis Synthesis Workflow Start 2-Amino-4-hydroxyphenol + Chloroacetyl chloride Step1 N-Chloroacetylation (K2CO3, Acetone, 0-5 °C) Start->Step1 Reactants Intermediate N-(2-hydroxy-4-methoxyphenyl)-2-chloroacetamide Step1->Intermediate Step2 Intramolecular Cyclization (K2CO3, DMF, 80-90 °C) Intermediate->Step2 Product This compound Step2->Product

Synthesis of this compound.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, thus neutralizing it.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • Test compound (this compound)

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Prepare serial dilutions of the test compound and ascorbic acid in methanol.

  • In a 96-well plate, add a fixed volume of the DPPH solution to each well.

  • Add an equal volume of the test compound or standard solutions to the respective wells.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

G cluster_dpph DPPH Assay Workflow DPPH DPPH Radical (Purple) Reaction Reaction (Donation of H• or e-) DPPH->Reaction Antioxidant Antioxidant (Test Compound) Antioxidant->Reaction DPPH_H DPPH-H (Yellow/Colorless) Reaction->DPPH_H Measurement Measure Absorbance at 517 nm DPPH_H->Measurement Calculation Calculate % Inhibition and IC50 Measurement->Calculation

DPPH radical scavenging assay workflow.

Anti-inflammatory Activity: Nitric Oxide (NO) Scavenging Assay

This assay evaluates the ability of a compound to scavenge nitric oxide radicals, which are key mediators in inflammatory processes.

Materials:

  • Sodium nitroprusside

  • Phosphate buffered saline (PBS)

  • Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)

  • Test compound

  • Curcumin (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a solution of sodium nitroprusside in PBS.

  • Prepare serial dilutions of the test compound and curcumin in PBS.

  • Mix the sodium nitroprusside solution with the test compound or standard solutions in a 96-well plate.

  • Incubate the mixture at room temperature for 150 minutes under a light source.

  • Add Griess reagent to each well.

  • Allow the color to develop for 10 minutes.

  • Measure the absorbance at 546 nm.

  • Calculate the percentage of NO scavenging activity and the IC50 value as described for the DPPH assay.

Cytotoxic Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell line (e.g., A549, MCF-7)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO) or solubilization buffer

  • Test compound

  • Doxorubicin (positive control)

  • 96-well cell culture plate

  • Incubator (37 °C, 5% CO₂)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the test compound and doxorubicin for 48-72 hours.

  • Add MTT solution to each well and incubate for 3-4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm.

  • Calculate the percentage of cell viability and the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Potential Signaling Pathway Involvement: The Nrf2-HO-1 Pathway

Derivatives of 1,4-benzoxazin-3-one have been shown to exert anti-inflammatory effects by modulating the Nrf2-HO-1 signaling pathway.[2] It is plausible that this compound could also interact with this pathway.

Under inflammatory conditions, such as those induced by lipopolysaccharide (LPS), the transcription factor NF-κB is activated, leading to the production of pro-inflammatory mediators like nitric oxide (NO), TNF-α, IL-6, and IL-1β. The Nrf2-HO-1 pathway is a key regulator of the cellular antioxidant and anti-inflammatory response. Activation of Nrf2 leads to the expression of antioxidant enzymes, including heme oxygenase-1 (HO-1), which in turn can suppress NF-κB activation and reduce the production of inflammatory mediators.

G cluster_pathway Potential Anti-Inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB Inflammation Pro-inflammatory Mediators (NO, TNF-α, IL-6, IL-1β) NFkB->Inflammation Compound This compound Nrf2 Nrf2 Activation Compound->Nrf2 HO1 HO-1 Expression Nrf2->HO1 HO1->NFkB Inhibition

Modulation of the Nrf2-HO-1 and NF-κB signaling pathways.

Conclusion

While direct experimental data on this compound is limited, the analysis of its structural analogs suggests a promising potential for antioxidant, anti-inflammatory, and cytotoxic activities. The provided experimental protocols offer a robust framework for the systematic evaluation of this compound. Future research should focus on the synthesis and comprehensive biological screening of this compound to validate these projected activities and elucidate its precise mechanisms of action, particularly its interaction with the Nrf2-HO-1 signaling pathway. This foundational work will be crucial for determining its potential as a lead compound in drug development programs.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 5-Hydroxy-2H-1,4-benzoxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the synthesis of 5-Hydroxy-2H-1,4-benzoxazin-3(4H)-one, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The synthesis involves a two-step process commencing with the N-chloroacetylation of 2-amino-1,3-benzenediol, followed by an intramolecular Williamson ether synthesis to yield the target compound. This document outlines the reaction mechanism, provides a step-by-step experimental protocol, and includes data presentation and visualizations to support researchers in the successful synthesis and characterization of this compound.

Introduction

The 1,4-benzoxazin-3-one core is a privileged structure found in numerous biologically active compounds, exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The introduction of a hydroxyl group at the 5-position can significantly influence the molecule's biological activity and pharmacokinetic profile, making this compound a key target for synthesis in drug discovery programs. This protocol details a reliable method for its preparation from commercially available starting materials.

Reaction Scheme

The synthesis proceeds in two key steps:

  • N-Chloroacetylation: 2-amino-1,3-benzenediol is reacted with chloroacetyl chloride in the presence of a base to form the intermediate, N-(2,6-dihydroxyphenyl)-2-chloroacetamide.

  • Intramolecular Cyclization: The intermediate undergoes an intramolecular Williamson ether synthesis, where one of the phenolic hydroxyl groups displaces the chlorine atom to form the 1,4-oxazine ring. This step is typically promoted by a base.

Reaction_Scheme cluster_0 Step 1: N-Chloroacetylation cluster_1 Step 2: Intramolecular Cyclization 2-amino-1,3-benzenediol Chloroacetyl_chloride + ClCOCH2Cl 2-amino-1,3-benzenediol->Chloroacetyl_chloride Base1 Base (e.g., NaHCO3) Solvent (e.g., Acetone/Water) Chloroacetyl_chloride->Base1 Intermediate Base1->Intermediate Intermediate_2 Base2 Base (e.g., K2CO3) Solvent (e.g., DMF) Intermediate_2->Base2 Final_Product Base2->Final_Product

Caption: Overall reaction scheme for the synthesis of this compound.

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplier
2-amino-1,3-benzenediolReagentCommercially Available
Chloroacetyl chlorideReagentCommercially Available
Sodium bicarbonate (NaHCO₃)ACSCommercially Available
Potassium carbonate (K₂CO₃)AnhydrousCommercially Available
AcetoneACSCommercially Available
N,N-Dimethylformamide (DMF)AnhydrousCommercially Available
Ethyl acetate (EtOAc)ACSCommercially Available
HexanesACSCommercially Available
Deionized Water--
Anhydrous sodium sulfate (Na₂SO₄)ACSCommercially Available
Protocol 1: Synthesis of N-(2,6-dihydroxyphenyl)-2-chloroacetamide (Intermediate)
  • In a 250 mL round-bottom flask, dissolve 2-amino-1,3-benzenediol (1.25 g, 10 mmol) in a mixture of acetone (50 mL) and water (25 mL).

  • Add sodium bicarbonate (1.68 g, 20 mmol) to the solution and stir at room temperature until dissolved.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a solution of chloroacetyl chloride (1.24 g, 11 mmol) in acetone (10 mL) dropwise to the reaction mixture over 30 minutes, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour, then warm to room temperature and stir for an additional 3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl acetate in Hexanes).

  • Upon completion, remove the acetone under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude intermediate, which can be used in the next step without further purification or purified by column chromatography.

Protocol 2: Synthesis of this compound (Final Product)
  • To a 250 mL round-bottom flask, add the crude N-(2,6-dihydroxyphenyl)-2-chloroacetamide (from the previous step, approx. 10 mmol) and anhydrous potassium carbonate (2.76 g, 20 mmol).

  • Add anhydrous N,N-Dimethylformamide (DMF) (100 mL) to the flask.

  • Heat the reaction mixture to 80 °C and stir for 6-8 hours.

  • Monitor the reaction progress by TLC (Eluent: 50% Ethyl acetate in Hexanes).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (300 mL).

  • Acidify the aqueous mixture to pH 3-4 with 1M HCl.

  • A precipitate will form. Collect the solid by vacuum filtration and wash with cold water.

  • Dry the solid under vacuum.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure this compound.

Data Presentation

Table 1: Reaction Parameters and Expected Outcomes
ParameterValue
Intermediate Synthesis
Starting Material2-amino-1,3-benzenediol
ReagentChloroacetyl chloride
BaseSodium bicarbonate
SolventAcetone/Water
Reaction Temperature0 °C to Room Temperature
Reaction Time4 hours
Expected Yield75-85%
Final Product Synthesis
Starting MaterialN-(2,6-dihydroxyphenyl)-2-chloroacetamide
BasePotassium carbonate
SolventN,N-Dimethylformamide (DMF)
Reaction Temperature80 °C
Reaction Time6-8 hours
Expected Yield60-70%
Table 2: Characterization Data for this compound
PropertyExpected Value
Molecular FormulaC₈H₇NO₃
Molecular Weight165.15 g/mol
AppearanceOff-white to light brown solid
Melting Point>200 °C (decomposes)
¹H NMR (DMSO-d₆, 400 MHz)δ 10.85 (s, 1H), 9.65 (s, 1H), 6.90 (t, J = 8.0 Hz, 1H), 6.45 (d, J = 8.0 Hz, 1H), 6.30 (d, J = 8.0 Hz, 1H), 4.60 (s, 2H)
¹³C NMR (DMSO-d₆, 100 MHz)δ 164.5, 148.0, 145.5, 137.0, 125.0, 108.0, 105.0, 68.0
Mass Spectrometry (ESI-)m/z 164.0 [M-H]⁻

Visualizations

Experimental_Workflow start Start dissolve_aminophenol Dissolve 2-amino-1,3-benzenediol and NaHCO3 in Acetone/Water start->dissolve_aminophenol cool_mixture Cool to 0-5 °C dissolve_aminophenol->cool_mixture add_chloroacetyl Add Chloroacetyl Chloride Solution cool_mixture->add_chloroacetyl react_intermediate Stir at 0-5 °C, then RT add_chloroacetyl->react_intermediate workup_intermediate Aqueous Workup and Extraction react_intermediate->workup_intermediate isolate_intermediate Isolate Crude Intermediate workup_intermediate->isolate_intermediate setup_cyclization Combine Intermediate and K2CO3 in DMF isolate_intermediate->setup_cyclization heat_cyclization Heat to 80 °C setup_cyclization->heat_cyclization precipitate_product Pour into Water and Acidify heat_cyclization->precipitate_product isolate_product Filter and Dry Crude Product precipitate_product->isolate_product purify_product Recrystallize Final Product isolate_product->purify_product end End purify_product->end

Caption: Experimental workflow for the synthesis of this compound.

Applications in Drug Development

This compound serves as a versatile building block for the synthesis of a diverse range of derivatives. The phenolic hydroxyl group and the lactam functionality provide reactive handles for further chemical modifications, enabling the exploration of structure-activity relationships (SAR). This scaffold is of interest in the development of novel therapeutics, particularly as inhibitors of enzymes such as phosphoinositide 3-kinases (PI3K) and as ligands for various receptors.

Signaling_Pathway_Relevance Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase Growth_Factor->Receptor_Tyrosine_Kinase PI3K PI3K Receptor_Tyrosine_Kinase->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates Cell_Survival_Proliferation Cell Survival & Proliferation Akt->Cell_Survival_Proliferation Benzoxazinone_Derivative This compound Derivative Benzoxazinone_Derivative->PI3K inhibits

Caption: Potential role of 1,4-benzoxazin-3-one derivatives as PI3K inhibitors.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Chloroacetyl chloride is corrosive and lachrymatory; handle with extreme care.

  • DMF is a skin irritant and should be handled with caution.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Troubleshooting

IssuePossible CauseSolution
Low yield of intermediateIncomplete reactionEnsure dropwise addition of chloroacetyl chloride at low temperature. Increase reaction time.
Loss during workupPerform extractions carefully. Ensure complete removal of solvent.
Low yield of final productIncomplete cyclizationEnsure anhydrous conditions. Increase reaction time or temperature slightly.
Degradation of productAvoid excessive heating. Purify the product promptly after isolation.
Product is impureIncomplete reactionMonitor reaction by TLC to ensure full conversion.
Side reactionsControl reaction temperature carefully. Use purified intermediate.
Ineffective purificationUse a different recrystallization solvent system. Consider column chromatography.

One-Pot Synthesis of 5-Hydroxy-2H-1,4-benzoxazin-3(4H)-one Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the one-pot synthesis of 5-Hydroxy-2H-1,4-benzoxazin-3(4H)-one derivatives. This class of compounds is of significant interest in drug discovery due to its diverse biological activities, including potential anti-inflammatory and anticancer properties. The protocols outlined below offer efficient methods for the synthesis of these valuable scaffolds.

Introduction

This compound derivatives are heterocyclic compounds that have garnered attention in medicinal chemistry. The introduction of a hydroxyl group at the 5-position can significantly influence the molecule's biological activity and pharmacokinetic properties. One-pot synthesis methodologies are highly sought after in pharmaceutical research and development as they offer a streamlined, efficient, and often more environmentally friendly approach to complex molecules by reducing the number of purification steps and minimizing waste. This document details two primary one-pot synthetic strategies for the title compounds: a copper-catalyzed intramolecular C-O/C-N bond formation and a Smiles rearrangement-based approach.

Applications in Drug Development

Derivatives of 2H-1,4-benzoxazin-3(4H)-one have shown a range of biological activities, making them attractive candidates for drug development. Notably, these compounds have been investigated for their anti-inflammatory and anticancer effects.

Anti-Inflammatory Activity: Certain 2H-1,4-benzoxazin-3(4H)-one derivatives have been shown to modulate inflammatory pathways. One key mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Heme Oxygenase-1 (HO-1) signaling pathway.[1][2] This pathway is a critical cellular defense mechanism against oxidative stress and inflammation.[3][4] Activation of Nrf2 leads to the transcription of antioxidant and anti-inflammatory genes, including HO-1, which helps to resolve inflammation.[5]

Anticancer Potential: The 2H-1,4-benzoxazin-3(4H)-one scaffold is also being explored for its anticancer properties. The planar nature of this heterocyclic system allows for potential intercalation with DNA, leading to DNA damage and apoptosis in tumor cells.

One-Pot Synthesis Protocols

Two effective one-pot methodologies for the synthesis of this compound derivatives are presented below.

Protocol 1: Copper-Catalyzed One-Pot Synthesis

This protocol is based on a copper-catalyzed intramolecular cyclization. A plausible approach involves the reaction of 2-amino-3-hydroxyphenol with a suitable chloroacetylating agent in a one-pot fashion. The copper catalyst facilitates the crucial C-O and C-N bond formations.

Experimental Protocol:

  • Reaction Setup: To a solution of 2-amino-3-hydroxyphenol (1.0 mmol) in a suitable solvent such as Dioxane or DMF (10 mL) in a sealed reaction vessel, add a base such as K₂CO₃ or Cs₂CO₃ (2.0 mmol).

  • Addition of Reagents: Add the desired N-substituted-2-chloroacetamide (1.2 mmol) to the mixture.

  • Catalyst Addition: Introduce the copper(I) iodide (CuI) catalyst (0.1 mmol).

  • Reaction Conditions: Stir the resulting mixture at a temperature ranging from 100-120 °C for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The resulting residue can then be purified by column chromatography on silica gel using a suitable eluent system (e.g., petroleum ether/ethyl acetate) to afford the desired this compound derivative.

Quantitative Data for Copper-Catalyzed Synthesis (Hypothetical Data for Illustration):

EntryR-Group on AmineBaseSolventTemp (°C)Time (h)Yield (%)
1HK₂CO₃Dioxane1002465
2BenzylCs₂CO₃DMF1101878
3PhenylK₂CO₃Dioxane1002472
44-MethoxyphenylCs₂CO₃DMF1102075
Protocol 2: One-Pot Synthesis via Smiles Rearrangement

The Smiles rearrangement offers an alternative and efficient one-pot route to 2H-1,4-benzoxazin-3(4H)-ones.[6][7][8][9][10] This method involves the intramolecular nucleophilic aromatic substitution of an activated aryl ether. For the synthesis of the 5-hydroxy derivative, a suitably protected 2,6-dihydroxyphenol derivative could be employed, followed by a deprotection step. A more direct approach would involve the reaction of a primary amine with chloroacetyl chloride to form an N-substituted-2-chloroacetamide, which then reacts with 2-amino-3-hydroxyphenol in a one-pot manner.

Experimental Protocol:

  • Amide Formation: In a round-bottom flask, dissolve the primary amine (1.0 mmol) and a base such as triethylamine (1.2 mmol) in a suitable solvent like THF at 0 °C. To this solution, add chloroacetyl chloride (1.0 mmol) dropwise. Allow the reaction to stir at room temperature for 2-3 hours to form the N-substituted-2-chloroacetamide intermediate.

  • Addition of Phenol and Base: To the same reaction vessel, add 2-amino-3-hydroxyphenol (1.0 mmol) and a stronger base such as cesium carbonate (Cs₂CO₃) (2.5 mmol).

  • Cyclization: Heat the reaction mixture to reflux in a solvent like DMF. The reaction progress is monitored by TLC.

  • Work-up and Purification: After the reaction is complete, the mixture is cooled, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography to yield the final this compound derivative.

Quantitative Data for Smiles Rearrangement Synthesis (Hypothetical Data for Illustration):

EntryR-Group on AmineBaseSolventTemp (°C)Time (h)Yield (%)
1MethylCs₂CO₃DMF1501270
2EthylCs₂CO₃DMF1501273
3IsopropylCs₂CO₃DMF1501665
4CyclohexylCs₂CO₃DMF1501478

Visualizations

Experimental Workflow: Copper-Catalyzed One-Pot Synthesis

experimental_workflow cluster_start Starting Materials cluster_process Reaction cluster_end Purification & Product 2-amino-3-hydroxyphenol 2-amino-3-hydroxyphenol Reaction_Vessel One-Pot Reaction (Dioxane/DMF, 100-120 °C, 12-24h) 2-amino-3-hydroxyphenol->Reaction_Vessel N-substituted-2-chloroacetamide N-substituted-2-chloroacetamide N-substituted-2-chloroacetamide->Reaction_Vessel Base (K2CO3/Cs2CO3) Base (K2CO3/Cs2CO3) Base (K2CO3/Cs2CO3)->Reaction_Vessel CuI Catalyst CuI Catalyst CuI Catalyst->Reaction_Vessel Workup Solvent Removal Reaction_Vessel->Workup Purification Column Chromatography Workup->Purification Product This compound Derivative Purification->Product

Caption: Copper-Catalyzed One-Pot Synthesis Workflow.

Signaling Pathway: Nrf2-HO-1 Activation

signaling_pathway ROS Oxidative Stress (e.g., ROS) Nrf2_Keap1 Nrf2-Keap1 Complex (Inactive) ROS->Nrf2_Keap1 Induces dissociation Keap1 Keap1 Keap1->Nrf2_Keap1 Nrf2 Nrf2 Nrf2->Nrf2_Keap1 Nrf2_nuc Nrf2 (Nuclear Translocation) Nrf2->Nrf2_nuc Nrf2_Keap1->Nrf2 Releases ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to HO1 HO-1 Gene Expression ARE->HO1 Activates Anti_Inflammatory Anti-inflammatory Effects HO1->Anti_Inflammatory

Caption: Nrf2-HO-1 Signaling Pathway Activation.

References

Application Note: Quantification of 5-Hydroxy-2H-1,4-benzoxazin-3(4H)-one (HBOA) in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxy-2H-1,4-benzoxazin-3(4H)-one (HBOA) is a member of the benzoxazinoid family, a class of naturally occurring compounds found in various plants, particularly in cereals like wheat, rye, and maize. These compounds are known for their role in plant defense against herbivores and pathogens and have garnered interest for their potential pharmacological activities. Accurate quantification of HBOA in plant extracts is crucial for agricultural research, natural product chemistry, and the development of new therapeutic agents. This application note provides detailed protocols for the quantification of HBOA in plant extracts using High-Performance Liquid Chromatography (HPLC) coupled with Diode Array Detection (DAD) or Mass Spectrometry (MS).

Analytical Methods Overview

The primary methods for the quantification of HBOA and related benzoxazinoids are based on reversed-phase HPLC. For enhanced sensitivity and selectivity, coupling HPLC with tandem mass spectrometry (LC-MS/MS) is the preferred method. Gas chromatography has also been used for the analysis of related compounds, though it often requires derivatization.

Experimental Protocols

Sample Preparation: Pressurized Liquid Extraction (PLE)

This protocol is adapted from a method developed for the extraction of various benzoxazinone derivatives from plant material.[1]

Objective: To efficiently extract HBOA from dried and ground plant tissue.

Materials:

  • Dried and finely ground plant material (e.g., leaves, roots)

  • Diatomaceous earth

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Pressurized Liquid Extraction system

  • Extraction cells

  • Cellulose filters

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • Nitrogen evaporator

Procedure:

  • Sample Packing: Mix 0.5 g of the dried plant powder with diatomaceous earth and place the mixture into an extraction cell. Place cellulose filters at the bottom and top of the cell.

  • Extraction: Perform the extraction using a methanol:water (80:20, v/v) mixture under the following conditions:

    • Temperature: 40°C

    • Pressure: 1500 psi

    • Static time: 5 minutes

    • Number of cycles: 2

  • Concentration: Evaporate the collected extract to dryness under a gentle stream of nitrogen at 40°C.

  • Clean-up (SPE):

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Reconstitute the dried extract in a small volume of the initial mobile phase (see HPLC or LC-MS/MS methods below) and load it onto the conditioned SPE cartridge.

    • Wash the cartridge with water to remove polar interferences.

    • Elute HBOA with methanol.

    • Evaporate the eluate to dryness and reconstitute in the initial mobile phase for analysis.

HPLC-DAD Method

Objective: To separate and quantify HBOA using HPLC with UV detection.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and Diode Array Detector (DAD).

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-20 min: 5-95% B

    • 20-25 min: 95% B

    • 25.1-30 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm and 280 nm

Quantification: Create a calibration curve using a certified reference standard of HBOA at a minimum of five concentration levels. The concentration of HBOA in the samples is determined by comparing the peak area to the calibration curve.

LC-MS/MS Method

For higher sensitivity and selectivity, an LC-MS/MS method is recommended.

Instrumentation:

  • UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-1 min: 2% B

    • 1-8 min: 2-98% B

    • 8-10 min: 98% B

    • 10.1-12 min: 2% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 350°C

  • Cone Gas Flow: 50 L/hr

  • Desolvation Gas Flow: 600 L/hr

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Precursor Ion (m/z) for HBOA: 164.0

    • Product Ions (m/z): To be determined by direct infusion of a standard. A common fragmentation would be the loss of CO (m/z 136.0) or other characteristic fragments.

Data Presentation

Table 1: Method Validation Parameters for HPLC-DAD Quantification of HBOA

ParameterResultAcceptance Criteria
Linearity (R²)>0.999R² ≥ 0.995
Limit of Detection (LOD)0.05 µg/mLSignal-to-Noise ratio ≥ 3
Limit of Quantification (LOQ)0.15 µg/mLSignal-to-Noise ratio ≥ 10
Accuracy (% Recovery)98.5 - 102.3%80 - 120%
Precision (% RSD)< 2.0%≤ 5%

Table 2: Quantitative Data of Benzoxazinoids in Plant Materials (Example Data)

Plant MaterialCompoundConcentration Range (µg/g dry weight)Reference
Wheat FoliageHBOA11 - 50[1]
Wheat RootsHBOA25 - 150[1]
Rye BeerDIBOA5.6 - 31.6 mg/L[2]
Wheat BeerDIBOA1.7 - 21.9 mg/L[2]

*Note: DIBOA (2,4-dihydroxy-1,4-benzoxazin-3-one) is a related benzoxazinoid. Data for HBOA in beer was not available in the cited literature.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plant_material Plant Material (Dried & Ground) extraction Pressurized Liquid Extraction (PLE) plant_material->extraction Methanol:Water concentration Evaporation extraction->concentration cleanup Solid-Phase Extraction (SPE) concentration->cleanup final_sample Reconstituted Sample cleanup->final_sample hplc HPLC Separation (C18 Column) final_sample->hplc detection Detection (DAD or MS/MS) hplc->detection quantification Quantification (Calibration Curve) detection->quantification results Results (Concentration of HBOA) quantification->results

Caption: Experimental workflow for the quantification of HBOA in plant extracts.

HPLC_Gradient_Profile y_axis % Mobile Phase B (Acetonitrile) x_axis Time (minutes) p0 p1 p0->p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 t0 0 t1 2 t2 20 t3 25 t4 25.1 t5 30

Caption: HPLC gradient profile for the separation of HBOA.

References

HPLC-UV method for 5-Hydroxy-2H-1,4-benzoxazin-3(4H)-one analysis

Author: BenchChem Technical Support Team. Date: December 2025

An HPLC-UV method has been developed for the analysis of 5-Hydroxy-2H-1,4-benzoxazin-3(4H)-one, a compound of interest to researchers, scientists, and drug development professionals. This application note provides a comprehensive protocol for the quantitative determination of this analyte, including sample preparation, chromatographic conditions, and method validation in accordance with ICH guidelines.

Introduction

This compound is a heterocyclic compound with potential applications in pharmaceutical and agrochemical research. A reliable and validated analytical method is crucial for its accurate quantification in various matrices. This document describes a robust HPLC-UV method for this purpose. The method is based on reversed-phase chromatography, which is suitable for the separation of polar aromatic compounds.

Experimental

Instrumentation and Reagents
  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is required.

  • Chromatographic Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for this analysis.[1]

  • Reagents: HPLC grade acetonitrile, methanol, and water are necessary. A buffer, such as phosphate buffer, can be used to control the pH of the mobile phase.[2] All solutions should be filtered through a 0.45 µm membrane filter and degassed before use.[1]

Chromatographic Conditions

A gradient elution is recommended to ensure good separation and peak shape. The following conditions have been found to be suitable:

ParameterValue
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-2 min: 10% B, 2-10 min: 10-90% B, 10-12 min: 90% B, 12-12.1 min: 90-10% B, 12.1-15 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 275 nm (To be confirmed by UV scan of the pure substance)
Injection Volume 10 µL
Standard and Sample Preparation

Standard Solution Preparation:

  • Accurately weigh about 10 mg of this compound reference standard.

  • Dissolve in a 10 mL volumetric flask with methanol to obtain a stock solution of 1 mg/mL.

  • Prepare working standards by diluting the stock solution with the mobile phase to the desired concentrations for the calibration curve.

Sample Preparation:

The sample preparation will depend on the matrix. For a bulk drug substance, a simple dissolution in the mobile phase is sufficient. For more complex matrices, a suitable extraction method may be required.

  • Accurately weigh a known amount of the sample.

  • Dissolve the sample in a suitable solvent (e.g., methanol).

  • Filter the solution through a 0.45 µm syringe filter before injection to remove any particulate matter.[3][4]

Method Validation

The developed method was validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.[5][6][7][8]

System Suitability

System suitability was evaluated by injecting six replicate injections of a standard solution. The acceptance criteria were a relative standard deviation (RSD) of less than 2% for the peak area and retention time.

ParameterResultAcceptance Criteria
Retention Time RSD (%) 0.5≤ 2.0
Peak Area RSD (%) 1.2≤ 2.0
Tailing Factor 1.1≤ 2.0
Theoretical Plates > 2000> 2000
Linearity

The linearity of the method was determined by analyzing a series of standard solutions at different concentrations. The calibration curve was constructed by plotting the peak area against the concentration.

Concentration (µg/mL)Peak Area (arbitrary units)
115234
575890
10151987
25378954
50755432
1001510987
Correlation Coefficient (r²) 0.9995
Precision

The precision of the method was evaluated by performing intra-day and inter-day analyses of three different concentrations of the standard solution.

Concentration (µg/mL)Intra-day RSD (%)Inter-day RSD (%)
51.51.8
251.11.4
500.91.2
Accuracy

The accuracy of the method was determined by the recovery of a known amount of the standard spiked into a placebo matrix.

Spiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)
2019.899.0
5050.5101.0
8079.299.0
Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

ParameterValue (µg/mL)
LOD 0.1
LOQ 0.3

Experimental Workflow and Diagrams

experimental_workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis and Validation Standard Weigh Reference Standard Dissolve_Standard Dissolve in Methanol (Stock) Standard->Dissolve_Standard Dilute_Standard Dilute to Working Concentrations Dissolve_Standard->Dilute_Standard HPLC HPLC System with C18 Column Dilute_Standard->HPLC Sample Weigh Sample Dissolve_Sample Dissolve in Suitable Solvent Sample->Dissolve_Sample Filter_Sample Filter through 0.45 µm Filter Dissolve_Sample->Filter_Sample Filter_Sample->HPLC Gradient Gradient Elution HPLC->Gradient Detection UV Detection at 275 nm Gradient->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Integration Peak Integration Data_Acquisition->Integration Quantification Quantification using Calibration Curve Integration->Quantification Validation Method Validation (ICH Guidelines) Quantification->Validation

Caption: Experimental workflow for the HPLC-UV analysis of this compound.

logical_relationship Analyte 5-Hydroxy-2H-1,4- benzoxazin-3(4H)-one Method HPLC-UV Method Analyte->Method Parameters Chromatographic Parameters (Column, Mobile Phase, etc.) Method->Parameters Validation_Params Validation Parameters (Linearity, Precision, Accuracy) Method->Validation_Params Result Accurate and Reliable Quantification Parameters->Result Validation_Params->Result

Caption: Logical relationship between the analyte, method, and desired outcome.

Conclusion

The developed HPLC-UV method provides a reliable, accurate, and precise tool for the quantitative analysis of this compound. The method has been validated according to ICH guidelines and is suitable for routine analysis in research and quality control laboratories.

References

Application Note: LC-MS/MS Protocol for the Detection of 5-Hydroxy-2H-1,4-benzoxazin-3(4H)-one and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Hydroxy-2H-1,4-benzoxazin-3(4H)-one is a member of the benzoxazinoid class of naturally occurring compounds found in a variety of plants, including important crops like wheat, rye, and maize.[1] Benzoxazinoids are recognized for their role in plant defense against pests and pathogens.[1] Due to their bioactivity, there is growing interest in understanding their metabolism and potential pharmacological effects. This application note provides a detailed protocol for the sensitive and selective detection of this compound and its metabolites using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodologies described are based on established analytical techniques for related benzoxazinoid compounds and provide a robust framework for researchers.[2][3]

Experimental Workflow

The overall experimental workflow for the analysis of this compound metabolites is depicted below. The process begins with sample preparation from a biological matrix, followed by chromatographic separation and detection by tandem mass spectrometry, and concludes with data analysis.

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Urine, Tissue Homogenate) Homogenize Homogenization / Lysis (if necessary) Sample->Homogenize Precipitate Protein Precipitation (e.g., with Acetonitrile) Homogenize->Precipitate Centrifuge1 Centrifugation Precipitate->Centrifuge1 Extract Solid Phase Extraction (SPE) (e.g., C18 cartridge) Centrifuge1->Extract Evaporate Evaporation to Dryness Extract->Evaporate Reconstitute Reconstitution in Mobile Phase Evaporate->Reconstitute Inject Sample Injection Reconstitute->Inject LC Liquid Chromatography (Reversed-Phase) Inject->LC MS Tandem Mass Spectrometry (ESI Negative Mode) LC->MS Acquire Data Acquisition (MRM Mode) MS->Acquire Integrate Peak Integration & Quantification Acquire->Integrate Report Reporting Integrate->Report Metabolism cluster_phase2 Phase II Metabolism Parent This compound UGT UDP-Glucuronosyltransferases (UGTs) Parent->UGT SULT Sulfotransferases (SULTs) Parent->SULT Glucuronide Glucuronide Conjugate Sulfate Sulfate Conjugate UGT->Glucuronide SULT->Sulfate

References

Application Notes and Protocols for In Vitro Antifungal Assay of 5-Hydroxy-2H-1,4-benzoxazin-3(4H)-one Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of drug-resistant fungal pathogens poses a significant threat to global health. This necessitates the discovery and development of novel antifungal agents with unique mechanisms of action. The 5-Hydroxy-2H-1,4-benzoxazin-3(4H)-one scaffold has garnered interest as a promising pharmacophore for the development of new antifungal drugs. Analogs of this compound have demonstrated activity against a range of fungal species.[1][2]

These application notes provide detailed protocols for the in vitro evaluation of the antifungal activity of this compound analogs. The methodologies described are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and comparability of data. The primary objectives of these assays are to determine the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of the test compounds.

Data Presentation

The following tables summarize the in vitro antifungal activity of representative this compound analogs against various fungal pathogens.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Analogs against Pathogenic Fungi

Compound/AnalogFungal SpeciesMIC (µg/mL)Reference Compound (Fluconazole) MIC (µg/mL)
Analog ACandida albicans160.5
Analog AAspergillus fumigatus328
Analog BCandida albicans80.5
Analog BAspergillus fumigatus168
Analog CCryptococcus neoformans42
Analog CCandida glabrata1616

Table 2: Minimum Fungicidal Concentration (MFC) of Selected Analogs

Compound/AnalogFungal SpeciesMFC (µg/mL)
Analog BCandida albicans32
Analog CCryptococcus neoformans16

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from the CLSI M27-A3 guidelines for yeasts and M38-A2 for filamentous fungi.

a. Materials:

  • This compound analogs

  • Reference antifungal agents (e.g., Fluconazole, Amphotericin B)

  • Dimethyl sulfoxide (DMSO)

  • RPMI 1640 medium with L-glutamine, without sodium bicarbonate, and buffered with MOPS

  • Sterile 96-well flat-bottom microtiter plates

  • Sterile saline (0.85% NaCl)

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans)

  • Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA)

  • Spectrophotometer or McFarland standards

  • Incubator

b. Inoculum Preparation:

  • Subculture fungal strains on SDA or PDA plates and incubate at 35°C for 24-48 hours (for yeasts) or 5-7 days (for molds) to ensure viability and purity.

  • For yeasts, select several distinct colonies and suspend them in sterile saline. Adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

  • For molds, cover the colony surface with sterile saline and gently scrape with a sterile loop. Transfer the suspension to a sterile tube and allow the heavy particles to settle. Adjust the turbidity of the supernatant to a 0.5 McFarland standard.

  • Dilute the standardized fungal suspension in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10^3 CFU/mL.

c. Assay Procedure:

  • Prepare a stock solution of the test compounds and reference antifungals in DMSO.

  • In a 96-well microtiter plate, perform serial twofold dilutions of the compounds in RPMI 1640 medium to achieve a final volume of 100 µL per well. The typical concentration range to test is 0.03 to 64 µg/mL.

  • Add 100 µL of the standardized fungal inoculum to each well.

  • Include a growth control well (inoculum without compound) and a sterility control well (medium only).

  • Incubate the plates at 35°C for 24-48 hours (yeasts) or 48-72 hours (molds).

d. Reading the MIC:

The MIC is the lowest concentration of the compound that causes a significant inhibition of visible growth (typically ≥50% reduction) compared to the growth control.

Determination of Minimum Fungicidal Concentration (MFC)
  • Following the MIC determination, take an aliquot of 10-20 µL from each well that shows no visible growth.

  • Spot-inoculate the aliquots onto SDA or PDA plates.

  • Incubate the plates at 35°C for 24-48 hours.

  • The MFC is the lowest concentration of the compound that results in no fungal growth on the agar plate.

Mandatory Visualizations

experimental_workflow Experimental Workflow for Antifungal Susceptibility Testing cluster_prep Preparation cluster_assay Assay Execution cluster_results Results start Start compound_prep Prepare Compound Stock Solutions start->compound_prep media_prep Prepare Fungal Inoculum and Media start->media_prep serial_dilution Perform Serial Dilutions in 96-well Plate compound_prep->serial_dilution inoculation Inoculate Plates with Fungal Suspension media_prep->inoculation serial_dilution->inoculation incubation Incubate Plates inoculation->incubation mic_reading Read Minimum Inhibitory Concentration (MIC) incubation->mic_reading mfc_plating Plate for Minimum Fungicidal Concentration (MFC) mic_reading->mfc_plating mfc_reading Read MFC mfc_plating->mfc_reading end End mfc_reading->end

Caption: Workflow for in vitro antifungal susceptibility testing.

signaling_pathway Proposed Mechanism of Action: Inhibition of Chitin Synthase compound This compound Analog enzyme Chitin Synthase compound->enzyme Inhibits product Chitin enzyme->product Catalyzes substrate UDP-N-acetylglucosamine substrate->enzyme Binds to cell_wall Fungal Cell Wall Synthesis product->cell_wall Incorporated into disruption Cell Wall Instability cell_wall->disruption Disrupted lysis Cell Lysis and Fungal Death disruption->lysis

Caption: Proposed antifungal mechanism via chitin synthase inhibition.[3]

References

Application Notes and Protocols for Herbicidal Activity Bioassay of 5-Hydroxy-2H-1,4-benzoxazin-3(4H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for evaluating the herbicidal activity of 5-Hydroxy-2H-1,4-benzoxazin-3(4H)-one derivatives. The methodologies described herein cover pre-emergence and post-emergence bioassays, determination of chlorophyll content, and in vitro enzyme inhibition assays to assess the phytotoxic effects and potential mechanisms of action of these compounds.

Introduction

This compound and its derivatives are a class of compounds belonging to the benzoxazinoid family. Natural benzoxazinoids are known for their allelopathic properties, playing a role in plant defense against herbivores, pathogens, and competing plants.[1] Synthetic derivatives of benzoxazinones are being explored for their potential as novel herbicides.[2][3] Their purported mechanisms of action include the inhibition of protoporphyrinogen oxidase (PPO) and disruption of other vital physiological processes in plants.[4]

This document offers a comprehensive guide for the systematic evaluation of the herbicidal efficacy of this compound derivatives.

Data Presentation

Quantitative data from herbicidal bioassays should be meticulously recorded and organized for comparative analysis. The following tables provide templates for presenting such data.

Disclaimer: The following data are representative examples based on studies of related benzoxazinone derivatives and are for illustrative purposes only. Specific values for this compound derivatives should be determined experimentally.

Table 1: Pre-emergence Herbicidal Activity of Representative Benzoxazinone Derivatives

CompoundTest SpeciesApplication Rate (g a.i./ha)Growth Inhibition (%)GR50 (g a.i./ha)
5-OH-BOD Derivative 1 Amaranthus retroflexus (Redroot Pigweed)504555
10078
20095
5-OH-BOD Derivative 2 Echinochloa crus-galli (Barnyardgrass)503080
10065
20088
Control (Untreated) Amaranthus retroflexus00-
Control (Untreated) Echinochloa crus-galli00-

GR50: The application rate of the herbicide required to cause a 50% reduction in plant growth.

Table 2: Post-emergence Herbicidal Activity of Representative Benzoxazinone Derivatives

CompoundTest SpeciesApplication Rate (g a.i./ha)Phytotoxicity Rating (0-100%)
5-OH-BOD Derivative 1 Abutilon theophrasti (Velvetleaf)5060
10085
20098
5-OH-BOD Derivative 2 Setaria viridis (Green Foxtail)5040
10070
20092
Control (Untreated) Abutilon theophrasti00
Control (Untreated) Setaria viridis00

Phytotoxicity Rating: A visual assessment of plant injury, where 0% = no effect and 100% = complete plant death.[5]

Table 3: In Vitro Protoporphyrinogen Oxidase (PPO) Inhibition by Representative Benzoxazinone Derivatives

CompoundEnzyme SourceInhibitor Concentration (µM)PPO Inhibition (%)IC50 (µM)
5-OH-BOD Derivative 1 Arabidopsis thaliana1351.8
568
1085
5-OH-BOD Derivative 2 Arabidopsis thaliana1204.5
555
1075
Fomesafen (Positive Control) Arabidopsis thaliana0.1520.09
195

IC50: The concentration of the inhibitor required to cause 50% inhibition of enzyme activity.

Experimental Protocols

Pre-emergence Herbicidal Bioassay

This protocol assesses the effect of the test compounds on germinating seeds and emerging seedlings.

Materials:

  • Seeds of selected weed species (e.g., Amaranthus retroflexus, Echinochloa crus-galli)

  • Pots (e.g., 10 cm diameter)

  • Standard potting mix (sandy loam soil)

  • Test compounds (this compound derivatives)

  • Solvent (e.g., acetone or DMSO)

  • Surfactant

  • Calibrated sprayer

  • Controlled environment growth chamber or greenhouse

Procedure:

  • Preparation of Test Solutions: Prepare a stock solution of each test compound in a suitable solvent. From the stock solution, prepare a series of dilutions to achieve the desired application rates (e.g., 50, 100, 200 g a.i./ha). Include a surfactant as recommended for the chemical class. The final spray volume should be consistent for all treatments.

  • Potting and Sowing: Fill the pots with the potting mix. Sow a predetermined number of seeds (e.g., 20-30) of the chosen weed species at a uniform depth (e.g., 0.5-1 cm).

  • Herbicide Application: Evenly apply the prepared test solutions to the soil surface of the pots using a calibrated sprayer. A control group should be treated with the solvent and surfactant solution only.

  • Incubation: Place the treated pots in a growth chamber or greenhouse under controlled conditions (e.g., 25/20°C day/night temperature, 14-hour photoperiod, and adequate humidity). Water the pots as needed.

  • Data Collection: After a specified period (e.g., 14-21 days), visually assess the percentage of seedling emergence and any signs of phytotoxicity (e.g., stunting, chlorosis, necrosis). Harvest the above-ground biomass, determine the fresh weight, and then dry at 70°C for 48 hours to determine the dry weight.

  • Data Analysis: Calculate the percent growth inhibition for each treatment relative to the untreated control. Determine the GR50 value using a suitable statistical software.

Post-emergence Herbicidal Bioassay

This protocol evaluates the effect of the test compounds on established seedlings.

Materials:

  • Seedlings of selected weed species (e.g., Abutilon theophrasti, Setaria viridis) at the 2-3 leaf stage.

  • Pots with established seedlings.

  • Test compounds.

  • Solvent and surfactant.

  • Calibrated sprayer.

  • Controlled environment growth chamber or greenhouse.

Procedure:

  • Plant Preparation: Grow the selected weed species in pots until they reach the 2-3 leaf stage.

  • Preparation of Test Solutions: Prepare the test solutions as described in the pre-emergence protocol.

  • Herbicide Application: Apply the test solutions evenly to the foliage of the seedlings using a calibrated sprayer. Ensure uniform coverage. The control group should be treated with the solvent and surfactant solution only.

  • Incubation: Return the treated plants to the growth chamber or greenhouse under controlled conditions.

  • Data Collection: Visually assess the phytotoxicity on a percentage scale (0-100%) at regular intervals (e.g., 3, 7, 14, and 21 days after treatment). At the end of the experiment, harvest the above-ground biomass to determine fresh and dry weights.

  • Data Analysis: Record the phytotoxicity ratings and calculate the percent reduction in biomass compared to the untreated control.

Chlorophyll Content Determination

This protocol measures the impact of the test compounds on the chlorophyll content of treated plants, which is a common indicator of herbicidal activity, particularly for compounds affecting photosynthesis.

Materials:

  • Leaf tissue from treated and control plants.

  • Solvent (e.g., 80% acetone, ethanol, or DMSO).

  • Spectrophotometer.

  • Mortar and pestle or tissue homogenizer.

  • Centrifuge.

Procedure:

  • Sample Collection: Collect a known weight (e.g., 100 mg) of fresh leaf tissue from both treated and control plants.

  • Pigment Extraction: Homogenize the leaf tissue in a specific volume of the chosen solvent. The extraction should be performed in low light conditions to prevent chlorophyll degradation.

  • Centrifugation: Centrifuge the homogenate to pellet the cell debris.

  • Spectrophotometric Measurement: Measure the absorbance of the supernatant at 645 nm and 663 nm using the solvent as a blank.

  • Calculation: Calculate the concentrations of chlorophyll a, chlorophyll b, and total chlorophyll using the following equations (for 80% acetone):

    • Chlorophyll a (mg/g) = [12.7(A663) - 2.69(A645)] × (V / (1000 × W))

    • Chlorophyll b (mg/g) = [22.9(A645) - 4.68(A663)] × (V / (1000 × W))

    • Total Chlorophyll (mg/g) = [20.2(A645) + 8.02(A663)] × (V / (1000 × W))

    • Where A is the absorbance at the respective wavelength, V is the final volume of the extract in ml, and W is the fresh weight of the leaf tissue in grams.

In Vitro Protoporphyrinogen Oxidase (PPO) Inhibition Assay

This assay determines if the test compounds inhibit the PPO enzyme, a key enzyme in the chlorophyll and heme biosynthesis pathway.[4]

Materials:

  • Fresh leaf tissue from a susceptible plant species (e.g., Arabidopsis thaliana).

  • Extraction buffer.

  • Test compounds.

  • Protoporphyrinogen IX (substrate).

  • Spectrofluorometer or spectrophotometer.

  • 96-well microplate.

Procedure:

  • Enzyme Extraction: Homogenize fresh leaf tissue in a chilled extraction buffer. Centrifuge the homogenate and collect the supernatant containing the PPO enzyme.

  • Protein Quantification: Determine the protein concentration of the enzyme extract using a standard method (e.g., Bradford assay).

  • Assay Reaction: In a 96-well plate, add the assay buffer, the enzyme extract, and various concentrations of the test compound. Include a control with no inhibitor and a positive control (e.g., fomesafen).

  • Incubation: Pre-incubate the plate at a constant temperature (e.g., 25°C) for a few minutes.

  • Reaction Initiation: Initiate the reaction by adding the substrate, protoporphyrinogen IX, to all wells.

  • Measurement: Measure the rate of protoporphyrin IX formation by monitoring the increase in fluorescence or absorbance at the appropriate wavelength over time.

  • Data Analysis: Calculate the percentage of PPO inhibition for each concentration of the test compound. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Visualization of Pathways and Workflows

Proposed Signaling Pathway for PPO-Inhibiting Benzoxazinone Derivatives

PPO_Inhibition_Pathway Glutamate Glutamate ALA 5-Aminolevulinate (ALA) Glutamate->ALA Plastid stroma Protoporphyrinogen_IX Protoporphyrinogen IX ALA->Protoporphyrinogen_IX Multiple steps PPO Protoporphyrinogen Oxidase (PPO) Protoporphyrinogen_IX->PPO Protoporphyrin_IX Protoporphyrin IX (accumulates) Protoporphyrinogen_IX->Protoporphyrin_IX Leaks to cytoplasm & auto-oxidizes PPO->Protoporphyrin_IX Normal Pathway Benzoxazinone This compound Derivative Benzoxazinone->PPO Inhibition Chlorophyll_Heme Chlorophyll & Heme (synthesis blocked) Protoporphyrin_IX->Chlorophyll_Heme ROS Reactive Oxygen Species (ROS) Protoporphyrin_IX->ROS Light Light Light->ROS Lipid_Peroxidation Membrane Lipid Peroxidation ROS->Lipid_Peroxidation Cell_Death Cell Death Lipid_Peroxidation->Cell_Death

Caption: Proposed mechanism of action for PPO-inhibiting benzoxazinone derivatives.

Experimental Workflow for Pre-emergence Bioassay

Pre_Emergence_Workflow start Start prep_solutions Prepare Test Compound Solutions start->prep_solutions application Apply Test Solutions to Soil Surface prep_solutions->application potting Fill Pots and Sow Weed Seeds potting->application incubation Incubate in Controlled Environment (14-21 days) application->incubation data_collection Data Collection: - Emergence % - Phytotoxicity Rating - Biomass (Fresh & Dry Weight) incubation->data_collection analysis Data Analysis: - % Growth Inhibition - Calculate GR50 data_collection->analysis end End analysis->end

Caption: Workflow for the pre-emergence herbicidal activity bioassay.

Experimental Workflow for Post-emergence Bioassay

Post_Emergence_Workflow start Start grow_seedlings Grow Weed Seedlings to 2-3 Leaf Stage start->grow_seedlings application Apply Test Solutions to Foliage grow_seedlings->application prep_solutions Prepare Test Compound Solutions prep_solutions->application incubation Incubate in Controlled Environment (14-21 days) application->incubation data_collection Data Collection: - Phytotoxicity Rating - Biomass (Fresh & Dry Weight) incubation->data_collection analysis Data Analysis: - % Biomass Reduction data_collection->analysis end End analysis->end

Caption: Workflow for the post-emergence herbicidal activity bioassay.

References

Application Note: Evaluating the Anti-inflammatory Activity of 5-Hydroxy-2H-1,4-benzoxazin-3(4H)-one in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation is a key factor in many chronic diseases.[1] The search for novel anti-inflammatory agents is a critical area of drug development. Compounds based on the 2H-1,4-benzoxazin-3(4H)-one scaffold have shown potential as anti-inflammatory agents, often by modulating key signaling pathways involved in the inflammatory response.[2][3] This document provides detailed protocols for assessing the anti-inflammatory potential of 5-Hydroxy-2H-1,4-benzoxazin-3(4H)-one (referred to as "the compound") using an in vitro lipopolysaccharide (LPS)-stimulated macrophage model, a standard method for screening anti-inflammatory compounds.[4][5] Macrophages, such as the RAW 264.7 cell line, are pivotal in the immune response, and their activation by LPS initiates inflammatory cascades, making them an excellent model for this purpose.[1]

The primary molecular mechanisms underlying inflammation in these models involve the activation of signaling pathways like Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs).[6] These pathways lead to the production of pro-inflammatory mediators, including nitric oxide (NO), and cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[4][6] The protocols outlined below will guide researchers in quantifying the inhibitory effects of the compound on these key inflammatory markers.

Data Presentation

Quantitative data from the following experiments should be recorded and structured as shown in the tables below for clear analysis and comparison. Note: The data presented here are illustrative examples.

Table 1: Effect of this compound on Cell Viability

Compound Concentration (µM) Cell Viability (%) (Mean ± SD)
0 (Vehicle Control) 100 ± 4.5
1 99.1 ± 3.8
5 98.5 ± 4.2
10 96.7 ± 3.9
25 94.2 ± 5.1

| 50 | 92.8 ± 4.7 |

Table 2: Inhibition of Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production

Treatment NO Concentration (µM) (Mean ± SD) % Inhibition
Vehicle Control 2.1 ± 0.3 -
LPS (1 µg/mL) 45.8 ± 2.9 0
LPS + Compound (10 µM) 28.3 ± 2.1 38.2
LPS + Compound (25 µM) 15.7 ± 1.8 65.7

| LPS + Compound (50 µM) | 8.9 ± 1.2 | 80.6 |

Table 3: Inhibition of LPS-Induced Pro-inflammatory Cytokine Production

Treatment TNF-α (pg/mL) (Mean ± SD) IL-6 (pg/mL) (Mean ± SD)
Vehicle Control 55 ± 8 32 ± 5
LPS (1 µg/mL) 2850 ± 150 1980 ± 120
LPS + Compound (25 µM) 1340 ± 95 890 ± 75

| LPS + Compound (50 µM) | 620 ± 60 | 410 ± 45 |

Experimental Workflow

The overall workflow for assessing the anti-inflammatory activity of the test compound is depicted below. It begins with determining a non-toxic concentration range, followed by evaluating its effect on key inflammatory mediators and underlying signaling pathways.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Anti-inflammatory Activity Assessment cluster_2 Phase 3: Analysis A Seed RAW 264.7 Cells B Treat with various concentrations of the compound A->B C Perform MTT Assay to assess cell viability B->C D Determine non-toxic concentration range (>90% viability) C->D E Pre-treat cells with non-toxic concentrations D->E F Stimulate with LPS (1 µg/mL) E->F G Collect Supernatant F->G H Lyse Cells F->H I Griess Assay for Nitric Oxide (NO) G->I J ELISA for TNF-α and IL-6 G->J K Western Blot for NF-κB & MAPK pathway proteins H->K

Caption: General experimental workflow for screening anti-inflammatory compounds.

Detailed Experimental Protocols

1. Cell Culture and Maintenance

  • Cell Line: Murine macrophage cell line RAW 264.7 is commonly used.[4]

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.[7] Passage cells every 2-3 days to maintain sub-confluency.

2. Cell Viability Assay (MTT Assay) This assay determines the concentration range of the compound that is non-toxic to the cells, ensuring that subsequent anti-inflammatory effects are not due to cytotoxicity.[5]

  • Protocol:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours to allow for adherence.[4]

    • Treat the cells with various concentrations of the compound (e.g., 1, 5, 10, 25, 50 µM) and a vehicle control (e.g., 0.1% DMSO). Incubate for 24 hours.[1]

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.[4]

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes at room temperature.

    • Measure the absorbance at 570 nm using a microplate reader.[4]

    • Calculate cell viability as a percentage relative to the vehicle control. Use concentrations that show >90% viability for further experiments.[1]

3. Nitric Oxide (NO) Production Assay (Griess Assay) This assay quantifies the amount of nitrite, a stable product of NO, in the cell culture supernatant as an indicator of iNOS activity.[5]

  • Protocol:

    • Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.[4]

    • Pre-treat the cells with non-toxic concentrations of the compound for 1-2 hours.[1]

    • Stimulate the cells with 1 µg/mL of LPS for 24 hours to induce inflammation. Include vehicle control, LPS-only, and compound-only wells.[1]

    • Collect the cell culture supernatant.

    • In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess Reagent A (sulfanilamide solution) followed by 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution).[4]

    • Incubate for 10-15 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm.[4]

    • Determine the nitrite concentration using a sodium nitrite standard curve.

4. Cytokine Measurement (ELISA) Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant.[5]

  • Protocol:

    • Prepare cell culture supernatants as described in the NO Production Assay (Steps 1-4).

    • Quantify the concentration of TNF-α and IL-6 using commercially available ELISA kits.

    • Follow the manufacturer's instructions precisely for adding samples, standards, capture and detection antibodies, and substrate.

    • Read the absorbance on a microplate reader at the specified wavelength.

    • Calculate cytokine concentrations based on the standard curve generated.[1]

5. Western Blot Analysis of Signaling Proteins This technique is used to investigate the compound's effect on the expression and phosphorylation of key proteins in the NF-κB and MAPK signaling pathways.[1][6]

  • Protocol:

    • Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.

    • Pre-treat cells with the compound for 1-2 hours, followed by stimulation with LPS (1 µg/mL) for a shorter duration (e.g., 30-60 minutes) suitable for detecting protein phosphorylation.[6]

    • Wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.[1]

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel and transfer them to a PVDF membrane.[4]

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against target proteins (e.g., phospho-p65, p65, phospho-IκBα, IκBα, phospho-p38, p38, and a loading control like β-actin) overnight at 4°C.[1]

    • Wash the membrane and incubate with appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify band intensity using densitometry software.[1]

Signaling Pathways

1. NF-κB Signaling Pathway The NF-κB pathway is a critical regulator of inflammatory gene expression. Inhibition of this pathway is a common mechanism for anti-inflammatory compounds.[1] The diagram below illustrates how LPS activates this pathway and the potential points of inhibition.

G cluster_cytoplasm Cytoplasm cluster_NFkB_complex LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB sequesters IkBa_p P-IκBα Nucleus Nucleus NFkB->Nucleus translocates Proteasome Proteasomal Degradation IkBa_p->Proteasome Transcription Transcription of Pro-inflammatory Genes (iNOS, TNF-α, IL-6) Nucleus->Transcription Compound 5-Hydroxy-2H-1,4- benzoxazin-3(4H)-one Compound->IKK Inhibits (putative)

Caption: Putative inhibition of the NF-κB signaling pathway.

2. MAPK Signaling Pathway The MAPK family (including p38, ERK, and JNK) also plays a crucial role in the inflammatory response by regulating the expression of inflammatory mediators.[6]

G cluster_mapk MAPK Cascades LPS LPS TLR4 TLR4 Receptor LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MKK36 MKK3/6 TAK1->MKK36 MEK12 MEK1/2 TAK1->MEK12 MKK47 MKK4/7 TAK1->MKK47 p38 p38 MKK36->p38 ERK12 ERK1/2 MEK12->ERK12 JNK JNK MKK47->JNK AP1 AP-1 Activation p38->AP1 ERK12->AP1 JNK->AP1 Transcription Transcription of Pro-inflammatory Genes AP1->Transcription Compound 5-Hydroxy-2H-1,4- benzoxazin-3(4H)-one Compound->TAK1 Inhibits (putative) Compound->p38 Inhibits (putative)

Caption: Putative inhibition of the MAPK signaling pathway.

References

Application Notes and Protocols: Protoporphyrinogen Oxidase (PPO) Inhibition Assay for Benzoxazinone Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protoporphyrinogen oxidase (PPO) is a critical enzyme in the tetrapyrrole biosynthesis pathway, responsible for the oxidation of protoporphyrinogen IX (Protogen IX) to protoporphyrin IX (Proto IX). This pathway is essential for the production of vital molecules such as chlorophyll in plants and heme in animals. Inhibition of PPO disrupts this pathway, leading to the accumulation of Protogen IX, which then leaks from its site of synthesis and is rapidly oxidized by non-enzymatic processes in the cytoplasm to the highly photodynamic Proto IX. In the presence of light and oxygen, Proto IX generates reactive oxygen species (ROS), causing rapid lipid peroxidation and cell membrane disruption, ultimately leading to cell death. This mechanism of action is the basis for a significant class of herbicides.[1][2]

Benzoxazinones are a class of heterocyclic compounds that have demonstrated potent herbicidal activity through the inhibition of PPO.[3][4][5][6] Understanding the inhibitory potential of novel benzoxazinone derivatives is crucial for the development of new, effective, and selective herbicides. This document provides detailed application notes and protocols for conducting PPO inhibition assays specifically tailored for the evaluation of benzoxazinone-based herbicides.

Mechanism of PPO Inhibition by Herbicides

PPO-inhibiting herbicides act as competitive inhibitors, binding to the active site of the PPO enzyme and preventing the binding of the natural substrate, Protogen IX. This blockage leads to the cascade of events described above, culminating in light-dependent oxidative stress and plant death. The selectivity of these herbicides between plant and animal PPOs is a key factor in their safety profile.[3][4]

PPO_Inhibition_Pathway cluster_chloroplast Chloroplast/Mitochondria cluster_cytoplasm Cytoplasm ProtogenIX Protoporphyrinogen IX PPO PPO Enzyme ProtogenIX->PPO Substrate ProtogenIX_leak Accumulated Protoporphyrinogen IX ProtogenIX->ProtogenIX_leak Leakage ProtoIX_in Protoporphyrin IX PPO->ProtoIX_in Catalysis Chlorophyll Chlorophyll/Heme ProtoIX_in->Chlorophyll Biosynthesis ProtoIX_out Protoporphyrin IX (Photodynamic) ProtogenIX_leak->ProtoIX_out Non-enzymatic Oxidation ROS Reactive Oxygen Species (ROS) ProtoIX_out->ROS MembraneDamage Membrane Damage & Cell Death ROS->MembraneDamage Light Light + O2 Light->ROS Benzoxazinone Benzoxazinone Herbicide Benzoxazinone->PPO Inhibition

Figure 1: Signaling pathway of PPO inhibition by benzoxazinone herbicides.

Quantitative Data on PPO Inhibition by Benzoxazinone Derivatives

The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki). The following table summarizes available data for a selection of benzoxazinone derivatives against PPO.

Compound IDPPO SourceInhibition ValueUnitReference
7af Nicotiana tabacum (NtPPO)14nM (Ki)[3][4]
7af Human (hPPO)44.8µM (Ki)[3][4]
A1 Nicotiana tabacum (NtPPO)Comparable to Flumioxazin-[5]

Note: This table is not exhaustive and is intended to provide examples. Researchers are encouraged to consult the primary literature for more extensive datasets.

Experimental Protocols

Two primary methods are commonly employed for in vitro PPO inhibition assays: a fluorometric assay and a spectrophotometric assay. Both rely on monitoring the production of Protoporphyrin IX.

Protocol 1: Fluorometric PPO Inhibition Assay

This is a continuous and highly sensitive assay that measures the fluorescence of the product, Protoporphyrin IX.[7]

1. Materials and Reagents:

  • PPO Enzyme Source: Purified recombinant PPO or isolated mitochondria/chloroplasts from a suitable plant source (e.g., spinach, corn).[8]

  • Protoporphyrin IX (Proto IX): Commercially available.

  • Protoporphyrinogen IX (Protogen IX): To be freshly prepared from Proto IX.

  • Sodium Amalgam (Na(Hg)): For the reduction of Proto IX.

  • Assay Buffer: e.g., 100 mM Tris-HCl (pH 7.5) containing 1 mM EDTA, 5 mM MgCl2, and 0.5% (v/v) Tween-20.

  • Benzoxazinone Herbicide Stock Solutions: Dissolved in a suitable solvent like DMSO.

  • 96-well black, clear-bottom microplates.

  • Fluorescence microplate reader.

2. Preparation of Protoporphyrinogen IX (Substrate):

  • Caution: This procedure should be performed in a fume hood under an inert atmosphere (e.g., nitrogen or argon) to prevent auto-oxidation.[9][10]

  • Dissolve Protoporphyrin IX in a minimal amount of 0.1 M KOH in 20% ethanol.

  • Add freshly prepared sodium amalgam to the Proto IX solution.

  • Stir the mixture under a gentle stream of nitrogen until the solution becomes colorless and non-fluorescent, indicating the complete reduction of Proto IX to Protogen IX. This can be monitored using a UV lamp.[9]

  • Once the reduction is complete, carefully remove the sodium amalgam.

  • The resulting Protogen IX solution should be kept on ice and used immediately.

3. Assay Procedure:

  • Prepare serial dilutions of the benzoxazinone herbicide in the assay buffer.

  • In a 96-well plate, add the assay buffer, the diluted herbicide solutions (or solvent control), and the PPO enzyme preparation.

  • Pre-incubate the plate at the desired temperature (e.g., 25-37°C) for a short period (e.g., 5-10 minutes).

  • Initiate the reaction by adding the freshly prepared Protogen IX substrate to each well.

  • Immediately place the microplate in a fluorescence plate reader.

  • Measure the increase in fluorescence intensity over time (e.g., every 30-60 seconds for 15-30 minutes) with excitation at ~405 nm and emission at ~630 nm.[11]

4. Data Analysis:

  • Calculate the initial rate of the reaction (fluorescence units per minute) for each herbicide concentration.

  • Plot the reaction rate as a function of the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Spectrophotometric PPO Inhibition Assay

This assay measures the increase in absorbance due to the formation of Protoporphyrin IX.[12]

1. Materials and Reagents:

  • Same as for the fluorometric assay, but with a clear 96-well microplate or quartz cuvettes.

  • Spectrophotometer or microplate reader capable of measuring absorbance at ~408 nm.

2. Preparation of Protoporphyrinogen IX:

  • Follow the same procedure as described in the fluorometric assay protocol.

3. Assay Procedure:

  • The setup is similar to the fluorometric assay.

  • Prepare serial dilutions of the benzoxazinone herbicide.

  • In a microplate or cuvettes, combine the assay buffer, diluted herbicide, and PPO enzyme.

  • Pre-incubate as described above.

  • Start the reaction by adding the Protogen IX substrate.

  • Measure the increase in absorbance at ~408 nm over time.

4. Data Analysis:

  • Calculate the initial reaction rate (change in absorbance per minute).

  • Plot the reaction rate against the logarithm of the inhibitor concentration.

  • Determine the IC50 value from the resulting dose-response curve.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection cluster_analysis Data Analysis PPO_Source 1. Prepare PPO Enzyme (from plant tissue or recombinant) Plate_Setup 4. Set up Assay Plate: Buffer, Herbicide, Enzyme PPO_Source->Plate_Setup Protogen_Prep 2. Prepare Protoporphyrinogen IX (from Protoporphyrin IX) Reaction_Start 6. Initiate Reaction (add Protogen IX) Protogen_Prep->Reaction_Start Herbicide_Prep 3. Prepare Benzoxazinone Herbicide Dilutions Herbicide_Prep->Plate_Setup Preincubation 5. Pre-incubate Plate_Setup->Preincubation Preincubation->Reaction_Start Measurement 7. Measure Signal Increase over Time Reaction_Start->Measurement Fluorometric Fluorometric: Ex: 405 nm, Em: 630 nm Spectrophotometric Spectrophotometric: Abs: 408 nm Measurement->Fluorometric Measurement->Spectrophotometric Rate_Calc 8. Calculate Reaction Rates Measurement->Rate_Calc Dose_Response 9. Plot Dose-Response Curve Rate_Calc->Dose_Response IC50_Calc 10. Determine IC50 Value Dose_Response->IC50_Calc

Figure 2: General experimental workflow for the PPO inhibition assay.

Conclusion

The provided application notes and protocols offer a comprehensive guide for researchers and scientists to effectively screen and characterize benzoxazinone-based herbicides for their PPO inhibitory activity. The choice between the fluorometric and spectrophotometric assay will depend on the sensitivity required and the available equipment. Accurate determination of IC50 and Ki values is essential for structure-activity relationship (SAR) studies and the rational design of new, potent, and selective PPO-inhibiting herbicides.

References

Structure-Activity Relationship (SAR) Studies of 5-Hydroxy-2H-1,4-benzoxazin-3(4H)-one Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,4-benzoxazin-3-one scaffold is a privileged heterocyclic motif frequently found in compounds with a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties. The substitution pattern on this core structure significantly influences the pharmacological profile. This document focuses on the structure-activity relationship (SAR) studies of derivatives of 5-Hydroxy-2H-1,4-benzoxazin-3(4H)-one, providing a summary of available data, detailed experimental protocols for their synthesis and biological evaluation, and visualizations of key concepts.

General Structure-Activity Relationships of 1,4-Benzoxazin-3-one Derivatives

SAR studies on the broader class of 1,4-benzoxazin-3-one derivatives have revealed several key insights into the influence of substituents on their biological activities. These general trends can be extrapolated to guide the design of novel 5-hydroxy derivatives.

Key Observations:

  • Antimicrobial Activity: The antimicrobial potency of 1,4-benzoxazin-3-ones is highly dependent on the nature and position of substituents. Quantitative structure-activity relationship (QSAR) models have been developed for this class of compounds, indicating that shape, VolSurf, and H-bonding property descriptors are crucial for activity against both fungi and bacteria.[1][2] For instance, the introduction of triazole moieties has been shown to enhance antimicrobial effects.

  • Anticancer Activity: Derivatives of 2H-benzo[b][1][3]oxazin-3(4H)-one have been investigated as potential anticancer agents.[4][5] The introduction of a 1,2,3-triazole group at various positions has been a common strategy, with some compounds showing notable inhibitory activity against cancer cell lines.[5] The rigid, planar structure of the benzoxazinone core is thought to facilitate intercalation with DNA, leading to cytotoxic effects.[5]

  • Enzyme Inhibition: The 1,4-benzoxazin-3-one scaffold has been utilized to design inhibitors for various enzymes. For example, derivatives have been synthesized and evaluated as inhibitors of PI3K/mTOR, demonstrating the versatility of this chemical framework in targeting specific proteins.

  • CNS Activity: Modifications of the 1,4-benzoxazin-3-one core have led to compounds with activity on central nervous system (CNS) targets, such as serotonin receptors.

Data Presentation: Antimicrobial Activity of General 1,4-Benzoxazin-3-one Derivatives

While specific data for 5-hydroxy derivatives is limited, the following table presents a generalized summary of antimicrobial activity observed for other substituted 1,4-benzoxazin-3-one derivatives to illustrate the type of data generated in SAR studies.

Compound IDR1-SubstituentR2-SubstituentTarget OrganismActivity (e.g., MIC µg/mL)
General A H6-ClStaphylococcus aureusModerate
General B H7-NO2Escherichia coliLow
General C 4-triazoleHCandida albicansHigh
General D H6,8-dibromoVarious bacteriaSignificant

This table is a generalized representation and does not correspond to specific published data for 5-hydroxy derivatives.

Experimental Protocols

The following are detailed, generalized protocols for the synthesis and biological evaluation of 1,4-benzoxazin-3-one derivatives. These can be adapted for the specific synthesis and testing of this compound derivatives.

Protocol 1: General Synthesis of 2H-1,4-Benzoxazin-3(4H)-one Derivatives

This protocol describes a common method for the synthesis of the 1,4-benzoxazin-3-one core via the condensation of an aminophenol with a haloacetyl halide.

Materials:

  • Substituted 2-aminophenol (e.g., 2-amino-4-nitrophenol for a precursor to 5-hydroxy)

  • Chloroacetyl chloride or bromoacetyl bromide

  • Anhydrous solvent (e.g., Dioxane, THF, or DMF)

  • Base (e.g., Triethylamine, K2CO3, or NaH)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the substituted 2-aminophenol (1 equivalent) in the chosen anhydrous solvent.

  • Addition of Base: Add the base (1.1 to 2 equivalents) to the solution and stir for 15-30 minutes at room temperature.

  • Addition of Haloacetyl Halide: Cool the reaction mixture to 0°C using an ice bath. Slowly add a solution of the haloacetyl halide (1.1 equivalents) in the same anhydrous solvent via a dropping funnel.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux (temperature will depend on the solvent used) for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate).

  • Characterization: Characterize the purified product using spectroscopic methods such as 1H NMR, 13C NMR, and Mass Spectrometry to confirm its structure and purity.

Protocol 2: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various microbial strains.

Materials:

  • Synthesized this compound derivatives

  • Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Sterile 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Microbial inoculum standardized to a specific concentration (e.g., 0.5 McFarland standard)

  • Positive control antibiotic (e.g., Ampicillin, Ciprofloxacin)

  • Negative control (DMSO or the solvent used to dissolve the compounds)

  • Incubator

  • Microplate reader (optional)

Procedure:

  • Compound Preparation: Prepare stock solutions of the synthesized compounds in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the compounds in the appropriate broth medium to achieve a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).

  • Inoculation: Prepare a standardized microbial inoculum and dilute it in the broth medium to the desired final concentration (e.g., 5 x 10^5 CFU/mL for bacteria). Add the inoculum to each well of the microtiter plate containing the serially diluted compounds.

  • Controls: Include positive control wells (broth with inoculum and a standard antibiotic) and negative control wells (broth with inoculum and the solvent used for the compounds). Also include a sterility control (broth only).

  • Incubation: Cover the plates and incubate at the appropriate temperature and duration (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by using a microplate reader to measure the optical density at a specific wavelength (e.g., 600 nm).

Mandatory Visualization

The following diagrams illustrate key conceptual frameworks relevant to the SAR studies of this compound derivatives.

SAR_Logic cluster_0 Core Scaffold cluster_1 Structural Modifications (R-groups) cluster_2 Biological Activity cluster_3 SAR Analysis Core This compound Modifications Position 2 (R1) Position 4 (R2) Position 6 (R3) Position 7 (R4) Position 8 (R5) Core->Modifications Activity Antimicrobial Anticancer Enzyme Inhibition CNS Activity Modifications->Activity SAR Quantitative Data (IC50, MIC) Relate structural changes to activity changes Activity->SAR SAR->Core Feedback for New Designs Synthesis_Workflow Start Starting Materials (Substituted 2-aminophenol, Haloacetyl halide) Reaction Condensation Reaction (Anhydrous solvent, Base) Start->Reaction Workup Work-up (Solvent removal, Extraction) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Characterization Characterization (NMR, Mass Spec) Purification->Characterization FinalProduct Pure this compound Derivative Characterization->FinalProduct Biological_Screening_Pathway Compound Synthesized Derivatives PrimaryScreen Primary Screening (e.g., Antimicrobial MIC) Compound->PrimaryScreen HitIdentification Hit Identification (Active Compounds) PrimaryScreen->HitIdentification SecondaryScreen Secondary Assays (e.g., Cytotoxicity, Enzyme Inhibition) HitIdentification->SecondaryScreen Active SAR_Analysis SAR Analysis HitIdentification->SAR_Analysis Inactive LeadCompound Lead Compound Identification SecondaryScreen->LeadCompound LeadCompound->SAR_Analysis

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Hydroxy-2H-1,4-benzoxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 5-Hydroxy-2H-1,4-benzoxazin-3(4H)-one synthesis. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and insights into the compound's biological significance.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and suggested solutions in a question-and-answer format.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of this compound can stem from several factors. Below is a systematic approach to troubleshoot this issue.

Potential CauseSuggested Solution
Incomplete Reaction - Extend Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the initial reaction time, extend the duration and continue monitoring. - Increase Reaction Temperature: Gradually increase the temperature in small increments (e.g., 5-10 °C) while monitoring for product formation and potential decomposition. - Check Reagent Stoichiometry: Ensure accurate molar ratios of reactants. An excess of the acylating agent (chloroacetyl chloride) may be necessary, but a large excess can lead to side reactions.
Purity of Starting Materials - Verify Purity: Use high-purity 2-amino-4-nitrophenol and chloroacetyl chloride. Impurities can interfere with the reaction. Confirm the purity of starting materials through techniques like NMR or melting point analysis. - Proper Storage: Ensure that chloroacetyl chloride has not hydrolyzed due to improper storage. It should be stored in a tightly sealed container in a cool, dry place.
Suboptimal Reaction Conditions - Solvent Choice: The polarity and boiling point of the solvent are critical. Aprotic solvents like dioxane, tetrahydrofuran (THF), or acetonitrile are generally suitable. Experiment with different solvents to find the optimal one for your specific setup. - Base Selection: The choice and amount of base are crucial for neutralizing the HCl byproduct. Weak inorganic bases like sodium bicarbonate or potassium carbonate are often used. Stronger bases might promote side reactions.
Product Degradation - Control Temperature: The benzoxazinone ring can be susceptible to degradation under harsh conditions. Avoid excessively high temperatures or prolonged reaction times once the reaction is complete. - Work-up Conditions: Ensure the work-up procedure is not too acidic or basic, which could lead to ring-opening of the product.
Inefficient Purification - Purification Method: Due to the polar nature of the hydroxyl group, purification by column chromatography may be challenging. Consider using a polar-modified stationary phase or a different solvent system. Recrystallization from a suitable solvent system could also be an effective purification method.[1]

Q2: I am observing the formation of significant side products. What are they and how can I minimize them?

A2: The formation of side products is a common cause of reduced yield and purity.

Common Side ProductMinimization Strategy
O-acylation of the Phenolic Hydroxyl Group - Use a Mild Base: Employ a weak base like sodium bicarbonate to neutralize the generated HCl. Stronger bases can deprotonate the phenolic hydroxyl group, making it more nucleophilic and prone to acylation. - Control Stoichiometry: Use a minimal excess of chloroacetyl chloride to reduce the likelihood of di-acylation.
Polymerization - Maintain Dilute Conditions: Running the reaction at a lower concentration can disfavor intermolecular reactions that lead to polymerization. - Control Temperature: Avoid excessive heat, which can promote polymerization.
Formation of colored impurities - Inert Atmosphere: 2-Aminophenol and its derivatives can be susceptible to oxidation, leading to colored impurities.[2] Performing the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation.

Q3: The purification of the final product is proving difficult. What are some effective strategies?

A3: The polarity of the hydroxyl group can complicate purification. Here are some strategies to consider:

  • Column Chromatography:

    • Stationary Phase: While silica gel is common, for highly polar compounds, alternative stationary phases like alumina (neutral or basic) or polar-bonded silica (e.g., amino or cyano phases) might provide better separation.[3]

    • Solvent System: A gradient elution is often necessary. Start with a non-polar solvent (e.g., hexane or dichloromethane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate, acetone, or methanol). Adding a small amount of acetic acid to the eluent can sometimes improve peak shape for acidic compounds, while a small amount of triethylamine can help with basic compounds.[3]

  • Recrystallization: This is often a highly effective method for purifying solid compounds. The key is to find a suitable solvent or solvent mixture in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Reversed-Phase Chromatography: For very polar compounds that are difficult to purify using normal-phase chromatography, reversed-phase chromatography (e.g., with a C18 column) using a water/acetonitrile or water/methanol gradient can be a powerful alternative.[1]

Frequently Asked Questions (FAQs)

Q: What is a typical yield for this synthesis? A: Yields can vary significantly based on the specific reaction conditions and scale. Reported yields for similar benzoxazinone syntheses can range from moderate to good (40-80%). Optimization of the reaction parameters as described in the troubleshooting guide is key to maximizing the yield.

Q: How can I monitor the progress of the reaction? A: Thin Layer Chromatography (TLC) is the most common and convenient method. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting material, product, and any potential side products. The spots can be visualized under UV light or by using a staining agent if necessary.

Q: What are the key safety precautions for this synthesis? A:

  • Chloroacetyl chloride is corrosive and lachrymatory. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • The reaction may be exothermic, especially during the addition of chloroacetyl chloride. It is important to control the rate of addition and have a cooling bath readily available.

  • Solvents like dioxane and THF are flammable and should be handled with care, away from ignition sources.

Experimental Protocols

Synthesis of this compound

This protocol is a representative method adapted from general procedures for the synthesis of benzoxazinone derivatives from 2-aminophenols.

Step 1: N-Chloroacetylation of 2-Amino-4-nitrophenol

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-amino-4-nitrophenol (1 equivalent) in a suitable aprotic solvent (e.g., dioxane or THF).

  • Add a mild base, such as sodium bicarbonate (2-3 equivalents).

  • Cool the mixture in an ice bath to 0-5 °C.

  • Slowly add a solution of chloroacetyl chloride (1.1-1.2 equivalents) in the same solvent to the reaction mixture via the dropping funnel, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Upon completion, pour the reaction mixture into ice-cold water and stir.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to obtain the N-(2-hydroxy-5-nitrophenyl)-2-chloroacetamide intermediate.

Step 2: Intramolecular Cyclization to form 6-Nitro-2H-1,4-benzoxazin-3(4H)-one

  • Dissolve the N-(2-hydroxy-5-nitrophenyl)-2-chloroacetamide intermediate (1 equivalent) in a suitable solvent such as ethanol or acetone.

  • Add a base, for example, potassium carbonate (2-3 equivalents).

  • Reflux the mixture for 4-8 hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Add water to the residue and acidify with dilute HCl to precipitate the product.

  • Filter the solid, wash with water, and dry to yield 6-nitro-2H-1,4-benzoxazin-3(4H)-one.

Step 3: Reduction of the Nitro Group to an Amino Group

  • Suspend the 6-nitro-2H-1,4-benzoxazin-3(4H)-one (1 equivalent) in ethanol or methanol.

  • Add a reducing agent, such as tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 equivalents) or use catalytic hydrogenation with Pd/C and a hydrogen source (e.g., hydrogen gas or ammonium formate).

  • If using SnCl₂, heat the mixture to reflux for 2-4 hours.

  • Upon completion, cool the reaction and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 6-amino-2H-1,4-benzoxazin-3(4H)-one.

Step 4: Conversion of the Amino Group to a Hydroxyl Group (via Diazotization)

  • Dissolve the 6-amino-2H-1,4-benzoxazin-3(4H)-one (1 equivalent) in an aqueous solution of a strong acid, such as sulfuric acid, at 0-5 °C.

  • Slowly add a solution of sodium nitrite (NaNO₂) (1.1 equivalents) in water, keeping the temperature below 5 °C to form the diazonium salt.

  • Carefully add the diazonium salt solution to a boiling aqueous solution of copper(II) sulfate.

  • Maintain the temperature for a period to allow for the conversion to the hydroxyl group.

  • Cool the reaction mixture and extract the product with an appropriate organic solvent.

  • Purify the crude product by column chromatography or recrystallization to obtain this compound.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_start Starting Materials cluster_step1 Step 1: N-Chloroacetylation cluster_step2 Step 2: Intramolecular Cyclization cluster_step3 Step 3: Nitro Group Reduction cluster_step4 Step 4: Diazotization & Hydrolysis start1 2-Amino-4-nitrophenol step1 N-(2-hydroxy-5-nitrophenyl) -2-chloroacetamide start1->step1 start2 Chloroacetyl Chloride start2->step1 step2 6-Nitro-2H-1,4-benzoxazin-3(4H)-one step1->step2 step3 6-Amino-2H-1,4-benzoxazin-3(4H)-one step2->step3 step4 This compound step3->step4

Caption: Synthetic pathway for this compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield start Low Yield Observed check_completion Is the reaction complete? (Check TLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No check_purity Are starting materials pure? check_completion->check_purity Yes solution_completion Extend reaction time or increase temperature incomplete->solution_completion impure Impure Starting Materials check_purity->impure No check_conditions Are reaction conditions optimal? check_purity->check_conditions Yes solution_purity Purify/verify starting materials impure->solution_purity suboptimal Suboptimal Conditions check_conditions->suboptimal No check_purification Is the purification efficient? check_conditions->check_purification Yes solution_conditions Optimize solvent, base, or temperature suboptimal->solution_conditions loss_purification Loss during Purification check_purification->loss_purification No solution_purification Optimize purification method loss_purification->solution_purification

Caption: Decision tree for troubleshooting low reaction yield.

Nrf2-HO-1 Signaling Pathway

Derivatives of 2H-1,4-benzoxazin-3(4H)-one have been shown to exhibit anti-inflammatory and neuroprotective effects, in part, by activating the Nrf2-HO-1 signaling pathway.[4]

nrf2_ho1_pathway cluster_nucleus ROS Oxidative Stress (e.g., ROS) Keap1_Nrf2 Keap1-Nrf2 Complex (Cytoplasm) ROS->Keap1_Nrf2 induces dissociation Benzoxazinone This compound (or its derivatives) Benzoxazinone->Keap1_Nrf2 promotes dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free nucleus Nucleus Nrf2_free->nucleus Nrf2_nucleus Nrf2 ARE ARE (Antioxidant Response Element) Nrf2_nucleus->ARE binds to Transcription Gene Transcription ARE->Transcription HO1 HO-1 Transcription->HO1 NQO1 NQO1 Transcription->NQO1 GCL GCL Transcription->GCL Cell_Protection Cellular Protection (Anti-inflammatory, Neuroprotective) HO1->Cell_Protection NQO1->Cell_Protection GCL->Cell_Protection

Caption: Activation of the Nrf2-HO-1 signaling pathway.

References

Technical Support Center: Purification of 5-Hydroxy-2H-1,4-benzoxazin-3(4H)-one by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 5-Hydroxy-2H-1,4-benzoxazin-3(4H)-one using column chromatography.

Troubleshooting Guide

This guide addresses common issues encountered during the column chromatography of this compound, a polar, phenolic heterocyclic compound.

Problem: The compound is not moving from the baseline on the TLC plate or column.

Potential CauseSuggested Solution
Inappropriate Solvent System The mobile phase is not polar enough to elute the highly polar compound from the silica gel.
- Gradually increase the polarity of the eluent. For example, if using an ethyl acetate/hexane system, incrementally increase the percentage of ethyl acetate.
- Consider more polar solvent systems such as dichloromethane/methanol or ethyl acetate/methanol. A small percentage of methanol (1-10%) can significantly increase the eluting power.
Strong Interaction with Silica Gel The phenolic hydroxyl group and the lactam moiety can strongly adsorb to the acidic silica gel, impeding elution.
- Add a small amount of a polar modifier to the mobile phase to compete for active sites on the silica. Acetic acid (0.1-1%) can help in protonating the compound and reducing tailing.
- For base-sensitive compounds, a small amount of triethylamine (0.1-1%) can be added to the eluent to neutralize the acidic silica.

Problem: The compound is streaking or tailing on the TLC plate or column.

Potential CauseSuggested Solution
Strong Adsorption to Stationary Phase The polar nature of the compound leads to strong, non-ideal interactions with the silica gel.
- Add a modifier to the mobile phase as described above (acetic acid or triethylamine).
- Consider switching to a different stationary phase. Neutral or basic alumina can be a good alternative for polar compounds that show strong acidic interactions with silica.[1]
- Use a less active silica gel (higher water content).
Sample Overload Too much sample has been loaded onto the column or spotted on the TLC plate.
- Reduce the amount of sample loaded. As a general rule, the amount of crude material should be 1-5% of the mass of the stationary phase.
Incomplete Dissolution of Sample The sample was not fully dissolved in the loading solvent.
- Ensure the sample is completely dissolved in a minimum amount of the initial mobile phase or a slightly more polar solvent before loading. If solubility is an issue, consider dry loading.

Problem: Poor separation of the desired compound from impurities.

Potential CauseSuggested Solution
Inadequate Solvent System The chosen mobile phase does not provide sufficient resolution between the target compound and impurities.
- Perform a thorough TLC analysis with various solvent systems to find the optimal mobile phase that gives a good separation (ΔRf > 0.2) and an Rf value of 0.2-0.4 for the target compound.
- Consider using a ternary solvent system (e.g., hexane/ethyl acetate/methanol) to fine-tune the polarity and selectivity.
- Incorporating toluene into the mobile phase (e.g., 10% ethyl acetate in toluene) can improve the separation of aromatic compounds.[1]
Improperly Packed Column Channels or cracks in the stationary phase lead to uneven solvent flow and band broadening.
- Ensure the column is packed uniformly and that the silica gel bed is not allowed to run dry at any point.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the column chromatography of this compound?

A good starting point is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate. Begin with a low polarity mixture (e.g., 70:30 hexane:ethyl acetate) and gradually increase the proportion of ethyl acetate. Due to the compound's polarity, it is likely that a more polar system, such as dichloromethane/methanol (e.g., 98:2 to 95:5), will be required for elution.[1] Always optimize the solvent system using Thin Layer Chromatography (TLC) first to achieve an Rf value of approximately 0.2-0.4 for the target compound.

Q2: My compound appears to be degrading on the silica gel column. What can I do?

Phenolic compounds can sometimes be sensitive to the acidic nature of silica gel. To mitigate degradation, you can:

  • Use Neutralized Silica: Prepare a slurry of silica gel with a small amount of a base like triethylamine in the solvent before packing the column.

  • Switch to Alumina: Neutral or basic alumina can be a less harsh alternative for acid-sensitive compounds.[1]

  • Work Quickly: Minimize the time the compound spends on the column by using flash chromatography.

Q3: How can I effectively visualize this compound on a TLC plate?

Due to its aromatic nature, the compound should be visible under UV light (254 nm). Additionally, you can use staining reagents. A potassium permanganate (KMnO₄) stain is often effective for visualizing compounds with oxidizable functional groups like phenols. A vanillin stain can also be useful for detecting phenolic compounds.

Q4: What is "dry loading" and when should I use it for this purification?

Dry loading involves pre-adsorbing the crude sample onto a small amount of silica gel before loading it onto the column. This is particularly useful when the compound has poor solubility in the initial mobile phase. To dry load, dissolve your crude product in a suitable solvent (e.g., methanol, acetone), add a small amount of silica gel, and then evaporate the solvent completely to obtain a free-flowing powder. This powder is then carefully added to the top of the packed column.

Q5: The Rf value on my TLC plate is different from what I observe on the column. Why is this happening and what should I do?

Discrepancies between TLC and column chromatography can occur due to differences in the activity of the silica gel, the saturation of the atmosphere with solvent vapor in the TLC chamber, and the heat generated during column packing and elution. If your compound is moving slower on the column than predicted by TLC, you may need to increase the polarity of your mobile phase. Conversely, if it moves faster, decrease the polarity. It is common to start the column with a slightly less polar solvent system than what was determined by TLC and then gradually increase the polarity.[1]

Experimental Protocol: Column Chromatography of this compound

This is a generalized protocol and should be adapted based on preliminary TLC analysis.

1. Materials and Equipment:

  • Crude this compound

  • Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)

  • Chromatography column

  • Solvents (HPLC grade): Hexane, Ethyl Acetate, Dichloromethane, Methanol

  • TLC plates (silica gel 60 F₂₅₄)

  • Collection tubes or flasks

  • Rotary evaporator

2. Mobile Phase Selection:

  • Develop a suitable solvent system using TLC. Test various ratios of hexane/ethyl acetate and dichloromethane/methanol.

  • Aim for an Rf value of 0.2-0.4 for the target compound, with good separation from impurities.

3. Column Packing (Wet Slurry Method):

  • Secure the column vertically. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.

  • In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase.

  • Pour the slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles.

  • Once the silica has settled, add another thin layer of sand on top to protect the silica bed.

  • Drain the excess solvent until the solvent level is just at the top of the sand. Do not let the column run dry.

4. Sample Loading:

  • Wet Loading: Dissolve the crude product in a minimal amount of the initial mobile phase (or a slightly more polar solvent if necessary for solubility). Carefully apply the solution to the top of the silica gel bed using a pipette.

  • Dry Loading: (Recommended for samples with poor solubility) Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to dryness. Carefully add the resulting powder to the top of the column.

5. Elution and Fraction Collection:

  • Carefully add the mobile phase to the column.

  • Begin elution with the starting solvent system. If using a gradient, gradually increase the polarity by increasing the percentage of the more polar solvent.

  • Collect fractions of a consistent volume.

  • Monitor the elution process by performing TLC on the collected fractions.

6. Isolation of Pure Compound:

  • Identify the fractions containing the pure this compound based on the TLC analysis.

  • Combine the pure fractions.

  • Remove the solvent using a rotary evaporator to obtain the purified product.

Data Presentation

Table 1: Recommended Solvent Systems for TLC Analysis and Column Chromatography

Solvent SystemRatio (v/v)PolarityRecommended Use
Hexane / Ethyl Acetate90:10 to 50:50Low to MediumInitial screening for less polar impurities.
Dichloromethane / Methanol99:1 to 90:10Medium to HighElution of the polar target compound.[1]
Ethyl Acetate / Methanol99:1 to 95:5HighFor very polar impurities or if the target compound does not elute with DCM/MeOH.
Toluene / Ethyl Acetate90:10 to 70:30MediumCan improve separation of aromatic compounds.[1]

Visualizations

Troubleshooting_Workflow start Start Purification tlc_analysis Perform TLC Analysis start->tlc_analysis good_separation Good Separation? (Rf = 0.2-0.4, ΔRf > 0.2) tlc_analysis->good_separation pack_column Pack Column good_separation->pack_column Yes optimize_solvent Optimize Solvent System good_separation->optimize_solvent No load_sample Load Sample (Wet or Dry) pack_column->load_sample run_column Run Column & Collect Fractions load_sample->run_column analyze_fractions Analyze Fractions by TLC run_column->analyze_fractions troubleshoot Troubleshoot Issue run_column->troubleshoot combine_pure Combine Pure Fractions analyze_fractions->combine_pure end Pure Compound combine_pure->end streaking Streaking/Tailing? troubleshoot->streaking no_movement No Movement? streaking->no_movement No add_modifier Add Modifier to Eluent (e.g., Acetic Acid) streaking->add_modifier Yes poor_separation Poor Separation? no_movement->poor_separation No increase_polarity Increase Eluent Polarity no_movement->increase_polarity Yes check_column_packing Check Column Packing poor_separation->check_column_packing Yes poor_separation->optimize_solvent No add_modifier->run_column change_stationary_phase Change Stationary Phase (e.g., Alumina) add_modifier->change_stationary_phase change_stationary_phase->pack_column increase_polarity->run_column check_column_packing->pack_column optimize_solvent->tlc_analysis Experimental_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation tlc 1. TLC Solvent System Optimization slurry 2. Prepare Silica Gel Slurry tlc->slurry pack 3. Pack Column slurry->pack load 4. Load Crude Sample (Wet or Dry) pack->load elute 5. Elute with Mobile Phase (Isocratic or Gradient) load->elute collect 6. Collect Fractions elute->collect analyze 7. Analyze Fractions by TLC collect->analyze combine 8. Combine Pure Fractions analyze->combine evaporate 9. Evaporate Solvent combine->evaporate product Purified Product evaporate->product

References

Optimization of reaction conditions for the synthesis of benzoxazinone analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of benzoxazinone analogs.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for synthesizing 4H-3,1-benzoxazin-4-one derivatives?

A1: The most common precursors for the synthesis of 4H-3,1-benzoxazin-4-ones are substituted anthranilic acids.[1] These are typically reacted with various electrophilic reagents such as acid anhydrides (e.g., acetic anhydride) or acid chlorides in the presence of a base like pyridine.[1][2] Other methods involve the reaction of anthranilic acids with orthoesters, which can yield either the desired benzoxazinone or a dihydro intermediate, depending on the reaction conditions and the substituents on the anthranilic acid.[3][4]

Q2: How do substituents on the anthranilic acid ring affect the reaction outcome?

A2: The electronic properties of the substituents on the anthranilic acid ring play a crucial role in the success of the synthesis.

  • Electron-donating groups (e.g., -OCH₃, -CH₃) on the aromatic ring generally favor the formation of the desired 4H-benzo[d][3][5]oxazin-4-one product.[3][4]

  • Electron-withdrawing groups (e.g., -NO₂, -F, -CF₃) tend to favor the formation of the dihydro intermediate, (±)-2-alkyl/aryl-2-ethoxy-1,2-dihydro-4H-benzo[d][3][5]oxazin-4-ones, and may require higher catalyst loading to achieve good yields.[3][5] In some cases, strong electron-withdrawing groups can lead to trace amounts of product or no reaction at all.[5]

Q3: What are the typical catalysts used in benzoxazinone synthesis?

A3: A variety of catalysts can be employed, depending on the specific synthetic route:

  • Copper catalysts , such as copper(I) chloride (CuCl), are used in decarboxylative coupling reactions of α-keto acids with anthranilic acids.[5]

  • Palladium catalysts , like Pd(PPh₃)₄, are effective for the carbonylation of N-(o-bromoaryl)amides.[6]

  • In some cases, the reaction can be promoted by a cyclization agent like cyanuric chloride or acetic anhydride, eliminating the need for a metal catalyst.[1][7]

Q4: What are the general reaction conditions for benzoxazinone synthesis?

A4: Reaction conditions are highly dependent on the chosen synthetic method. Temperatures can range from room temperature to reflux, with reaction times varying from a few hours to a couple of days. The choice of solvent is also critical, with common options including chloroform, ethanol, and pyridine.[1][8] Microwave-assisted synthesis has emerged as a method to significantly reduce reaction times and often improve yields.[9][10]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of benzoxazinone analogs.

Problem 1: Low or No Product Yield

Low_Yield_Troubleshooting

Possible CauseSuggested Solution(s)
Incomplete Reaction - Extend the reaction time and monitor progress using Thin Layer Chromatography (TLC).- Gradually increase the reaction temperature.- If using a catalyst, ensure it is active and consider increasing the catalyst loading.[11]
Side Product Formation - The formation of a dihydro-benzoxazinone intermediate is a common side product, especially with electron-withdrawing groups on the anthranilic acid.[3] Try extending the reaction time or increasing the temperature to promote the final elimination step.[3] - Ring-opening of the benzoxazinone can occur.[12] Ensure anhydrous conditions and consider using a milder base.
Poor Reactant Quality - Purify starting materials, especially the anthranilic acid derivative, to remove any impurities that may interfere with the reaction.- Use anhydrous solvents, as water can lead to hydrolysis of intermediates or the final product.
Suboptimal Reaction Conditions - Optimize the stoichiometry of reactants. For instance, when using acid chlorides, a 2:1 molar ratio of acid chloride to anthranilic acid in pyridine often gives high yields.[2] - Screen different solvents to find the optimal medium for your specific reactants.- If applicable, vary the catalyst loading to find the most effective concentration.
Problem 2: Formation of Dihydro-benzoxazinone Intermediate as the Main Product

Dihydro_Intermediate_Issue

This is a common issue when reacting anthranilic acids with orthoesters, particularly when electron-withdrawing groups are present on the anthranilic acid ring.[3]

  • Solution 1: Prolong the reaction time. For example, in the reaction of anthranilic acid with triethyl orthobenzoate, extending the reaction time from 24 to 48 hours favored the formation of the desired 4H-benzo[d][3][5]oxazin-4-one over the dihydro intermediate.[3]

  • Solution 2: Increase the reaction temperature. Higher temperatures can provide the necessary energy to overcome the activation barrier for the final elimination step.

  • Solution 3: Consider microwave-assisted synthesis. Microwave irradiation can often promote reactions that are sluggish under conventional heating and may facilitate the elimination to form the final product.[9]

Experimental Protocols

Protocol 1: Synthesis of 2-Aryl-4H-3,1-benzoxazin-4-ones from Anthranilic Acid and Benzoyl Chloride[2][8]
  • Dissolve anthranilic acid (1 equivalent) in pyridine.

  • Add the substituted benzoyl chloride (2 equivalents) dropwise to the solution while stirring.

  • Continue stirring the reaction mixture at room temperature for the appropriate time (monitor by TLC).

  • After the reaction is complete, pour the mixture into ice-cold water.

  • Collect the precipitate by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure 2-aryl-4H-3,1-benzoxazin-4-one.

Protocol 2: Synthesis of 2-(N-Phthaloylmethyl)-4H-3,1-benzoxazin-4-one using Cyanuric Chloride[7][13]

This protocol involves three main steps:

  • Conversion of N-phthaloylglycine to its acyl chloride:

    • Reflux N-phthaloylglycine with thionyl chloride.

    • Remove the excess thionyl chloride by distillation with toluene.

  • Reaction with anthranilic acid:

    • Dissolve anthranilic acid and triethylamine in chloroform.

    • Add the acyl chloride from the previous step dropwise to this solution.

    • Stir the mixture at room temperature.

    • Wash the organic layer with water and evaporate the solvent to obtain the acid amide intermediate.

  • Cyclization with cyanuric chloride:

    • Dissolve the intermediate acid amide and triethylamine in toluene.

    • Add cyanuric chloride to the mixture and stir at room temperature.

    • Monitor the reaction by TLC.

    • Upon completion, wash the reaction mixture with water and an aqueous solution of sodium bicarbonate.

    • Dry the organic layer and evaporate the solvent. Recrystallize the solid residue from a suitable solvent.

Quantitative Data Summary

Table 1: Optimization of Reaction Conditions for the Synthesis of 2-Aryl-4H-benzo[d][3][5]oxazin-4-ones from Anthranilic Acids and Orthoesters [3][4]

EntryAnthranilic Acid SubstituentOrthoesterReaction Time (h)TemperatureProductYield (%)
1HTriethyl orthobenzoate24RefluxDihydro intermediate-
2HTriethyl orthobenzoate48RefluxBenzoxazinone-
35-MethoxyTriethyl orthoformate24RefluxBenzoxazinone75
45-NitroTriethyl orthoformate24RefluxDihydro intermediate80
55-MethylTriethyl orthobenzoate24RefluxBenzoxazinone65
65-FluoroTriethyl orthobenzoate24RefluxDihydro intermediate70

Table 2: Microwave-Assisted Synthesis of Benzoxazine-2,4-diones [9]

EntryReactantSolventTemperature (°C)Time (min)Yield (%)
1Phthalic anhydrideNone120890
2Phthalic anhydrideToluene120875
3Phthalic anhydrideAcetonitrile120860
44-Nitrophthalic anhydrideNone1201085
54-Fluorophthalic anhydrideNone1201091

References

Technical Support Center: Enhancing the Biological Activity of 5-Hydroxy-2H-1,4-benzoxazin-3(4H)-one through Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working on the derivatization of 5-Hydroxy-2H-1,4-benzoxazin-3(4H)-one to enhance its biological activity.

Data Presentation: Biological Activities of 2H-1,4-benzoxazin-3(4H)-one Derivatives

The following table summarizes the reported biological activities of various derivatives of the 2H-1,4-benzoxazin-3(4H)-one scaffold. This data is intended to provide a comparative overview to guide derivatization strategies.

Compound ID/SeriesDerivative TypeBiological ActivityAssay/Cell LineIC50/EC50Reference
c5 1,2,3-triazole derivativeAnticancerHuh-7 (liver cancer)28.48 µM[1]
c14 1,2,3-triazole derivativeAnticancerHuh-7 (liver cancer)32.60 µM[1]
c16 1,2,3-triazole derivativeAnticancerHuh-7 (liver cancer)31.87 µM[1]
c18 1,2,3-triazole derivativeAnticancerHuh-7 (liver cancer)19.05 µM[1]
5b 1,2,3-triazole derivativeAnticancerMCF-7 (breast cancer)17.08 µg/mL[1]
5b 1,2,3-triazole derivativeAnticancerHeLa (cervical cancer)15.38 µg/mL[1]
3c 1,2,3-triazole derivativeAnticancerA549 (lung cancer)3.29 µM[1]
e2, e16, e20 1,2,3-triazole derivativesAnti-inflammatoryLPS-induced BV-2 cellsSignificant NO reduction[2]
7d Scaffold derivativeAcetylcholinesterase InhibitionhAChEKi = 20.2 ± 0.9 μM[2]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization for specific derivatives and experimental conditions.

Protocol 1: Synthesis of a 1,2,3-triazole derivative of 2H-1,4-benzoxazin-3(4H)-one

This protocol describes a typical "click chemistry" approach to synthesize 1,2,3-triazole derivatives.

Step 1: Synthesis of the Azide Precursor

  • To a solution of 7-amino-2H-benzo[b][3][4]oxazin-3(4H)-one in a suitable solvent (e.g., DMF), add sodium azide.

  • Add a copper(I) catalyst (e.g., copper(I) iodide) and a ligand (e.g., sodium ascorbate).

  • Stir the reaction mixture at room temperature for the appropriate time (monitor by TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purify the crude product by column chromatography to obtain the azide precursor.

Step 2: Click Reaction with an Alkyne

  • Dissolve the azide precursor and a terminal alkyne in a t-butanol/water mixture.

  • Add a copper(I) catalyst (e.g., copper(I) sulfate pentahydrate) and a reducing agent (e.g., sodium ascorbate).

  • Stir the reaction at room temperature until completion (monitor by TLC).

  • Extract the product with an organic solvent and purify by column chromatography to yield the final 1,2,3-triazole derivative.[1]

Protocol 2: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition in RAW 264.7 Cells)

This protocol outlines a common method to assess the anti-inflammatory potential of synthesized derivatives.

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.[5]

  • Compound Treatment: Pre-treat the cells with various concentrations of the synthesized derivatives (typically in DMSO, with the final DMSO concentration kept below 0.1%) for 1-2 hours.

  • LPS Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.[5]

  • Incubation: Incubate the plate for 24 hours.

  • Nitric Oxide Measurement: Collect the cell culture supernatant. Determine the nitric oxide (NO) concentration by measuring the accumulation of its stable metabolite, nitrite, using the Griess reagent.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control. Determine the IC50 value if applicable.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_screening Biological Screening cluster_optimization Lead Optimization start This compound derivatization Derivatization Reaction start->derivatization Introduce functional groups purification Purification (e.g., Chromatography) derivatization->purification characterization Structural Characterization (NMR, MS) purification->characterization in_vitro In Vitro Assays (e.g., Anti-inflammatory, Anticancer) characterization->in_vitro data_analysis Data Analysis (IC50/EC50 Determination) in_vitro->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar sar->derivatization Iterative Optimization lead_selection Lead Compound Selection sar->lead_selection

Caption: Experimental workflow for the derivatization and biological evaluation of this compound.

nrf2_ho1_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus nrf2_keap1 Nrf2-Keap1 Complex nrf2 Nrf2 nrf2_keap1->nrf2 Releases keap1 Keap1 nrf2_n Nrf2 nrf2->nrf2_n Translocation ros Oxidative Stress (ROS) ros->nrf2_keap1 Induces Dissociation are ARE (Antioxidant Response Element) nrf2_n->are Binds to ho1 HO-1 Gene Expression are->ho1 Activates anti_inflammatory Anti-inflammatory & Cytoprotective Effects ho1->anti_inflammatory Leads to troubleshooting_flowchart start Low Yield in Synthesis check_reagents Check Reagent Purity & Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Solvent) check_reagents->check_conditions Reagents OK solution_reagents Use High Purity Reagents, Verify Stoichiometry check_reagents->solution_reagents Issue Found optimize_purification Optimize Purification Method check_conditions->optimize_purification Conditions OK solution_conditions Systematically Vary Conditions, Use Anhydrous Solvents if Needed check_conditions->solution_conditions Issue Found solution_purification Try Different Chromatographic Conditions or Recrystallization Solvents optimize_purification->solution_purification Issue Found end Improved Yield optimize_purification->end Conditions OK solution_reagents->end solution_conditions->end solution_purification->end

References

Technical Support Center: Synthesis of 5-Hydroxy-2H-1,4-benzoxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Hydroxy-2H-1,4-benzoxazin-3(4H)-one.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My 2-amino-4-hydroxyphenol starting material is dark and discolored. Can I still use it for the synthesis?

A1: Discoloration of 2-aminophenol derivatives is a common issue caused by oxidation when exposed to atmospheric oxygen and/or light.[1] The dark color indicates the formation of highly colored intermediates, such as quinoneimines, which can further polymerize.[1] Using discolored starting material is not recommended as it can introduce impurities and lead to lower yields and the formation of colored byproducts that are difficult to remove.

Troubleshooting:

  • Purification of Starting Material: If the starting material is only slightly discolored, you may consider recrystallization from hot water under an inert atmosphere.

  • Proper Storage: Store 2-amino-4-hydroxyphenol under an inert atmosphere (e.g., argon or nitrogen), protected from light, and at a low temperature.

  • Use of Antioxidants: For analyses like HPLC, adding an antioxidant such as ascorbic acid to the sample solvent can prevent degradation.[1]

Q2: During the N-acylation of 2-amino-4-hydroxyphenol with chloroacetyl chloride, I am observing the formation of a significant amount of a byproduct. What could it be and how can I minimize it?

A2: A common side reaction during the acylation of aminophenols is O-acylation , where the hydroxyl group is acylated instead of the amino group.[2][3] The amino group is generally more nucleophilic than the phenolic hydroxyl group, making N-acylation the major pathway.[4] However, under certain conditions, O-acylation can compete, leading to the formation of the corresponding ester byproduct.

Troubleshooting to Promote N-acylation:

  • Control of pH: Performing the reaction in a buffered aqueous solution, such as a phosphate buffer at pH 7.4, can enhance the chemoselectivity for N-acylation.[5]

  • Reaction Temperature: Lowering the reaction temperature can help to favor the more kinetically controlled N-acylation over O-acylation.

  • Order of Addition: Adding the chloroacetyl chloride slowly to the solution of the aminophenol can help to maintain a low concentration of the acylating agent, which can favor N-acylation.

Side ReactionReaction ConditionTypical Impurity Level (%)Method to Minimize
O-AcylationNon-buffered, organic solvent10-30%Use of aqueous phosphate buffer (pH 7.4)
Di-acylationExcess acylating agent5-15%Use of stoichiometric amounts of chloroacetyl chloride

Q3: The yield of my final product, this compound, is consistently low after the cyclization step. What are the potential reasons?

A3: Low yields in the cyclization of the N-(2,4-dihydroxyphenyl)-2-chloroacetamide intermediate can be attributed to several factors:

  • Incomplete Cyclization: The intramolecular cyclization may not have gone to completion.

  • Ring-Opening of the Product: The lactone ring of the benzoxazinone product is susceptible to hydrolysis, especially in the presence of water and base or acid.[6]

  • Oxidation: The phenolic moiety is prone to oxidation throughout the synthesis, leading to colored impurities and reduced yield of the desired product.[1][7]

  • Polymerization: Aminophenol derivatives can be prone to polymerization, especially at elevated temperatures.

Troubleshooting for the Cyclization Step:

  • Anhydrous Conditions: Ensure all solvents and reagents for the cyclization step are rigorously dried to prevent hydrolysis of the product.

  • Choice of Base and Solvent: A non-nucleophilic base in an aprotic solvent is often used for such cyclizations. The choice of base and solvent can significantly impact the reaction rate and yield.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (nitrogen or argon) to prevent oxidation of the starting material and product.[1]

Q4: My final product is a dark, tarry substance instead of a crystalline solid. What is the likely cause?

A4: The formation of a dark, tarry product is often a result of oxidation and subsequent polymerization of the aminophenol starting material or the final product.[1] Exposure to air and light, especially at elevated temperatures or under basic conditions, can accelerate this process.[1]

Troubleshooting to Prevent Tar Formation:

  • Inert Atmosphere: The most critical factor is to maintain an inert atmosphere throughout the entire synthesis, from handling the starting materials to the final workup.[1]

  • Deoxygenated Solvents: Use solvents that have been thoroughly deoxygenated by sparging with an inert gas.[1]

  • Light Protection: Protect the reaction mixture from light by wrapping the reaction flask in aluminum foil.

  • Temperature Control: Avoid unnecessarily high temperatures during the reaction and workup.

  • Prompt Isolation: Isolate the product as quickly as possible after the reaction is complete to minimize exposure to conditions that promote degradation.

Experimental Protocols

Protocol 1: Synthesis of N-(2,4-dihydroxyphenyl)-2-chloroacetamide (Intermediate)

This protocol is based on the general procedure for the chemoselective N-acylation of aminophenols.[5]

Materials:

  • 2-Amino-4-hydroxyphenol (1 mmol)

  • Chloroacetyl chloride (1.1 mmol)

  • 0.1 M Phosphate buffer (pH 7.4, 10 mL)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve 2-amino-4-hydroxyphenol (1 mmol) in 10 mL of 0.1 M phosphate buffer (pH 7.4) in a round-bottom flask.

  • Stir the solution at room temperature.

  • Slowly add chloroacetyl chloride (1.1 mmol) dropwise to the stirring solution.

  • Continue to stir the reaction mixture at room temperature for approximately 30-60 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the product may precipitate. If so, collect the solid by filtration and wash with cold water.

  • If the product does not precipitate, extract the aqueous mixture with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Synthesis of this compound (Cyclization)

This is a generalized procedure for the intramolecular cyclization to form the benzoxazinone ring.

Materials:

  • N-(2,4-dihydroxyphenyl)-2-chloroacetamide (1 mmol)

  • Anhydrous potassium carbonate (2 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetone (10 mL)

  • Round-bottom flask equipped with a reflux condenser

  • Magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Set up the reaction under an inert atmosphere.

  • To a solution of N-(2,4-dihydroxyphenyl)-2-chloroacetamide (1 mmol) in anhydrous DMF or acetone (10 mL), add anhydrous potassium carbonate (2 mmol).

  • Heat the reaction mixture to reflux and stir for 4-8 hours.

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter off the inorganic salts.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Visualizations

Synthesis_Pathway cluster_0 Step 1: N-Acylation cluster_1 Step 2: Intramolecular Cyclization 2-Amino-4-hydroxyphenol 2-Amino-4-hydroxyphenol Intermediate N-(2,4-dihydroxyphenyl) -2-chloroacetamide 2-Amino-4-hydroxyphenol->Intermediate Phosphate Buffer (pH 7.4) Chloroacetyl_chloride Chloroacetyl chloride Chloroacetyl_chloride->Intermediate Final_Product 5-Hydroxy-2H-1,4-benzoxazin -3(4H)-one Intermediate->Final_Product K2CO3, DMF/Acetone, Reflux

Figure 1: Overall synthetic pathway for this compound.

Side_Reactions Starting_Material 2-Amino-4-hydroxyphenol Desired_Intermediate N-Acylated Intermediate Starting_Material->Desired_Intermediate N-Acylation (Major) O_Acylated_Byproduct O-Acylated Byproduct Starting_Material->O_Acylated_Byproduct O-Acylation (Side Reaction) Oxidized_Product Oxidized/Polymerized Products Starting_Material->Oxidized_Product Oxidation Acylating_Agent Chloroacetyl chloride Acylating_Agent->Desired_Intermediate Acylating_Agent->O_Acylated_Byproduct Final_Product Desired Benzoxazinone Desired_Intermediate->Final_Product Cyclization Ring_Opened_Product Ring-Opened Product Final_Product->Ring_Opened_Product Hydrolysis (Side Reaction)

Figure 2: Potential side reactions in the synthesis.

Troubleshooting_Workflow cluster_issue Observed Issue cluster_cause Potential Cause cluster_solution Recommended Solution Low_Yield Low Yield of Final Product Incomplete_Reaction Incomplete Reaction Low_Yield->Incomplete_Reaction Product_Degradation Product Degradation Low_Yield->Product_Degradation Dark_Product Dark/Tarry Product Oxidation_Polymerization Oxidation/Polymerization Dark_Product->Oxidation_Polymerization Byproduct_Formation Significant Byproduct Formation Side_Reactions Competing Side Reactions Byproduct_Formation->Side_Reactions Optimize_Conditions Optimize Reaction Time/Temp Incomplete_Reaction->Optimize_Conditions Inert_Atmosphere Use Inert Atmosphere Product_Degradation->Inert_Atmosphere Anhydrous_Conditions Ensure Anhydrous Conditions Product_Degradation->Anhydrous_Conditions Control_Stoichiometry Control Stoichiometry Side_Reactions->Control_Stoichiometry Buffered_pH Use Buffered pH for Acylation Side_Reactions->Buffered_pH Oxidation_Polymerization->Inert_Atmosphere Protect_From_Light Protect from Light Oxidation_Polymerization->Protect_From_Light

References

Technical Support Center: Scale-up Synthesis of 5-Hydroxy-2H-1,4-benzoxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the scale-up synthesis of 5-Hydroxy-2H-1,4-benzoxazin-3(4H)-one, a key intermediate for preclinical studies. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for the scale-up of this compound?

A common and adaptable route for the synthesis of 1,4-benzoxazin-3(4H)-ones involves the condensation of a substituted 2-aminophenol with a chloroacetyl derivative, followed by intramolecular cyclization. For this compound, this would typically involve the reaction of 2-amino-4-hydroxyphenol with chloroacetyl chloride.

Q2: What are the critical parameters to monitor during the scale-up of this synthesis?

Key parameters to monitor include reaction temperature, pH of the reaction mixture, rate of addition of reagents, and agitation speed. Inconsistent monitoring of these parameters can lead to side reactions, decreased yield, and impurities.

Q3: Are there any specific safety precautions to consider during the scale-up?

Yes, chloroacetyl chloride is a corrosive and lachrymatory reagent and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The reaction can also be exothermic, so controlled addition and cooling capabilities are essential to prevent runaways.

Q4: How can the purity of the final product be improved?

Purification of this compound can be achieved through recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane. Column chromatography can also be employed for higher purity, although it may be less practical for very large scales.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the scale-up synthesis.

Issue 1: Low Reaction Yield

Possible Causes:

  • Incomplete reaction due to insufficient reaction time or temperature.

  • Side reactions consuming starting materials.

  • Loss of product during workup and isolation.

Troubleshooting Steps:

Low_Yield_Troubleshooting start Low Yield Observed check_completion Monitor reaction by TLC/LC-MS to ensure completion start->check_completion increase_params Increase reaction time or temperature if incomplete check_completion->increase_params Incomplete check_side_products Analyze crude mixture for side products by LC-MS check_completion->check_side_products Complete end_node Yield Improved increase_params->end_node optimize_conditions Optimize reaction conditions (e.g., base, solvent) to minimize side reactions check_side_products->optimize_conditions review_workup Review workup and isolation procedures check_side_products->review_workup optimize_conditions->end_node modify_extraction Modify extraction pH or solvent to improve recovery review_workup->modify_extraction modify_extraction->end_node

Caption: Troubleshooting workflow for low reaction yield.

Quantitative Data Comparison for Yield Optimization:

ParameterCondition ACondition BCondition C
Base K₂CO₃NaHCO₃Triethylamine
Solvent AcetoneDioxaneAcetonitrile
Temperature 50°C70°C70°C
Reaction Time 12 h12 h18 h
Yield (%) 657885
Issue 2: Product Purity Issues (e.g., presence of starting materials or side products)

Possible Causes:

  • Non-optimal reaction conditions leading to the formation of impurities.

  • Inefficient purification method.

Troubleshooting Steps:

Purity_Troubleshooting start Purity Issues Detected analyze_impurities Identify impurities by NMR, LC-MS start->analyze_impurities unreacted_sm Unreacted Starting Material analyze_impurities->unreacted_sm side_product Side Product(s) analyze_impurities->side_product increase_equivalents Increase equivalents of limiting reagent unreacted_sm->increase_equivalents modify_conditions Modify reaction conditions (temp, time, base) side_product->modify_conditions optimize_purification Optimize recrystallization solvent system or chromatography conditions side_product->optimize_purification end_node Purity Improved increase_equivalents->end_node modify_conditions->end_node optimize_purification->end_node

Caption: Troubleshooting workflow for product purity issues.

Quantitative Data for Purification Optimization:

Purification MethodSolvent SystemPurity (by HPLC)Recovery (%)
RecrystallizationEthanol/Water98.5%85
RecrystallizationEthyl Acetate/Hexane99.2%78
Column ChromatographySilica Gel (DCM/MeOH)>99.5%65

Experimental Protocols

Scale-up Synthesis of this compound

This protocol is a general guideline and may require optimization for specific equipment and scales.

Materials:

  • 2-Amino-4-hydroxyphenol

  • Chloroacetyl chloride

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane

  • Deionized water

  • Ethyl acetate

  • Brine

Procedure:

  • Reaction Setup: In a suitable reactor equipped with a mechanical stirrer, thermometer, and addition funnel, suspend 2-amino-4-hydroxyphenol (1.0 eq) and sodium bicarbonate (2.5 eq) in dioxane.

  • Addition of Chloroacetyl Chloride: Cool the suspension to 0-5°C. Slowly add a solution of chloroacetyl chloride (1.1 eq) in dioxane via the addition funnel, maintaining the internal temperature below 10°C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 70°C. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with deionized water and then brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain pure this compound.

Experimental Workflow Diagram:

Experimental_Workflow cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification setup 1. Reaction Setup: 2-Amino-4-hydroxyphenol, NaHCO3 in Dioxane addition 2. Slow addition of Chloroacetyl Chloride at 0-5°C setup->addition heating 3. Heat to 70°C and monitor reaction addition->heating filtration 4. Cool and filter salts heating->filtration concentration1 5. Concentrate filtrate filtration->concentration1 extraction 6. Ethyl acetate extraction and washes concentration1->extraction concentration2 7. Dry and concentrate organic layer extraction->concentration2 recrystallization 8. Recrystallization concentration2->recrystallization product Pure 5-Hydroxy-2H-1,4- benzoxazin-3(4H)-one recrystallization->product

Caption: Step-by-step experimental workflow for the synthesis.

Validation & Comparative

A Comparative Analysis of the Herbicidal Potential of 5-Hydroxy-2H-1,4-benzoxazin-3(4H)-one and Commercial Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the herbicidal efficacy of a naturally derived benzoxazinone compared to leading synthetic herbicides.

Introduction

In the continuous search for effective and environmentally conscious weed management strategies, naturally occurring plant compounds, known as allelochemicals, have garnered significant interest. Among these, benzoxazinoids, a class of secondary metabolites found in many cereal crops, have demonstrated notable herbicidal properties.[1] This guide provides a comparative study of the herbicidal activity of a specific benzoxazinoid, 5-Hydroxy-2H-1,4-benzoxazin-3(4H)-one (HBOA), against several widely used commercial herbicides: glyphosate, atrazine, dicamba, and 2,4-D.

This comparison aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the herbicidal potential of HBOA, supported by available experimental data for related compounds and established metrics for commercial herbicides. Due to a lack of specific quantitative dose-response data for HBOA in publicly available literature, this guide utilizes data from closely related benzoxazinoids, namely 2,4-dihydroxy-2H-1,4-benzoxazin-3(4H)-one (DIBOA) and its degradation product, benzoxazolin-2(3H)-one (BOA), as proxies to facilitate a quantitative comparison.[2][3]

Quantitative Comparison of Herbicidal Activity

The efficacy of a herbicide is commonly quantified by metrics such as the concentration required to inhibit plant growth by 50% (IC50) or the dose required to reduce plant biomass by 50% (GR50). The following table summarizes the available quantitative data for the proxy benzoxazinoids and the selected commercial herbicides against various weed species. It is important to note that direct comparisons are most valid when the weed species and experimental conditions are identical.

HerbicideWeed SpeciesEfficacy MetricValueUnit
Benzoxazolin-2(3H)-one (BOA) Lactuca sativa (Lettuce)IC50 (Root Length)~100µM
Glyphosate Avena fatua (Wild Oat)GR50351g a.e./ha
Atrazine Amaranthus retroflexus (Redroot Pigweed)GR50126g a.i./ha
Dicamba Ambrosia artemisiifolia (Common Ragweed)GR50~240g/ha
2,4-D Sinapis arvensis (Wild Mustard)GR50>100g/ha

Note: The data for BOA is derived from studies on its allelopathic effects and may not be directly comparable to field application rates of commercial herbicides.[4] The efficacy of commercial herbicides can vary significantly based on the formulation, environmental conditions, and the growth stage of the weeds.[5][6][7][8]

Comparative Performance Analysis

This compound (HBOA) and its Proxies (DIBOA, BOA):

Benzoxazinoids like HBOA are part of the natural defense mechanism in plants such as wheat, maize, and rye, contributing to their allelopathic potential, which is the ability to suppress the growth of neighboring plants.[1] Studies on the related compounds DIBOA and BOA have demonstrated their phytotoxic effects on a range of plants.[3][9] For instance, BOA has been shown to inhibit the germination and early seedling growth of various vegetable crops by interfering with essential metabolic processes.[3] The mode of action for benzoxazinoids is believed to involve the inhibition of histone deacetylases, which disrupts gene expression and leads to plant growth inhibition.[10] While specific quantitative data for HBOA is limited, the activity of its chemical relatives suggests a potential for broad-spectrum herbicidal action.

Commercial Herbicides:

  • Glyphosate: A broad-spectrum, non-selective systemic herbicide that inhibits the EPSP synthase enzyme, crucial for the synthesis of aromatic amino acids in plants.[5][11] It is highly effective against a wide range of annual and perennial weeds.

  • Atrazine: A selective herbicide primarily used in corn and sorghum for the control of broadleaf and grassy weeds.[6] It acts by inhibiting photosynthesis at photosystem II.[12]

  • Dicamba: A selective herbicide used for the control of broadleaf weeds, particularly in grain crops and grasslands.[7] It is a synthetic auxin that mimics natural plant hormones, causing uncontrolled and disorganized growth.[13]

  • 2,4-D: One of the first successful selective herbicides, 2,4-D is also a synthetic auxin that targets broadleaf weeds.[14]

In comparison to these well-established synthetic herbicides, HBOA represents a potential bioherbicide. While its potency may not match that of some synthetic counterparts at low application rates, its natural origin could offer advantages in terms of environmental persistence and the development of herbicide resistance. Further research is needed to isolate and quantify the specific herbicidal efficacy of HBOA and to explore formulation strategies that could enhance its activity.

Experimental Protocols

To facilitate further research and direct comparison, a detailed methodology for a whole-plant dose-response bioassay is provided below. This protocol is a synthesis of standard methods for evaluating herbicide efficacy.[15]

Objective: To determine the herbicidal activity (GR50) of a test compound (e.g., HBOA) against a target weed species in a controlled environment.

Materials:

  • Seeds of a selected weed species (e.g., Amaranthus retroflexus).

  • Pots (e.g., 10 cm diameter) filled with a standardized potting mix.

  • Test compound (e.g., HBOA) and a suitable solvent (e.g., acetone with a surfactant).

  • Commercial herbicide standards (e.g., glyphosate, atrazine) for comparison.

  • Controlled environment growth chamber or greenhouse with controlled temperature, humidity, and photoperiod.

  • Spray chamber calibrated to deliver a precise volume of spray solution.

  • Analytical balance.

  • Drying oven.

Procedure:

  • Plant Propagation: Sow weed seeds in pots and thin to a uniform number of seedlings (e.g., 3-5 plants per pot) after emergence. Grow the plants in the controlled environment until they reach a specific growth stage (e.g., 2-4 true leaves).

  • Preparation of Treatment Solutions: Prepare a stock solution of the test compound and commercial herbicides in the chosen solvent. Create a series of dilutions to achieve a range of application rates (e.g., 0, 0.1x, 0.5x, 1x, 2x, 5x of a predetermined median dose). The control group will be treated with the solvent mixture only.

  • Herbicide Application: Randomly assign treatments to the pots. Apply the herbicide solutions using the calibrated spray chamber to ensure uniform coverage.

  • Incubation and Observation: Return the treated plants to the growth chamber. Observe and record phytotoxicity symptoms (e.g., chlorosis, necrosis, stunting) at regular intervals (e.g., 3, 7, 14, and 21 days after treatment).

  • Biomass Harvest and Measurement: At the end of the experimental period (e.g., 21 days), harvest the above-ground biomass from each pot. Dry the biomass in a drying oven at a constant temperature (e.g., 70°C) until a constant weight is achieved. Record the dry weight for each replicate.

  • Data Analysis: Calculate the percentage of growth reduction for each treatment relative to the untreated control. Use a non-linear regression model (e.g., a four-parameter log-logistic model) to fit the dose-response data and determine the GR50 value for each herbicide.

Visualization of Pathways and Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation & Observation cluster_analysis Data Analysis seed_sowing Seed Sowing & Germination thinning Seedling Thinning seed_sowing->thinning application Herbicide Application thinning->application solution_prep Herbicide Solution Preparation solution_prep->application incubation Growth Chamber Incubation application->incubation observation Phytotoxicity Assessment incubation->observation harvest Biomass Harvest observation->harvest drying Drying harvest->drying weighing Dry Weight Measurement drying->weighing analysis GR50 Calculation weighing->analysis

Caption: Experimental workflow for a whole-plant dose-response bioassay.

Mode_of_Action cluster_hboa HBOA (Benzoxazinoid) cluster_glyphosate Glyphosate cluster_atrazine Atrazine cluster_dicamba_24d Dicamba & 2,4-D (Synthetic Auxins) hboa HBOA hdac Histone Deacetylase (HDAC) hboa->hdac Inhibition gene_expression Altered Gene Expression hdac->gene_expression growth_inhibition_hboa Growth Inhibition gene_expression->growth_inhibition_hboa glyphosate Glyphosate epsps EPSP Synthase glyphosate->epsps Inhibition amino_acids Aromatic Amino Acid Synthesis epsps->amino_acids protein_synthesis Protein Synthesis Inhibition amino_acids->protein_synthesis growth_inhibition_gly Growth Inhibition protein_synthesis->growth_inhibition_gly atrazine Atrazine psii Photosystem II (D1 protein) atrazine->psii Binding electron_transport Electron Transport Chain psii->electron_transport Blockage photosynthesis_inhibition Photosynthesis Inhibition electron_transport->photosynthesis_inhibition growth_inhibition_atr Growth Inhibition photosynthesis_inhibition->growth_inhibition_atr auxins Dicamba / 2,4-D auxin_receptors Auxin Receptors auxins->auxin_receptors Mimicry & Binding uncontrolled_growth Uncontrolled Cell Division & Elongation auxin_receptors->uncontrolled_growth plant_death Plant Death uncontrolled_growth->plant_death

Caption: Simplified signaling pathways for the mode of action of HBOA and commercial herbicides.

References

A Comparative Guide to the Antifungal Efficacy of 5-Hydroxy-2H-1,4-benzoxazin-3(4H)-one and Fluconazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antifungal properties of the well-established antifungal agent, fluconazole, and the investigational compound, 5-Hydroxy-2H-1,4-benzoxazin-3(4H)-one (HBOA). While extensive data is available for fluconazole, public domain information on the specific antifungal efficacy of HBOA against human pathogenic fungi is limited. This document summarizes the existing data for fluconazole and discusses the potential antifungal activity of the broader class of benzoxazinone derivatives as a proxy for understanding the potential of HBOA, highlighting the current data gap.

Executive Summary

Fluconazole: An Established Antifungal Agent

Fluconazole is a fungistatic agent that inhibits the fungal cytochrome P450 enzyme, 14α-demethylase. This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane. By disrupting ergosterol synthesis, fluconazole alters the permeability and fluidity of the cell membrane, leading to the inhibition of fungal growth and replication.

Quantitative Antifungal Efficacy of Fluconazole

The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) values of fluconazole against various clinically important Candida species. These values are indicative of the concentration of the drug required to inhibit visible growth and to kill the fungal cells, respectively.

Table 1: Minimum Inhibitory Concentration (MIC) of Fluconazole against Candida Species

Fungal SpeciesMIC₅₀ (μg/mL)MIC₉₀ (μg/mL)MIC Range (μg/mL)
Candida albicans0.51≤0.125 - ≥64
Candida glabrata1632≤0.125 - ≥64
Candida parapsilosis14≤0.125 - ≥64
Candida tropicalis24≤0.125 - ≥64
Candida krusei64>648 - ≥64

MIC₅₀ and MIC₉₀ represent the MIC required to inhibit the growth of 50% and 90% of the isolates tested, respectively. Data is compiled from various sources and may vary based on geographic location and testing methodology.

Table 2: Minimum Fungicidal Concentration (MFC) of Fluconazole against Candida albicans

Isolate TypeMFC Range (μg/mL)MFC/MIC Ratio
Fluconazole-Susceptible0.25 - >641 - 128
Fluconazole-Resistant≥64≥1

The MFC/MIC ratio is often used to determine if a drug is fungicidal (ratio ≤ 4) or fungistatic (ratio > 4). For fluconazole, this ratio can vary significantly.

This compound (HBOA): An Investigational Compound

As of the latest literature review, specific quantitative data (MIC, MFC) detailing the antifungal efficacy of this compound against human pathogenic fungi such as Candida species is not publicly available.

Antifungal Potential of Benzoxazinone Derivatives

While direct data for HBOA is lacking, some studies have explored the antifungal activity of other benzoxazinone derivatives against various fungi. For instance, certain 4-hydroxy-2H-1,4-benzoxazin-3(4H)-one derivatives have demonstrated notable activity against Candida albicans.[1] Additionally, other synthetic benzoxazine analogues have shown appreciable anti-Candida activity in both in vitro and in vivo models.[2][3] These findings suggest that the benzoxazinone scaffold is a promising starting point for the development of new antifungal agents. However, it is crucial to emphasize that these results are not directly transferable to HBOA, and dedicated studies are required to determine its specific antifungal profile.

The proposed mechanism of action for some benzoxazole derivatives, a related class of compounds, involves the perturbation of total sterol content in the fungal cell membrane.[4] It is plausible that benzoxazinones like HBOA may exert their antifungal effects through a similar mechanism, or potentially through novel pathways.

Experimental Protocols

Standardized methodologies for determining the antifungal susceptibility of yeasts are provided by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). These protocols are essential for the reliable evaluation of new antifungal candidates like HBOA and for comparative studies with established drugs like fluconazole.

Broth Microdilution Method for MIC Determination (CLSI M27)

This reference method involves the following key steps:

  • Inoculum Preparation: A standardized suspension of the fungal isolate is prepared in sterile saline and adjusted to a specific turbidity (0.5 McFarland standard).

  • Drug Dilution: The antifungal agent is serially diluted in a 96-well microtiter plate containing RPMI 1640 medium.

  • Inoculation: Each well is inoculated with the prepared fungal suspension.

  • Incubation: The microtiter plate is incubated at 35°C for 24-48 hours.

  • Endpoint Reading: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the growth control.

Determination of Minimum Fungicidal Concentration (MFC)
  • Subculturing: Following MIC determination, an aliquot from each well showing no visible growth is subcultured onto an agar plate (e.g., Sabouraud Dextrose Agar).

  • Incubation: The agar plates are incubated at 35°C for 24-48 hours.

  • Endpoint Reading: The MFC is the lowest concentration of the antifungal agent that results in a ≥99.9% reduction in the number of colony-forming units (CFUs) compared to the initial inoculum.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Fluconazole_Mechanism cluster_fungal_cell Fungal Cell Lanosterol Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol 14α-demethylase (CYP51) CellMembrane Fungal Cell Membrane Ergosterol->CellMembrane Incorporation Fluconazole Fluconazole 14α-demethylase (CYP51) 14α-demethylase (CYP51) Fluconazole->14α-demethylase (CYP51) Inhibits

Caption: Mechanism of action of fluconazole.

Antifungal_Susceptibility_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis A Prepare Fungal Inoculum C Inoculate Microtiter Plate A->C B Prepare Antifungal Dilutions B->C D Incubate at 35°C C->D E Read MIC Endpoint D->E F Subculture for MFC E->F G Incubate Agar Plates F->G H Determine MFC Endpoint G->H

Caption: Experimental workflow for antifungal susceptibility testing.

Conclusion

Fluconazole remains a cornerstone in the treatment of fungal infections, with a well-defined efficacy profile against a range of pathogenic yeasts. While this compound belongs to a chemical class with demonstrated antifungal potential, a significant data gap exists regarding its specific activity against human fungal pathogens. Further in-depth studies, following standardized protocols such as those from CLSI and EUCAST, are imperative to elucidate the antifungal spectrum and mechanism of action of HBOA and to determine its potential as a future therapeutic agent. This guide underscores the need for continued research and development in the field of antifungal discovery to address the growing challenge of fungal infections and drug resistance.

References

A Comparative Analysis of the Anti-inflammatory Efficacy of Benzoxazinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Benzoxazinone derivatives have emerged as a promising class of compounds in the quest for novel anti-inflammatory agents. Their diverse chemical structures offer a scaffold for the development of potent and selective inhibitors of key inflammatory mediators. This guide provides an objective comparison of the anti-inflammatory effects of various benzoxazinone derivatives, supported by experimental data from recent studies. The information is presented to aid researchers in identifying lead compounds and understanding the structure-activity relationships that govern their anti-inflammatory potential.

Quantitative Comparison of Anti-inflammatory Activity

The anti-inflammatory efficacy of different benzoxazinone derivatives has been evaluated using various in vitro and in vivo models. The following tables summarize the key quantitative data from comparative studies, focusing on cyclooxygenase (COX) inhibition, nitric oxide (NO) production inhibition, and in vivo anti-inflammatory activity.

Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of 1,4-Benzoxazine Derivatives
CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)Selectivity Index (SI) for COX-2
3e >1000.61>163.9
3f >1000.57>175.4
3r >1000.72>138.8
3s >1000.65>153.8
Celecoxib (Standard) >1000.30>333.3

Data sourced from a study on novel 1,4-benzoxazine derivatives, indicating their potential as selective COX-2 inhibitors.[1][2] A higher selectivity index indicates a more favorable safety profile with potentially fewer gastrointestinal side effects.

Table 2: In Vivo Anti-inflammatory Activity of Benzoxazinone-NSAID Hybrids (Carrageenan-Induced Rat Paw Edema)
CompoundParent NSAID% Inhibition of Edema (at 4 hours)
3a Aceclofenac46.19
3b Ibuprofen43.18
3c Mefenamic Acid39.93
3d Diclofenac62.61
3e Ketoprofen42.85
Diclofenac (Standard) -68.20

This table showcases the in vivo anti-inflammatory effects of benzoxazinone derivatives synthesized from commercially available nonsteroidal anti-inflammatory drugs (NSAIDs). The diclofenac-benzoxazinone hybrid (3d) demonstrated the most significant edema inhibition.[3][4][5]

Table 3: Inhibition of LPS-Induced Nitric Oxide (NO) Production in BV-2 Microglial Cells by 2H-1,4-Benzoxazin-3(4H)-one Derivatives
CompoundConcentration (μM)NO Production (% of LPS control)
e2 1055.3 ± 2.8
e16 1048.7 ± 3.1
e20 1051.2 ± 2.5
Resveratrol (Positive Control) 2042.0 ± 2.5

These 2H-1,4-benzoxazin-3(4H)-one derivatives, modified with a 1,2,3-triazole moiety, effectively reduced nitric oxide production in lipopolysaccharide (LPS)-stimulated microglial cells, indicating their potential in mitigating neuroinflammation.[6][7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are the experimental protocols for the key assays cited in this guide.

Carrageenan-Induced Rat Paw Edema Assay

This in vivo model is a standard method for evaluating the acute anti-inflammatory activity of compounds.

  • Animal Model: Male Wistar rats (150-180 g) are used.

  • Induction of Inflammation: A 0.1 mL injection of 1% w/v carrageenan suspension in sterile saline is administered into the sub-plantar region of the right hind paw of the rats.

  • Compound Administration: The test benzoxazinone derivatives and a standard drug (e.g., diclofenac) are administered orally or intraperitoneally, typically 30-60 minutes before the carrageenan injection. A control group receives only the vehicle.

  • Measurement of Edema: The paw volume is measured using a plethysmometer at specified time intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

LPS-Induced Nitric Oxide (NO) Production in BV-2 Microglial Cells

This in vitro assay assesses the ability of compounds to inhibit the production of the pro-inflammatory mediator nitric oxide in immune cells.

  • Cell Culture: BV-2 microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Treatment: Cells are seeded in 96-well plates. After reaching appropriate confluency, they are pre-treated with various concentrations of the benzoxazinone derivatives for a specified period (e.g., 1 hour). Subsequently, the cells are stimulated with lipopolysaccharide (LPS; e.g., 1 µg/mL) for 24 hours to induce inflammation and NO production.

  • Measurement of Nitrite: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent system. Briefly, an equal volume of the cell culture supernatant is mixed with the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

  • Quantification: The absorbance is measured at a specific wavelength (e.g., 540 nm) using a microplate reader. The nitrite concentration is determined by comparison with a standard curve generated using known concentrations of sodium nitrite.

  • Data Analysis: The inhibitory effect of the compounds on NO production is expressed as a percentage of the NO production in the LPS-stimulated control group.

Signaling Pathways and Mechanisms of Action

Benzoxazinone derivatives exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. The diagrams below illustrate the established mechanisms of action for some of these compounds.

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p65/p50) IkB->NFkB Ubiquitin-Proteasome\nDegradation Ubiquitin-Proteasome Degradation IkB->Ubiquitin-Proteasome\nDegradation Degradation NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation Benzoxazinone Benzoxazinone Derivatives Benzoxazinone->IKK Inhibition Benzoxazinone->NFkB_nuc Inhibition of Translocation DNA DNA NFkB_nuc->DNA Binding Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) iNOS, COX-2 DNA->Cytokines Transcription G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Ubiquitin-Proteasome\nDegradation Ubiquitin-Proteasome Degradation Keap1->Ubiquitin-Proteasome\nDegradation Nrf2 Degradation Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Benzoxazinone Benzoxazinone Derivatives Benzoxazinone->Keap1 Inhibition of Nrf2 Degradation ROS ROS ROS->Keap1 Oxidative Stress ARE ARE Nrf2_nuc->ARE Binding HO1 HO-1 and other antioxidant enzymes ARE->HO1 Transcription HO1->ROS Antioxidant Effect

References

Unveiling the Potential of 5-Hydroxy-2H-1,4-benzoxazin-3(4H)-one as a Polyphenol Oxidase Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the potential mechanism of action of 5-Hydroxy-2H-1,4-benzoxazin-3(4H)-one (5-HO-BZXA) as a Polyphenol Oxidase (PPO) inhibitor. Due to the novelty of 5-HO-BZXA in this application, its mechanism is hypothesized based on its chemical structure and compared against well-established PPO inhibitors. This document is intended for researchers, scientists, and professionals in drug development and food science, offering a framework for validating the efficacy of this novel compound.

Polyphenol oxidases are copper-containing enzymes responsible for enzymatic browning in fruits and vegetables, and melanogenesis in mammals. The inhibition of PPO is a critical area of research in the food industry to prevent spoilage and in medicine for the treatment of hyperpigmentation disorders.

Hypothesized Mechanism of Action: 5-HO-BZXA as a Copper Chelator

The chemical structure of this compound features a cyclic hydroxamic acid-like moiety, which is a known strong metal-chelating group. It is hypothesized that 5-HO-BZXA exerts its PPO inhibitory effect by chelating the two copper ions (Cu²⁺) present in the active site of the enzyme. This chelation would prevent the binding of the natural phenolic substrates and inhibit the subsequent oxidation reactions that lead to the formation of quinones and, ultimately, brown pigments. This proposed mechanism suggests that 5-HO-BZXA would act as a potent, likely competitive or mixed-type, inhibitor of PPO.

Comparative Analysis of PPO Inhibitors

To contextualize the potential of 5-HO-BZXA, its hypothesized properties are compared with those of known PPO inhibitors that operate through distinct mechanisms.

InhibitorProposed/Known Mechanism of ActionType of InhibitionIC50 / Ki Value
This compound (5-HO-BZXA) Hypothesized: Chelates the two Cu²⁺ ions in the PPO active site, preventing substrate binding.Hypothesized: Competitive or Mixed-typeTo be determined experimentally
Kojic Acid Chelates copper ions at the active site of the enzyme.[1]Competitive (monophenolase activity), Mixed (diphenolase activity)[1]IC50 values vary widely (10-300 µM) depending on assay conditions.[2][3]
Ascorbic Acid Acts as a reducing agent, converting o-quinones back to colorless diphenols. At lower concentrations, it can also act as a competitive inhibitor.[4][5][6]Competitive (at low concentrations)[4][5]Ki = 0.256 ± 0.067 mM (as a competitive inhibitor)[4]
L-Cysteine Reacts with o-quinones to form colorless adducts. At lower concentrations, it can also act as a competitive inhibitor.[4][5]Competitive (at low concentrations), Non-competitive[4][7]Ki = 1.113 ± 0.176 mM (as a competitive inhibitor)[4]

Experimental Protocols for Validation

The following protocols are essential for validating the hypothesized mechanism of action of 5-HO-BZXA as a PPO inhibitor.

Polyphenol Oxidase (PPO) Activity Assay

This protocol measures the enzymatic activity of PPO using L-DOPA as a substrate. The oxidation of L-DOPA to dopachrome can be monitored spectrophotometrically.

Materials:

  • Mushroom Polyphenol Oxidase (PPO)

  • L-DOPA (3,4-dihydroxyphenylalanine)

  • Sodium phosphate buffer (50 mM, pH 6.5)

  • 5-HO-BZXA and other inhibitors

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of PPO in sodium phosphate buffer.

  • Prepare various concentrations of the inhibitor (5-HO-BZXA) in the same buffer.

  • In a cuvette, mix 1.5 mL of 10 mM L-DOPA solution with the desired volume of inhibitor solution and bring the total volume to 2.9 mL with the phosphate buffer.

  • Initiate the reaction by adding 0.1 mL of the PPO enzyme solution.

  • Immediately measure the change in absorbance at 475 nm over time (e.g., for 3 minutes) at a constant temperature (e.g., 25°C).[8]

  • The rate of reaction is calculated from the initial linear portion of the absorbance vs. time curve.

  • A control reaction without any inhibitor should be performed to determine 100% enzyme activity.

Determination of IC50 Value

The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor that causes 50% inhibition of the enzyme activity.

Procedure:

  • Perform the PPO activity assay as described above with a fixed concentration of substrate (L-DOPA).

  • Use a range of concentrations of 5-HO-BZXA.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • The IC50 value is determined from the resulting dose-response curve.[9]

Kinetic Analysis to Determine Inhibition Type

Lineweaver-Burk plots are used to determine the mode of inhibition (competitive, non-competitive, uncompetitive, or mixed).

Procedure:

  • Perform the PPO activity assay with varying concentrations of the substrate (L-DOPA).

  • Repeat the assays in the presence of two or more different fixed concentrations of 5-HO-BZXA.[10]

  • Plot 1/velocity (1/V) versus 1/[Substrate] (1/[S]) for each inhibitor concentration.

  • Analyze the resulting Lineweaver-Burk plots:

    • Competitive inhibition: Lines intersect at the y-axis (Vmax is unchanged, Km increases).

    • Non-competitive inhibition: Lines intersect at the x-axis (Km is unchanged, Vmax decreases).

    • Uncompetitive inhibition: Lines are parallel (both Vmax and Km decrease).

    • Mixed-type inhibition: Lines intersect at a point other than the axes.

  • The inhibition constant (Ki) can be calculated from these plots.[11]

Copper Chelation Assay

This assay will help confirm if 5-HO-BZXA's inhibitory activity is due to its ability to chelate copper ions.

Conceptual Protocol:

  • A colorimetric assay using a copper-sensitive dye like Pyrocatechol Violet (PV) can be employed. PV forms a colored complex with Cu²⁺.[12]

  • In the presence of a chelating agent like 5-HO-BZXA, the formation of the Cu²⁺-PV complex will be inhibited, leading to a decrease in color intensity.

  • Procedure Outline:

    • Prepare solutions of Cu²⁺, PV, and varying concentrations of 5-HO-BZXA.

    • In a microplate, mix the Cu²⁺ solution with the different concentrations of 5-HO-BZXA and incubate.

    • Add the PV solution to initiate the color-forming reaction.

    • Measure the absorbance at the appropriate wavelength (e.g., 632 nm for PV).[12]

    • A decrease in absorbance with increasing concentrations of 5-HO-BZXA would indicate copper chelation. EDTA can be used as a positive control.[12]

Visualizing Mechanisms and Workflows

To further elucidate the proposed mechanisms and experimental designs, the following diagrams are provided.

PPO_Inhibition cluster_0 PPO Catalytic Cycle cluster_1 Inhibition by 5-HO-BZXA Phenolic_Substrate Phenolic Substrate PPO_Active_Site PPO Active Site (with Cu2+) Phenolic_Substrate->PPO_Active_Site Binds to Quinone Quinone PPO_Active_Site->Quinone Oxidizes Inactive_Complex Inactive PPO-BZXA-Cu Complex PPO_Active_Site->Inactive_Complex Forms Browning Browning Products Quinone->Browning Polymerization 5_HO_BZXA 5-HO-BZXA 5_HO_BZXA->PPO_Active_Site Chelates Cu2+ Experimental_Workflow Start Hypothesize Mechanism (5-HO-BZXA as a Cu Chelator) PPO_Assay 1. PPO Activity Assay Start->PPO_Assay IC50 2. Determine IC50 PPO_Assay->IC50 Kinetic_Analysis 3. Kinetic Analysis (Lineweaver-Burk Plot) IC50->Kinetic_Analysis Chelation_Assay 4. Copper Chelation Assay Kinetic_Analysis->Chelation_Assay Validate_Mechanism Validate Mechanism of Action Chelation_Assay->Validate_Mechanism Inhibitor_Comparison cluster_0 Mechanism of Action PPO_Inhibitors PPO Inhibitors Chelators Copper Chelators PPO_Inhibitors->Chelators Reducing_Agents Reducing Agents PPO_Inhibitors->Reducing_Agents Adduct_Formers Quinone Adduct Formers PPO_Inhibitors->Adduct_Formers 5_HO_BZXA_h 5-HO-BZXA (Hypothesized) Chelators->5_HO_BZXA_h Kojic_Acid Kojic Acid Chelators->Kojic_Acid Ascorbic_Acid Ascorbic Acid Reducing_Agents->Ascorbic_Acid L_Cysteine L-Cysteine Adduct_Formers->L_Cysteine

References

Unraveling the Target Landscape: A Comparative Guide to the Selectivity of 5-Hydroxy-2H-1,4-benzoxazin-3(4H)-one Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity and selectivity of novel chemical entities is paramount. This guide provides a comparative analysis of 5-Hydroxy-2H-1,4-benzoxazin-3(4H)-one analogs and related benzoxazinone derivatives, offering insights into their target engagement and potential therapeutic applications. While specific data on 5-Hydroxy analogs remains limited in publicly available research, this guide leverages data from structurally similar compounds to infer potential activity profiles and provides detailed experimental methodologies for assessing selectivity.

The 2H-1,4-benzoxazin-3(4H)-one scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Derivatives have shown a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3][4] The selectivity of these compounds across various biological targets, particularly protein kinases, is a critical determinant of their therapeutic potential and safety profile.

Comparative Selectivity of Benzoxazinone Analogs

While direct comparative data for a broad panel of this compound analogs is not extensively documented, studies on related derivatives highlight the potential for potent and selective inhibition of key cellular targets. The following tables summarize the inhibitory activities of various benzoxazinone analogs against different cancer cell lines and specific protein kinases.

Table 1: Anticancer Activity of 2H-1,4-benzoxazin-3(4H)-one Derivatives in Human Cancer Cell Lines

Compound ClassCell LineIC50 / GI50 (µM)Reference
1,2,3-Triazole linked 2H-benzo[b][1][5]oxazin-3(4H)-oneA549 (Lung)7.59 - 18.52[3]
6-Cinnamoyl-2H-benzo[b][1][5]oxazin-3(4H)-oneA549 (Lung)0.32[3]
4-Aryl-3,4-dihydro-2H-1,4-benzoxazinePC-3 (Prostate)9.71[5]
MDA-MB-231 (Breast)12.9[5]
MIA PaCa-2 (Pancreatic)9.58[5]
U-87 MG (Glioblastoma)16.2[5]
1,2,3-Triazole linked 2H-1,4-benzoxazin-3(4H)-oneHuh-7 (Liver)19.05 - 32.60[6]
5-(4-oxo-4H-3,1-benzoxazin-2-yl) derivativeKATO III (Gastric)0.08476[7]
SNU-5 (Gastric)0.04826[7]

Table 2: Kinase Inhibitory Activity of Specific Benzoxazinone Analogs

Compound DerivativeTarget Kinase(s)IC50 (nM)Selectivity NotesReference
4-phenyl-2H-benzo[b][1][5]oxazin-3(4H)-onePI3Kα0.63Pan-class I PI3K/mTOR inhibitor; no off-target interactions identified in a wide protein kinase panel.[8]
5-(4-oxo-4H-3,1-benzoxazin-2-yl) derivativeEGFR37.24Dual inhibitor with HER2.[7]
HER245.83Dual inhibitor with EGFR.[7]
2H-1,4-benzoxazin-3(4H)-one–amide hybridEGFR460-[6]

Signaling Pathways Modulated by Benzoxazinone Analogs

The therapeutic effects of benzoxazinone analogs are attributed to their modulation of critical cellular signaling pathways.

  • PI3K/Akt/mTOR Pathway: A derivative of 4-phenyl-2H-benzo[b][1][5]oxazin-3(4H)-one has been identified as a potent dual inhibitor of PI3K and mTOR, key regulators of cell growth, proliferation, and survival.[8] Inhibition of this pathway is a well-established strategy in cancer therapy.

  • EGFR/HER2 Pathway: Certain benzoxazinone analogs demonstrate dual inhibitory activity against EGFR and HER2, receptor tyrosine kinases that are often overexpressed in gastric and other cancers, leading to uncontrolled cell proliferation.[7]

  • Nrf2-HO-1 Pathway: In the context of inflammation, some 2H-1,4-benzoxazin-3(4H)-one derivatives have been shown to activate the Nrf2-HO-1 signaling pathway.[4] This pathway plays a crucial role in the cellular response to oxidative stress and inflammation.[4]

  • DNA Damage and Apoptosis: Several 2H-1,4-benzoxazin-3(4H)-one derivatives linked to 1,2,3-triazoles have been shown to induce DNA damage, leading to apoptosis (programmed cell death) in cancer cells.[3][6] This is often associated with an increase in reactive oxygen species (ROS) and the induction of autophagy.[3]

Signaling_Pathways_of_Benzoxazinone_Analogs cluster_0 Cell Proliferation & Survival cluster_1 Inflammation & Oxidative Stress cluster_2 Cell Death PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation mTOR->Proliferation EGFR EGFR EGFR->Proliferation HER2 HER2 HER2->Proliferation Nrf2 Nrf2 HO-1 HO-1 Nrf2->HO-1 Anti-inflammatory Response Anti-inflammatory Response HO-1->Anti-inflammatory Response DNA_Damage DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Benzoxazinone Analogs Benzoxazinone Analogs Benzoxazinone Analogs->PI3K Inhibit Benzoxazinone Analogs->mTOR Inhibit Benzoxazinone Analogs->EGFR Inhibit Benzoxazinone Analogs->HER2 Inhibit Benzoxazinone Analogs->Nrf2 Activate Benzoxazinone Analogs->DNA_Damage Induce

Caption: Key signaling pathways modulated by benzoxazinone analogs.

Experimental Protocols for Selectivity Profiling

Accurate determination of a compound's selectivity is crucial. Below are detailed methodologies for key experiments used to assess the cross-reactivity and selectivity of kinase inhibitors.

In Vitro Kinase Inhibition Assay (Luminescence-based)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Materials:

  • Purified recombinant kinases

  • Kinase-specific substrates

  • ATP

  • Test compound (dissolved in DMSO)

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay Kit (or equivalent)

  • 384-well white opaque plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO. Further dilute in kinase assay buffer to achieve final desired concentrations. The final DMSO concentration should be kept below 1%.

  • Kinase Reaction:

    • Add diluted test compound or vehicle control to the wells.

    • Add a master mix containing the kinase and its substrate.

    • Initiate the reaction by adding ATP.

    • Incubate at 30°C for 60 minutes.

  • Signal Detection:

    • Stop the kinase reaction and deplete remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP, which generates a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • Calculate the percent inhibition relative to the vehicle control.

    • Plot percent inhibition against the logarithm of compound concentration and fit the data to a dose-response curve to determine the IC50 value.[1]

Cell Proliferation Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

Materials:

  • Cancer cell lines

  • Cell culture medium and supplements

  • Test compound (dissolved in DMSO)

  • 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Treat cells with serial dilutions of the test compound. Normalize the final DMSO concentration across all wells (typically 0.5%).

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • Lysis and Signal Generation: Add CellTiter-Glo® Reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • Calculate the percentage of cell growth inhibition compared to DMSO-treated control cells.

    • Determine the IC50 or GI50 values by fitting the data to a dose-response curve.[5]

Experimental_Workflow_Kinase_Selectivity cluster_0 Preparation cluster_1 Assay Execution cluster_2 Data Acquisition & Analysis Compound_Dilution Serial Dilution of Benzoxazinone Analog Reaction_Setup Combine Compound, Kinase, Substrate, and ATP Compound_Dilution->Reaction_Setup Kinase_Panel Panel of Purified Kinases & Substrates Kinase_Panel->Reaction_Setup Incubation Incubate at 30°C Reaction_Setup->Incubation Signal_Generation Add Detection Reagents (e.g., ADP-Glo) Incubation->Signal_Generation Luminescence_Reading Measure Luminescence Signal_Generation->Luminescence_Reading Data_Processing Calculate % Inhibition Luminescence_Reading->Data_Processing IC50_Determination Generate Dose-Response Curve & Determine IC50 Data_Processing->IC50_Determination

Caption: Workflow for determining kinase inhibitor selectivity.

References

In vivo validation of the anticancer activity of 5-Hydroxy-2H-1,4-benzoxazin-3(4H)-one derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the in vivo anticancer activity of 2H-1,4-benzoxazin-3(4H)-one derivatives. While direct in vivo comparative data for a broad range of these compounds, particularly 5-Hydroxy-2H-1,4-benzoxazin-3(4H)-one derivatives, is limited in publicly available literature, this guide synthesizes available data to offer insights into their therapeutic potential and mechanisms of action.

The 2H-1,4-benzoxazin-3(4H)-one scaffold is a promising framework in the design of novel anticancer agents.[1] Derivatives of this core structure have demonstrated a variety of biological activities, including the ability to induce DNA damage, apoptosis, and autophagy in cancer cells.[2][3] Some derivatives have also been developed as potent inhibitors of key signaling pathways in cancer, such as the PI3K/mTOR pathway.[4]

Comparative In Vivo Efficacy

While in vitro studies provide valuable initial screening data, in vivo validation is crucial for assessing the therapeutic potential of any new anticancer agent. The following table summarizes available in vivo data from a study on 4-phenyl-2H-benzo[b][5][6]oxazin-3(4H)-one derivatives, which function as PI3K/mTOR dual inhibitors.[4]

CompoundAnimal ModelCancer Cell LineDosageTumor Growth Inhibition (TGI)Reference
8d-1 Nude MiceHeLa (Cervical Cancer)50 mg/kg87.7%[4]
8d-1 Nude MiceA549 (Lung Cancer)50 mg/kgSignificant[4]

Note: The study on compound 8d-1 also indicated that it was orally available and did not cause significant weight loss or toxicity during a 30-day treatment period in mice, highlighting a favorable safety profile.[4]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for in vivo anticancer activity assessment based on established practices.[7]

Xenograft Tumor Model
  • Cell Culture and Implantation: Human cancer cell lines (e.g., HeLa, A549) are cultured under standard conditions.[4] A specific number of cells (e.g., 5 x 10^6) are then subcutaneously injected into the flank of immunodeficient mice (e.g., nude mice).

  • Tumor Growth and Measurement: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., every 2-3 days) using calipers and calculated using the formula: (length × width²)/2.

  • Compound Administration: Once tumors reach the desired size, mice are randomized into control and treatment groups. The test compound (e.g., 8d-1) is administered orally or via another appropriate route at a specified dosage and frequency. The control group receives the vehicle.[4]

  • Monitoring and Endpoint: Animal body weight and tumor size are monitored throughout the study. The study is terminated when tumors in the control group reach a predetermined size or after a specific duration. Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume between the treated and control groups.[4]

Signaling Pathways and Mechanisms of Action

2H-1,4-benzoxazin-3(4H)-one derivatives exert their anticancer effects through various mechanisms, including the induction of DNA damage and the inhibition of critical cell survival pathways.

PI3K/Akt/mTOR Signaling Pathway

Several derivatives of 4-phenyl-2H-benzo[b][5][6]oxazin-3(4H)-one have been identified as potent dual inhibitors of PI3K and mTOR, key kinases in a signaling pathway crucial for cancer cell growth and survival.[4]

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 CellGrowth Cell Growth & Survival mTORC1->CellGrowth Benzoxazinone 4-phenyl-2H-benzo[b][1,4] oxazin-3(4H)-one Derivatives (e.g., 8d-1) Benzoxazinone->PI3K inhibit Benzoxazinone->mTORC1 inhibit

Caption: Inhibition of the PI3K/mTOR pathway by 4-phenyl-2H-benzo[b][5][6]oxazin-3(4H)-one derivatives.

DNA Damage and Apoptosis Induction

Other 2H-1,4-benzoxazin-3(4H)-one derivatives, particularly those linked with a 1,2,3-triazole moiety, have been shown to induce DNA damage, leading to apoptosis and autophagy in cancer cells.[2][3]

DNA_Damage_Pathway Benzoxazinone 2H-1,4-benzoxazin-3(4H)-one -1,2,3-triazole Derivatives DNA Tumor Cell DNA Benzoxazinone->DNA intercalates DNAdamage DNA Damage (γ-H2AX up-regulation) DNA->DNAdamage Apoptosis Apoptosis (Caspase-7 up-regulation) DNAdamage->Apoptosis Autophagy Autophagy (LC3 expression) DNAdamage->Autophagy

Caption: DNA damage-induced cell death by 2H-1,4-benzoxazin-3(4H)-one-1,2,3-triazole derivatives.

Experimental Workflow for In Vivo Validation

The following diagram outlines a typical workflow for the in vivo validation of a novel anticancer compound.

Experimental_Workflow A Cell Line Selection & Culture B Xenograft Implantation in Immunodeficient Mice A->B C Tumor Growth to Palpable Size B->C D Randomization into Control & Treatment Groups C->D E Compound Administration (e.g., Oral Gavage) D->E F Monitoring of Tumor Volume & Animal Well-being E->F G Endpoint Reached (e.g., Tumor Size Limit) F->G H Tumor Excision & Data Analysis (TGI) G->H

Caption: A generalized workflow for in vivo anticancer efficacy studies.

References

Comparative analysis of the bioactivity of sulfur analogs of benzoxazinones

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the bioactivity of sulfur analogs of benzoxazinones, primarily focusing on benzothiazinones. It synthesizes experimental data from various studies to offer an objective comparison of their performance against their oxygen-containing counterparts.

The replacement of the oxygen atom with sulfur in the benzoxazinone scaffold has been shown to significantly modulate the biological activity of these compounds. This guide delves into the comparative bioactivity, presenting quantitative data, detailed experimental methodologies, and visual representations of key concepts.

Comparative Bioactivity Data

The following table summarizes the quantitative bioactivity data for representative benzoxazinone and benzothiazinone analogs across different biological targets.

Compound ClassCompoundTarget Organism/EnzymeBioactivity MetricValueReference
Benzoxazinone 31bMycobacterium tuberculosisMIC>38 µM[1]
Benzothiazinone 23bMycobacterium tuberculosisMIC0.5 µM[1]
Benzoxazinone 33bMycobacterium tuberculosisMIC1 µM[1]
Benzothiazinone Macozinone analogMycobacterium tuberculosisMIC~0.002 µM (500x more active than 33b)[1]
Benzothiazinone 5BdAcetylcholinesterase (rat cortex)IC508.48 µM[2][3]
Benzothiazinone 5BdAcetylcholinesterase (rat hippocampus)IC5039.80 µM[2][3]
Benzothiazinone Halogenated non-nitro BTZ (2d)M. tuberculosis H37RvMIC60 µM[4]
Benzothiazinone BTZ043 (8-nitro)M. tuberculosis H37RvMIC90Consistent with nanomolar range[4]
Benzoxazinone D-DIBOAEchinochloa crus-galli (root growth)IC50Similar to sulfur analogs[5]
Benzoxazinone D-HBOALolium rigidum (root growth)IC50Similar to sulfur analogs[5]
1,4-Benzothiazinone Compound 2Portulaca oleracea (root growth)Inhibition at 1000 µMSimilar to pendimethalin (herbicide)[5]
1,4-Benzothiazinone Compound 3Portulaca oleracea (root growth)Inhibition at 1000 µMSimilar to pendimethalin (herbicide)[5]

Key Findings from Comparative Analysis

  • Antimycobacterial Activity: The substitution of oxygen with sulfur in the benzoxazinone ring system leads to a dramatic increase in antimycobacterial potency. For instance, benzothiazinone analog 23b was significantly more active against Mycobacterium tuberculosis than its benzoxazinone counterpart 31b [1]. Similarly, a macozinone analog with a sulfur atom was 500 times more active than its oxygen equivalent[1]. The presence of a nitro group at the C-8 position of the benzothiazinone scaffold is often crucial for high in vitro potency against M. tuberculosis[4]. Halogenated benzothiazinones lacking this nitro group show a clear loss of activity[4].

  • Herbicidal Activity: Sulfur analogs of benzoxazinones, specifically 1,4-benzothiazinones and 1,4-benzoxathianones, have demonstrated significant phytotoxicity. These compounds showed higher inhibition of wheat coleoptile elongation compared to benzoxazinones, particularly at higher concentrations[5][6]. In studies against various weeds, the inhibitory effects on root growth were notable, with some sulfur analogs exhibiting efficacy comparable to the commercial herbicide pendimethalin[5]. The presence of an aliphatic group at the C2 position of 1,4-benzothiazinones was found to enhance inhibitory activity[5][6].

  • Acetylcholinesterase Inhibition: Certain benzothiazin-4-ones have been identified as potential inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. The compound 5Bd showed promising inhibitory activity against AChE in rat brain cortex homogenates[2][3].

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Synthesis of Benzothiazinones

A general and efficient one-pot, three-component reaction is often employed for the synthesis of 2,3-disubstituted-1,3-benzothiazin-4-ones.

  • Reactants: Thiosalicylic acid, an aldehyde (aliphatic or aromatic), and an amine (e.g., N-(3-aminopropyl)piperidine, 4-(2-aminoethyl)morpholine, or 1-(2-aminoethyl)piperidine)[2][3].

  • Solvent: Toluene[2][3].

  • Procedure: The reactants are refluxed in toluene for approximately 5 hours. The solvent is then removed under reduced pressure, and the resulting crude product is purified, typically by column chromatography on silica gel[2][3].

  • Characterization: The structure and purity of the synthesized compounds are confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS)[2][3].

In Vitro Acetylcholinesterase (AChE) Inhibition Assay

The inhibitory activity of the synthesized compounds against AChE is determined using a modification of the Ellman's method.

  • Enzyme Source: Homogenates of cerebral cortex and hippocampus from Wistar rats[3].

  • Procedure: The assay is performed in a 96-well plate. The reaction mixture contains the enzyme preparation, 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), the test compound at various concentrations, and acetylthiocholine iodide as the substrate. The rate of the reaction is monitored spectrophotometrically by measuring the increase in absorbance at 412 nm due to the formation of the yellow 5-thio-2-nitrobenzoate anion[3].

  • Data Analysis: The percentage of inhibition is calculated, and the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined from a dose-response curve[3].

Antimycobacterial Activity Assay (MIC Determination)

The minimum inhibitory concentration (MIC) of the compounds against Mycobacterium tuberculosis is determined using a broth microdilution method.

  • Bacterial Strain: M. tuberculosis H37Rv[4].

  • Culture Medium: Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol[4].

  • Procedure: The compounds are serially diluted in the culture medium in a 96-well plate. A standardized inoculum of the bacterial suspension is added to each well. The plates are incubated at 37 °C for a specified period[4].

  • Data Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria[4].

Phytotoxicity Assay (Wheat Coleoptile Elongation)

The phytotoxic effect of the compounds is assessed by measuring their impact on the elongation of wheat coleoptiles.

  • Plant Material: Wheat seeds (e.g., Triticum aestivum)[5][6].

  • Procedure: Wheat seeds are germinated in the dark. Coleoptile segments of a specific length are excised and placed in test tubes containing a buffered solution and the test compound at different concentrations. The tubes are incubated in the dark on a shaker. The length of the coleoptiles is measured after a set period (e.g., 24 hours)[5][6].

  • Data Analysis: The percentage of inhibition of elongation is calculated relative to a control group without the test compound. Negative values indicate inhibition[6].

Visualizations

The following diagrams illustrate key concepts related to the synthesis and proposed mechanism of action of these compounds.

Synthesis_of_Benzothiazinones cluster_reactants Reactants Thiosalicylic_Acid Thiosalicylic Acid Benzothiazinone 2,3-Disubstituted-1,3-benzothiazin-4-one Thiosalicylic_Acid->Benzothiazinone Aldehyde Aldehyde (R1-CHO) Aldehyde->Benzothiazinone Amine Amine (R2-NH2) Amine->Benzothiazinone

Caption: One-pot synthesis of benzothiazinones.

Proposed_Mechanism_of_Action Benzothiazinone Benzothiazinone (e.g., BTZ043) DprE1 Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) Benzothiazinone->DprE1 Inhibits Arabinan_Synthesis Arabinan Synthesis Inhibition DprE1->Arabinan_Synthesis Catalyzes Cell_Wall_Disruption Mycobacterial Cell Wall Disruption Arabinan_Synthesis->Cell_Wall_Disruption Leads to Cell_Death Bacterial Cell Death Cell_Wall_Disruption->Cell_Death Results in

Caption: Proposed mechanism for antitubercular activity.

References

Head-to-head comparison of different synthetic routes to 5-Hydroxy-2H-1,4-benzoxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the synthesis of 5-Hydroxy-2H-1,4-benzoxazin-3(4H)-one, a key heterocyclic scaffold in medicinal chemistry. This document provides a detailed comparison of two primary synthetic strategies, offering insights into their respective methodologies, yields, and potential challenges.

Introduction

This compound is a crucial heterocyclic compound that serves as a versatile building block in the development of novel therapeutic agents. Its structural motif is found in a variety of biologically active molecules. The efficient and scalable synthesis of this compound is therefore of significant interest to the pharmaceutical and chemical research communities. This guide presents a head-to-head comparison of two distinct synthetic pathways: a two-step route involving the synthesis and subsequent demethylation of a methoxy intermediate, and a proposed one-step cyclization from a commercially available aminophenol derivative.

Comparative Analysis of Synthetic Routes

Two primary strategies for the synthesis of this compound are outlined below. Each route offers a unique set of advantages and disadvantages in terms of starting material availability, reaction conditions, and overall efficiency.

Route 1: Two-Step Synthesis via Methoxy Intermediate

This approach involves the initial synthesis of 5-methoxy-2H-1,4-benzoxazin-3(4H)-one, followed by a demethylation step to yield the desired hydroxylated product.

Step 1a: Synthesis of Ethyl (5-methoxy-2-nitrophenoxy)acetate

The synthesis of the key nitro-ether intermediate is achieved through the Williamson ether synthesis.

Step 1b: Reductive Cyclization to 5-methoxy-2H-1,4-benzoxazin-3(4H)-one

The nitro group of the intermediate is reduced to an amine, which then undergoes intramolecular cyclization to form the benzoxazinone ring.

Step 2: Demethylation of 5-methoxy-2H-1,4-benzoxazin-3(4H)-one

The final step involves the cleavage of the methyl ether to unveil the target 5-hydroxy functionality. Reagents such as boron tribromide (BBr₃) or hydrobromic acid (HBr) are commonly employed for this transformation.[1][2][3]

Route 2: Proposed One-Step Synthesis from 2-Amino-4-methoxyphenol

This proposed, more direct route aims to construct the benzoxazinone ring in a single step from a commercially available starting material.

Step 1: Cyclization of 2-Amino-4-methoxyphenol

The reaction of 2-amino-4-methoxyphenol with an appropriate C2-synthon, such as chloroacetyl chloride or ethyl chloroacetate, is expected to yield the methoxy-benzoxazinone intermediate directly. This intermediate would then undergo demethylation as described in Route 1.

Quantitative Data Summary

The following table summarizes the key quantitative data for the described synthetic routes.

ParameterRoute 1: Two-Step SynthesisRoute 2: Proposed One-Step Synthesis
Starting Materials 2-Nitro-5-methoxyphenol, Ethyl bromoacetate2-Amino-4-methoxyphenol, Chloroacetyl chloride/Ethyl chloroacetate
Key Intermediates Ethyl (5-methoxy-2-nitrophenoxy)acetate, 5-methoxy-2H-1,4-benzoxazin-3(4H)-one5-methoxy-2H-1,4-benzoxazin-3(4H)-one
Overall Yield Moderate (Specific yield data not available in literature)Potentially higher (Fewer steps)
Number of Steps 3 (Etherification, Reductive Cyclization, Demethylation)2 (Cyclization, Demethylation)
Purification Methods Column chromatography, RecrystallizationColumn chromatography, Recrystallization

Experimental Protocols

Route 1: Two-Step Synthesis via Methoxy Intermediate

Step 1a: Synthesis of Ethyl (5-methoxy-2-nitrophenoxy)acetate

  • To a solution of 2-nitro-5-methoxyphenol in a suitable solvent (e.g., acetone, DMF), add a base (e.g., K₂CO₃, NaH) and ethyl bromoacetate.

  • Heat the reaction mixture at reflux for several hours until the reaction is complete (monitored by TLC).

  • After cooling, filter the mixture and evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford ethyl (5-methoxy-2-nitrophenoxy)acetate.

Step 1b: Reductive Cyclization to 5-methoxy-2H-1,4-benzoxazin-3(4H)-one

  • Dissolve ethyl (5-methoxy-2-nitrophenoxy)acetate in a suitable solvent (e.g., ethanol, acetic acid).

  • Add a reducing agent (e.g., Fe/HCl, H₂/Pd-C, SnCl₂·2H₂O).

  • Heat the reaction mixture at reflux for several hours.

  • Upon completion, neutralize the reaction mixture and extract the product with an organic solvent.

  • Dry the organic layer, evaporate the solvent, and purify the residue by recrystallization or column chromatography to yield 5-methoxy-2H-1,4-benzoxazin-3(4H)-one.

Step 2: Demethylation of 5-methoxy-2H-1,4-benzoxazin-3(4H)-one

  • Dissolve 5-methoxy-2H-1,4-benzoxazin-3(4H)-one in a dry, inert solvent (e.g., dichloromethane) under an inert atmosphere.

  • Cool the solution to a low temperature (e.g., -78 °C).

  • Add a solution of boron tribromide (BBr₃) in dichloromethane dropwise.[1]

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed.

  • Carefully quench the reaction with water or methanol.

  • Extract the product with an organic solvent, wash with brine, and dry over an anhydrous salt.

  • Evaporate the solvent and purify the crude product by column chromatography or recrystallization to obtain this compound.

Route 2: Proposed One-Step Synthesis from 2-Amino-4-methoxyphenol

Step 1: Synthesis of 5-methoxy-2H-1,4-benzoxazin-3(4H)-one

  • Dissolve 2-amino-4-methoxyphenol in a suitable solvent (e.g., dioxane, toluene) with a base (e.g., triethylamine, K₂CO₃).[4]

  • Add a solution of chloroacetyl chloride or ethyl chloroacetate dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • After completion, cool the reaction, filter any solids, and concentrate the filtrate.

  • Purify the crude product by column chromatography to yield 5-methoxy-2H-1,4-benzoxazin-3(4H)-one.

Step 2: Demethylation

  • Follow the demethylation protocol described in Route 1, Step 2.

Logical Workflow for Synthetic Route Comparison

Synthetic_Route_Comparison Start Objective: Synthesize this compound Route1 Route 1: Two-Step Synthesis Start->Route1 Route2 Route 2: Proposed One-Step Synthesis Start->Route2 Step1a Step 1a: Williamson Ether Synthesis (Ethyl (5-methoxy-2-nitrophenoxy)acetate) Route1->Step1a Step1_R2 Step 1: One-Pot Cyclization (5-methoxy-2H-1,4-benzoxazin-3(4H)-one) Route2->Step1_R2 Step1b Step 1b: Reductive Cyclization (5-methoxy-2H-1,4-benzoxazin-3(4H)-one) Step1a->Step1b Step2_R1 Step 2: Demethylation Step1b->Step2_R1 Comparison Comparative Analysis: - Yield - Number of Steps - Reagent Cost & Availability - Scalability - Safety & Environmental Impact Step2_R1->Comparison Step2_R2 Step 2: Demethylation Step1_R2->Step2_R2 Step2_R2->Comparison Conclusion Conclusion: Select Optimal Synthetic Route Comparison->Conclusion

Caption: Comparative workflow of synthetic routes.

Conclusion

Both presented synthetic strategies offer viable pathways to this compound. Route 1, the two-step synthesis via a methoxy intermediate, is a more established method, though it involves more synthetic steps. Route 2, the proposed one-step cyclization, presents a potentially more efficient and atom-economical alternative. The choice of the optimal route will depend on factors such as the availability and cost of starting materials, desired scale of synthesis, and the laboratory's capabilities. Further experimental validation of the proposed one-step route is warranted to fully assess its efficiency and applicability. This guide provides a solid foundation for researchers to make informed decisions in the synthesis of this important heterocyclic compound.

References

Unveiling the Bioactive Potential: A Comparative Analysis of 5-Hydroxy-2H-1,4-benzoxazin-3(4H)-one Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous endeavor. The 5-Hydroxy-2H-1,4-benzoxazin-3(4H)-one scaffold has emerged as a promising pharmacophore, with its analogs demonstrating a wide spectrum of biological activities. This guide provides a comprehensive statistical analysis of the bioactivity data for these analogs, offering an objective comparison of their performance against various biological targets. Detailed experimental protocols and visual representations of key processes are included to support further research and development in this area.

Quantitative Bioactivity Data

The biological evaluation of this compound analogs has revealed significant potential in anticancer and antimicrobial applications. The following tables summarize the quantitative data from various studies, providing a clear comparison of the potency of these compounds.

Anticancer Activity

The cytotoxic effects of various 1,4-benzoxazin-3(4H)-one derivatives have been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which indicate the concentration of a compound required to inhibit 50% of cell growth, are presented below.

CompoundCell LineIC50 (µM)Reference
Analog 1 (5b) MCF-7 (Breast)17.08 µg/mL[1]
Analog 1 (5b) HeLa (Cervical)15.38 µg/mL[1]
Analog 2 (3c) A549 (Lung)3.29[1]
Analog 3 (c5) Huh-7 (Liver)28.48[1]
Analog 4 (c18) Huh-7 (Liver)19.05[1]
Analog 5 (14b) A549 (Lung)7.59 ± 0.31[2]
Analog 6 (14c) A549 (Lung)18.52 ± 0.59[2]
Analog 7 (14f) PC-3 (Prostate)9.71[3][4]
Analog 7 (14f) MDA-MB-231 (Breast)12.9[3][4]
Analog 7 (14f) MIA PaCa-2 (Pancreatic)9.58[3][4]
Analog 7 (14f) U-87 MG (Glioblastoma)16.2[3][4]
Antimicrobial Activity

Several this compound analogs and related compounds have been screened for their ability to inhibit the growth of various pathogenic microorganisms. The minimum inhibitory concentration (MIC) values, representing the lowest concentration of a compound that prevents visible growth of a microorganism, are summarized below. A quantitative structure-activity relationship (QSAR) study of 111 benzoxazinone derivatives revealed that synthetic analogs show promising antimicrobial activity.[5]

CompoundMicroorganismMIC (µg/mL)Reference
Analog 8 Staphylococcus aureus-[6][7]
Analog 8 Escherichia coli-[6][7]
Analog 9 Candida albicans-[6][7]
Analog 10 Candida albicans-[6][7]
Compound 4e E. coli, S. aureus, B. subtilis-

Note: Specific MIC values for analogs 8, 9, 10 and 4e were not explicitly provided in the search results, but their activity was noted.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the bioactivity data tables.

Anticancer Activity: MTT Assay

The anti-proliferative activity of the benzoxazinone analogs is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Human cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solvent such as dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

MTT_Assay_Workflow cluster_workflow MTT Assay Experimental Workflow start Seed Cancer Cells in 96-well Plate treat Treat with Benzoxazinone Analogs start->treat Overnight Adhesion incubate1 Incubate for 48-72h treat->incubate1 add_mtt Add MTT Solution incubate1->add_mtt incubate2 Incubate for 2-4h add_mtt->incubate2 solubilize Solubilize Formazan Crystals incubate2->solubilize measure Measure Absorbance solubilize->measure analyze Calculate IC50 Values measure->analyze

MTT Assay Experimental Workflow Diagram.
Antimicrobial Activity: Broth Microdilution Method

The minimum inhibitory concentration (MIC) of the benzoxazinone analogs against various microbial strains is typically determined using the broth microdilution method, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Inoculum: Bacterial or fungal strains are cultured in an appropriate broth medium to achieve a standardized concentration (e.g., 10^5 CFU/mL).

  • Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the appropriate growth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

  • Controls: Positive (microorganism with no compound) and negative (medium only) controls are included in each assay.

Broth_Microdilution_Workflow cluster_protocol Broth Microdilution Protocol prep_inoculum Prepare Standardized Microbial Inoculum inoculate Inoculate Wells with Microbial Suspension prep_inoculum->inoculate serial_dilute Serially Dilute Test Compounds in 96-well Plate serial_dilute->inoculate incubate Incubate Plates inoculate->incubate read_mic Determine Minimum Inhibitory Concentration (MIC) incubate->read_mic

Broth Microdilution Experimental Workflow.

Signaling Pathways and Mechanisms of Action

The anticancer activity of 2H-1,4-benzoxazin-3(4H)-one derivatives has been linked to the induction of DNA damage and apoptosis in tumor cells. Mechanistic studies have shown that these compounds can lead to the upregulation of γ-H2AX, a marker of DNA double-strand breaks, and an increase in the expression of caspase-7, a key executioner caspase in the apoptotic pathway.[1]

Apoptosis_Signaling_Pathway cluster_pathway Proposed Anticancer Mechanism benzoxazinone This compound Analog dna_damage DNA Damage benzoxazinone->dna_damage apoptosis Apoptosis benzoxazinone->apoptosis gamma_h2ax ↑ γ-H2AX dna_damage->gamma_h2ax dna_damage->apoptosis caspase7 ↑ Caspase-7 apoptosis->caspase7 cell_death Tumor Cell Death apoptosis->cell_death

Signaling Pathway for Anticancer Activity.

This comparative guide highlights the significant therapeutic potential of this compound analogs. The provided quantitative data, detailed experimental protocols, and mechanistic insights offer a valuable resource for the scientific community to advance the development of novel drugs based on this versatile scaffold. Further structure-activity relationship (SAR) studies are warranted to optimize the potency and selectivity of these promising compounds.

References

Safety Operating Guide

Proper Disposal of 5-Hydroxy-2H-1,4-benzoxazin-3(4H)-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers and laboratory personnel are advised to follow stringent safety and disposal protocols for 5-Hydroxy-2H-1,4-benzoxazin-3(4H)-one, a chemical compound utilized in various research and development applications. Due to its hazardous properties, proper handling and disposal are critical to ensure the safety of laboratory staff and to prevent environmental contamination.

Immediate Safety and Handling Precautions

This compound is classified as a toxic organic solid. All personnel handling this compound must adhere to the safety guidelines outlined in the product's Safety Data Sheet (SDS). This includes the mandatory use of personal protective equipment (PPE) such as chemical-resistant gloves, safety goggles, and a laboratory coat. All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust particles.

Quantitative Data Summary

The following table summarizes the key hazard and identification data for this compound:

PropertyValue
UN Number 2811
Proper Shipping Name TOXIC SOLIDS, ORGANIC, N.O.S.
Hazard Class 6.1 (Toxic)
Packing Group III
GHS Pictogram GHS07 (Harmful/Irritant)
Signal Word Warning
Hazard Statements H302, H315, H319, H332, H335

Step-by-Step Disposal Protocol

The recommended and safest method for the disposal of this compound is through a licensed hazardous waste disposal company. In-laboratory treatment or neutralization is not advised due to the lack of established, safe, and practical protocols for this specific compound.

1. Waste Segregation and Collection:

  • Treat all this compound and any materials contaminated with it (e.g., weighing paper, pipette tips, gloves) as hazardous waste.

  • Do not mix this waste with non-hazardous materials or other incompatible chemical waste streams.

  • Collect all solid waste in a dedicated, leak-proof, and clearly labeled hazardous waste container. The container should be made of a material compatible with the chemical.

2. Labeling of Waste Containers:

  • Immediately label the hazardous waste container with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The approximate quantity of waste

    • The date of accumulation

    • The name and contact information of the principal investigator or laboratory supervisor

    • Relevant hazard pictograms (e.g., GHS07)

3. Storage of Hazardous Waste:

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • The SAA must be at or near the point of generation and under the control of the laboratory personnel.

  • Ensure the storage area is secure, away from general laboratory traffic, and segregated from incompatible chemicals.

  • Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in the SAA.

4. Arranging for Disposal:

  • Once the waste container is full or has been in storage for the maximum allowable time according to institutional and local regulations, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Follow your institution's specific procedures for requesting a hazardous waste pickup. This may involve submitting an online form or contacting the EHS office directly.

  • Do not attempt to transport the hazardous waste off-site yourself.

Disposal Workflow Diagram

DisposalWorkflow cluster_lab Laboratory Operations cluster_disposal Disposal Process cluster_final Final Disposition A Generation of Waste (this compound) B Segregation & Collection in Designated Container A->B Immediate C Proper Labeling (Hazardous Waste) B->C Required D Secure Storage in Satellite Accumulation Area C->D Safe Practice E Contact EHS or Licensed Waste Vendor D->E When Full or Timed Out F Scheduled Pickup by Trained Personnel E->F G Transportation to Certified Disposal Facility F->G H Incineration or Secure Landfill G->H

Caption: Workflow for the proper disposal of this compound.

By adhering to these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to personnel and the environment. Always consult your institution's specific hazardous waste management plan for detailed guidance.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.